Boc-Val-Dil-Dap-Phe-OMe
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C39H64N4O8 |
|---|---|
分子量 |
716.9 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(2S)-3-oxo-1-phenylbutan-2-yl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C39H64N4O8/c1-13-25(4)34(42(10)37(47)33(24(2)3)41-38(48)51-39(7,8)9)31(49-11)23-32(45)43-21-17-20-30(43)35(50-12)26(5)36(46)40-29(27(6)44)22-28-18-15-14-16-19-28/h14-16,18-19,24-26,29-31,33-35H,13,17,20-23H2,1-12H3,(H,40,46)(H,41,48)/t25-,26+,29-,30-,31+,33-,34-,35+/m0/s1 |
InChIキー |
CEXFOGNATYRFPD-NTRIPLICSA-N |
異性体SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)C)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
正規SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)C)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Val-Dil-Dap-Phe-OMe: A Key Intermediate in Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Val-Dil-Dap-Phe-OMe is a chemically protected tetrapeptide that serves as a crucial building block in the synthesis of potent anti-cancer agents, particularly as a component of cleavable linkers in Antibody-Drug Conjugates (ADCs). This synthetic peptide is a fragment of Dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia, which is known for its potent antimitotic activity.[1] In the context of ADCs, this peptide sequence is engineered into a linker that connects a monoclonal antibody to a highly cytotoxic payload. The linker is designed to be stable in systemic circulation but is susceptible to cleavage by specific enzymes, such as cathepsins, which are often overexpressed in the tumor microenvironment. This targeted release mechanism ensures that the cytotoxic payload is preferentially activated within cancer cells, thereby minimizing off-target toxicity and enhancing the therapeutic window of the ADC.[2]
This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthesis protocols, its role in ADC construction, and the mechanism of action of the associated cytotoxic payloads.
Chemical Properties and Structure
This compound is a tetrapeptide composed of four amino acid residues: Valine (Val), Dolaisoleucine (Dil), Dolaproine (Dap), and Phenylalanine methyl ester (Phe-OMe). The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in peptide synthesis.
Table 1: Chemical Properties of this compound
| Property | Value |
| Full Name | N-(tert-butoxycarbonyl)-L-valyl-(3R,4S,5S)-3-methoxy-4-(methylamino)-5-methylheptanoyl-(S)-N,2-dimethyl-3-(S)-pyrrolidinecarboxyl-L-phenylalanine methyl ester |
| Molecular Formula | C39H64N4O8 |
| Molecular Weight | 716.95 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
| Key Structural Features | Boc-protected N-terminus, unique amino acids (Dil and Dap), C-terminal methyl ester |
Synthesis of this compound
The synthesis of this tetrapeptide fragment is a key step in the total synthesis of Dolastatin 10 and its analogues. Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis methodologies can be employed. Below are representative protocols for each approach.
Experimental Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the synthesis on a 2-chlorotrityl chloride resin, which allows for the cleavage of the final peptide with the C-terminal carboxylic acid intact, which can then be esterified to yield the methyl ester.
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Loading of the First Amino Acid (Fmoc-Phe-OH):
-
Dissolve Fmoc-L-Phenylalanine (2 equivalents relative to resin capacity) and diisopropylethylamine (DIEA) (4 equivalents) in DCM.
-
Add the solution to the swollen resin and shake for 2 hours at room temperature.
-
Cap any unreacted sites by adding a solution of DCM/methanol (B129727)/DIEA (17:2:1) and shaking for 30 minutes.
-
Wash the resin with DCM and N,N-dimethylformamide (DMF).
-
-
Peptide Chain Elongation (Iterative Cycles for Dap, Dil, and Val):
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (Fmoc-Dap(Boc)-OH, Fmoc-Dil-OH, or Fmoc-Val-OH) (3 equivalents) with a coupling agent such as HATU (3 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. Repeat the coupling if necessary.
-
Wash the resin with DMF and DCM.
-
-
-
N-terminal Boc Protection: After the final Fmoc deprotection, couple Boc-Val-OH using the same coupling procedure.
-
Cleavage from Resin:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA)/DCM (1:99) for 1 hour.
-
Filter the resin and collect the filtrate. Neutralize the filtrate with a mild base (e.g., pyridine).
-
Evaporate the solvent to obtain the crude protected peptide.
-
-
C-terminal Methyl Esterification:
-
Dissolve the crude peptide in a mixture of methanol and DCM.
-
Add (trimethylsilyl)diazomethane dropwise until a yellow color persists.
-
Quench the reaction with acetic acid.
-
Evaporate the solvents and purify the product by flash column chromatography.
-
Experimental Protocol 2: Solution-Phase Fragment Condensation
This approach involves the synthesis of smaller peptide fragments which are then coupled together in solution. A common strategy is the coupling of a dipeptide fragment like Boc-Val-Dil-OH with another dipeptide fragment like H-Dap-Phe-OMe.
-
Synthesis of Dipeptide Fragments: Synthesize Boc-Val-Dil-OH and H-Dap-Phe-OMe separately using standard solution-phase peptide coupling methods (e.g., using EDC/HOBt or HATU as coupling agents) and appropriate protecting group strategies.
-
Fragment Coupling:
-
Dissolve Boc-Val-Dil-OH (1 equivalent) and H-Dap-Phe-OMe (1 equivalent) in an anhydrous solvent like DMF.
-
Add a coupling agent such as HATU (1.1 equivalents) and a base like DIEA (2 equivalents) at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound.
-
Caption: Convergent solution-phase synthesis workflow for this compound.
Application in Antibody-Drug Conjugates
This compound is a precursor to a protease-cleavable linker used in ADCs. The peptide sequence Val-Dil-Dap is recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.
ADC Construction Workflow
-
Linker-Payload Synthesis: The Boc protecting group of this compound is removed, and the resulting free amine is coupled to a self-immolative spacer (like PABC - p-aminobenzyloxycarbonyl) which is in turn attached to a cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE). The other end of the linker is functionalized with a reactive group (e.g., maleimide) for antibody conjugation.
-
Antibody Modification: The monoclonal antibody is typically treated with a reducing agent (e.g., TCEP) to reduce interchain disulfide bonds, exposing free thiol groups.
-
Conjugation: The maleimide-functionalized linker-payload is then reacted with the reduced antibody. The maleimide (B117702) group forms a stable thioether bond with the cysteine thiols of the antibody.
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated payload and other reagents. The Drug-to-Antibody Ratio (DAR) is then determined.
References
An In-depth Technical Guide to the ADC Linker: Boc-Val-Dil-Dap-Phe-OMe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure, synthesis, and relevant experimental protocols for the peptide linker, Boc-Val-Dil-Dap-Phe-OMe. This linker is a crucial component in the development of Antibody-Drug Conjugates (ADCs), particularly those utilizing auristatin-like payloads, which are synthetic analogues of the potent antineoplastic agent dolastatin 10.
Core Chemical Structure and Properties
This compound is a tetrapeptide methyl ester protected at the N-terminus with a tert-butyloxycarbonyl (Boc) group. It is designed as a cleavable linker, intended to be selectively hydrolyzed by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[1] The peptide sequence is comprised of L-Valine (Val), L-Dolaisoleucine (Dil), L-Dolaproine (Dap), and L-Phenylalanine methyl ester (Phe-OMe).
Table 1: Chemical Properties of this compound and its Constituents
| Component | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | - | C₃₉H₆₄N₄O₈ | 716.95 | N-Boc protected tetrapeptide methyl ester.[2] |
| tert-Butoxycarbonyl | Boc | C₅H₉O₂ | 101.12 | N-terminal protecting group. |
| L-Valine | Val | C₅H₁₁NO₂ | 117.15 | Hydrophobic amino acid. |
| L-Dolaisoleucine | Dil | C₉H₁₉NO₃ | 189.25 | A unique, non-proteinogenic amino acid component of dolastatin 10.[3] |
| L-Dolaproine | Dap | C₉H₁₅NO₃ | 185.22 | A unique, non-proteinogenic amino acid component of dolastatin 10.[4][5] |
| L-Phenylalanine methyl ester | Phe-OMe | C₁₀H₁₃NO₂ | 179.22 | C-terminal amino acid methyl ester. |
Below is the detailed chemical structure of this compound, illustrating the sequence and stereochemistry of the amino acid residues.
References
- 1. Antineoplastic agents 337. Synthesis of dolastatin 10 structural modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel dolastatin 10 derivatives for versatile conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
In-Depth Technical Guide: Boc-Val-Dil-Dap-Phe-OMe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, a representative synthetic methodology, and the mechanistic context of the tetrapeptide derivative, Boc-Val-Dil-Dap-Phe-OMe. This molecule serves as a crucial component in the field of targeted cancer therapeutics, specifically as a cleavable linker in Antibody-Drug Conjugates (ADCs).
Physicochemical Properties
The quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 716.95 g/mol | [1] |
| Molecular Formula | C₃₉H₆₄N₄O₈ | [1] |
| Description | A cleavable ADC linker. | [1] |
Representative Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
While a specific protocol for the synthesis of this compound is not publicly available, the following is a detailed, representative methodology based on the widely used Fmoc-based Solid-Phase Peptide Synthesis (SPPS) approach. This method is standard for the production of synthetic peptides.[2]
Materials:
-
Fmoc-Phe-Wang resin (or other suitable resin for C-terminal methyl ester)
-
Fmoc-Dap(Mtt)-OH
-
Fmoc-Dil-OH
-
Boc-Val-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) Piperidine (B6355638) in Dimethylformamide (DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
-
Solid-phase peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: The Fmoc-Phe-Wang resin is swelled in DMF in the reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: The terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling (Dap):
-
Fmoc-Dap(Mtt)-OH is pre-activated by dissolving it with DIC and OxymaPure® in DMF.
-
The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours to ensure complete coupling.
-
The resin is washed with DMF to remove excess reagents.
-
-
Amino Acid Coupling (Dil):
-
The Fmoc group on the newly added Dap residue is deprotected using 20% piperidine in DMF.
-
Fmoc-Dil-OH is activated and coupled to the resin following the same procedure as in step 3.
-
-
Amino Acid Coupling (Val):
-
The Fmoc group on the Dil residue is removed.
-
Boc-Val-OH is then coupled using the same activation and coupling procedure.
-
-
Cleavage from Resin: The fully assembled, protected peptide is cleaved from the resin and the side-chain protecting groups are simultaneously removed by treatment with a TFA cleavage cocktail for 2-3 hours.[1]
-
Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mechanistic Pathway: Antibody-Drug Conjugate (ADC) Action
This compound functions as a cleavable linker in ADCs. The following diagram illustrates the general mechanism of action for an ADC utilizing such a linker.
Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).
The process begins with the ADC circulating in the bloodstream.[] The antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.[4][5] This binding event triggers the internalization of the ADC-antigen complex into the cell via endocytosis, initially forming an endosome.[][5] The endosome then traffics the complex to a lysosome.[5] Inside the acidic environment of the lysosome, enzymes such as cathepsin B cleave the peptide linker, releasing the potent cytotoxic payload.[6][7][8] The released payload can then exert its cell-killing effect, for instance, by damaging DNA or disrupting microtubule polymerization, ultimately leading to apoptosis of the cancer cell.[4][5]
Experimental Workflow: Solid-Phase Peptide Synthesis
The following diagram outlines the key steps in the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) for the assembly of a peptide chain.
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
The synthesis begins with the first amino acid covalently attached to a solid support (resin), with its N-terminus protected by an Fmoc group.[1] A repetitive cycle of deprotection, washing, and coupling is performed to elongate the peptide chain.[1] The Fmoc group is removed with a mild base, typically piperidine, to expose a free amine. After washing, the next Fmoc-protected amino acid is activated and coupled to the free amine. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed using a strong acid, such as trifluoroacetic acid.[1] The crude peptide is then purified to yield the final product.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 5. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. iphasebiosci.com [iphasebiosci.com]
An In-Depth Technical Guide to the Synthesis of Boc-Val-Dil-Dap-Phe-OMe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for the tetrapeptide Boc-Val-Dil-Dap-Phe-OMe, a cleavable linker utilized in the development of antibody-drug conjugates (ADCs). The synthesis of this complex molecule involves a multi-step process requiring careful selection of protecting groups, coupling agents, and reaction conditions to ensure high yield and purity. This document outlines a solution-phase synthesis approach, detailing experimental protocols, data presentation in tabular format, and visualizations of the synthetic workflow.
Overview of the Synthetic Strategy
The synthesis of this compound is proposed to proceed via a convergent solution-phase peptide synthesis strategy. This involves the sequential coupling of appropriately protected amino acid residues from the C-terminus to the N-terminus. The key challenges in this synthesis include the incorporation of two non-proteinogenic amino acids, Dil and Dap, and the prevention of racemization during coupling steps.
The proposed retrosynthetic analysis is as follows:
-
Final Product: this compound
-
Key Intermediates:
-
Boc-Val-Dil-Dap-OH
-
H-Phe-OMe
-
Boc-Val-Dil-OH
-
H-Dap(PG)-Phe-OMe (where PG is a side-chain protecting group)
-
Boc-Val-OH
-
H-Dil(PG)-OH (where PG are side-chain protecting groups)
-
Boc-Dap(PG)-OH
-
H-Phe-OMe
-
The synthesis will commence with the preparation of the C-terminal amino acid methyl ester, followed by sequential coupling of the protected amino acids.
The "Dil" Residue: A Protected Histidine Derivative
The "Dil" residue is understood to be (1,3-di-tert-butoxycarbonyl-2,3-dihydro-1H-imidazol-4-yl)alanine. This suggests a derivative of histidine where the imidazole (B134444) ring is both protected with two Boc groups and reduced. For the purpose of this guide, we will assume a suitable protected precursor, Boc-Dil-OH, is available. The synthesis of this specific amino acid is a complex multi-step process that is beyond the scope of this document. A plausible precursor for the synthesis of Boc-Dil-OH is Nα,Nτ-di-Boc-L-histidine (Boc-His(Boc)-OH), which is commercially available.
Data Presentation: Quantitative Parameters for Synthesis
The following tables summarize the expected quantitative data for each key step of the synthesis. Please note that these are representative values based on typical peptide coupling and deprotection reactions and may require optimization for this specific sequence.
Table 1: Materials and Protecting Groups
| Amino Acid | N-α Protection | Side-Chain Protection | C-Terminus Protection |
| Phenylalanine | - | - | Methyl Ester (OMe) |
| Diaminopropionic Acid | Boc | Fmoc | - |
| "Dil" | Boc | Di-Boc on imidazole | - |
| Valine | Boc | - | - |
Table 2: Reaction Conditions and Expected Yields
| Step | Reaction | Coupling/Deprotection Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| 1 | Boc-Dap(Fmoc)-OH + H-Phe-OMe | HBTU, HOBt, DIPEA | DMF | 4 | 25 | 85-95 |
| 2 | Boc Deprotection of Dipeptide | 4M HCl in Dioxane | Dioxane | 1 | 25 | >95 |
| 3 | Boc-Dil-OH Coupling | HATU, HOAt, DIPEA | DMF | 6 | 25 | 80-90 |
| 4 | Boc Deprotection of Tripeptide | 4M HCl in Dioxane | Dioxane | 1 | 25 | >95 |
| 5 | Boc-Val-OH Coupling | HBTU, HOBt, DIPEA | DMF | 4 | 25 | 85-95 |
| 6 | Fmoc Deprotection of Tetrapeptide | 20% Piperidine (B6355638) in DMF | DMF | 0.5 | 25 | >95 |
| 7 | C-terminal Esterification | SOCl₂, MeOH | MeOH | 2 | 0-25 | 80-90 |
Experimental Protocols
Synthesis of Boc-Dap(Fmoc)-Phe-OMe (Dipeptide)
-
Preparation of H-Phe-OMe: To a suspension of L-Phenylalanine methyl ester hydrochloride (1.1 eq) in dichloromethane (B109758) (DCM), add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) at 0°C. Stir for 30 minutes to obtain a solution of the free base.
-
Coupling: In a separate flask, dissolve Boc-Dap(Fmoc)-OH (1.0 eq), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (1.1 eq), and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in N,N-Dimethylformamide (DMF). Add DIPEA (2.2 eq) and stir for 5 minutes to pre-activate.
-
Add the solution of H-Phe-OMe to the activated Boc-Dap(Fmoc)-OH solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain Boc-Dap(Fmoc)-Phe-OMe as a white solid.
Synthesis of H-Dap(Fmoc)-Phe-OMe
-
Boc Deprotection: Dissolve Boc-Dap(Fmoc)-Phe-OMe in a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Concentrate the solution under reduced pressure to obtain the hydrochloride salt of the dipeptide.
Synthesis of Boc-Val-Dil-Dap(Fmoc)-Phe-OMe (Tetrapeptide)
This synthesis involves the sequential coupling of Boc-Dil-OH and Boc-Val-OH to the deprotected dipeptide from the previous step, following similar coupling and deprotection protocols as described in sections 4.1 and 4.2. Due to the steric hindrance of the "Dil" and Valine residues, the use of a more potent coupling reagent like HATU/HOAt may be beneficial for the coupling of Boc-Dil-OH.
Synthesis of this compound
-
Fmoc Deprotection: Dissolve the fully protected tetrapeptide, Boc-Val-Dil-Dap(Fmoc)-Phe-OMe, in a 20% solution of piperidine in DMF.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Concentrate the solution under reduced pressure and purify the crude product by flash chromatography to obtain this compound.
Alternative Final Step: C-terminal Esterification of Boc-Val-Dil-Dap-OH
An alternative approach involves the synthesis of the tripeptide acid, Boc-Val-Dil-Dap-OH, followed by a final coupling with H-Phe-OMe. A more likely final step, given the existence of the precursor Boc-Val-Dil-Dap-OH, is the esterification of the C-terminal carboxylic acid.
-
Esterification: To a solution of Boc-Val-Dil-Dap-OH (1.0 eq) in methanol (B129727) (MeOH) at 0°C, add thionyl chloride (SOCl₂) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows in the synthesis of this compound.
Caption: Solution-phase synthesis pathway for this compound.
Caption: General experimental workflow for the tetrapeptide synthesis.
Conclusion
The synthesis of this compound is a challenging yet feasible process that relies on established principles of solution-phase peptide chemistry. The key to a successful synthesis lies in the strategic use of orthogonal protecting groups, particularly for the diaminopropionic acid and the modified histidine ("Dil") residues, and the careful selection of coupling reagents to maximize yields and minimize racemization. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to embark on the synthesis of this important ADC linker and related complex peptides. Further optimization of reaction conditions and purification techniques will be crucial for achieving the desired purity and yield on a larger scale.
Core Mechanism of Action: A Technical Guide to the ADC Linker Boc-Val-Dil-Dap-Phe-OMe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the putative mechanism of action of the peptide sequence Boc-Val-Dil-Dap-Phe-OMe, a specialized chemical entity designed for application in the field of antibody-drug conjugates (ADCs). As a cleavable linker, its primary function is not to exert a direct pharmacological effect, but to serve as a stable, conditionally sensitive bridge between a monoclonal antibody and a potent cytotoxic agent. This document outlines the role of each molecular component, the presumed enzymatic cleavage pathway within the target cell, and the overarching strategy for achieving targeted drug delivery. Detailed experimental protocols for evaluating linker stability and cleavage are provided, alongside representative data from analogous systems to offer a quantitative perspective.
Introduction to this compound as an ADC Linker
This compound is a synthetic peptide derivative identified as a cleavable linker for the construction of antibody-drug conjugates.[1][2][3] ADCs are a class of targeted therapeutics engineered to selectively deliver cytotoxic payloads to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[4][5] The efficacy and safety of an ADC are critically dependent on the properties of its linker.[6][7] The linker must remain stable in systemic circulation to prevent premature release of the payload, yet be efficiently cleaved to liberate the cytotoxic agent following internalization into the target cell.[6][8]
The peptide sequence Val-Dil-Dap-Phe suggests a design centered around enzymatic cleavage by proteases that are highly active within the lysosomal compartment of cancer cells.[9]
Molecular Structure and Component Roles
The structure of this compound consists of a five-part peptide backbone with protecting groups at both the N- and C-termini. Each component serves a distinct purpose in the synthesis, stability, and function of the linker.
| Component | Full Name | Structure (Representation) | Role and Function |
| Boc- | tert-Butoxycarbonyl | (CH₃)₃C-O-CO- | N-terminal Protecting Group: An acid-labile protecting group for the N-terminal amine of Valine. It prevents unwanted side reactions during peptide synthesis and is typically removed to allow for conjugation to the antibody. |
| -Val- | Valine | -NH-CH(CH(CH₃)₂)-CO- | Protease Recognition Site: A key amino acid residue recognized by lysosomal proteases, particularly Cathepsin B. Its presence is critical for the enzymatic cleavage of the linker.[1][9] |
| -Dil- | Non-Standard Amino Acid | Structure Not Publicly Defined | Modulator: The exact structure of "Dil" is not specified in available literature. It is likely a non-standard, hydrophobic amino acid (e.g., a derivative of Isoleucine or Leucine) intended to modulate the linker's steric and electronic properties to optimize cleavage kinetics and stability. |
| -Dap- | Diaminopropionic Acid | -NH-CH(CH₂NH₂)-CO- | Structural Element & Conjugation Point: A non-proteinogenic amino acid featuring a primary amine on its side chain. This side chain can serve as a potential point for payload attachment or to influence the linker's solubility and conformational properties. |
| -Phe- | Phenylalanine | -NH-CH(CH₂C₆H₅)-CO- | Structural Element: A hydrophobic amino acid that contributes to the overall peptide structure and may influence interactions with the cleavage enzyme. |
| -OMe | Methyl Ester | -O-CH₃ | C-terminal Protecting Group: Protects the C-terminal carboxylic acid of Phenylalanine during the synthesis process. |
Proposed Mechanism of Action: A Stepwise Pathway
The "mechanism of action" of the this compound linker is its conditional cleavage to release a conjugated payload. This process is initiated upon the ADC reaching its target cell and can be described in the following steps:
-
Targeting and Binding: The antibody component of the ADC selectively binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically via endocytosis.
-
Lysosomal Trafficking: The internalized vesicle traffics through the endosomal pathway and fuses with a lysosome.
-
Enzymatic Cleavage: The acidic environment of the lysosome (pH 4.5-5.0) and the presence of highly active proteases, such as Cathepsin B, facilitate the cleavage of the peptide linker. The cleavage is presumed to occur at a specific peptide bond, likely C-terminal to the Valine residue, a known substrate for Cathepsin B.[9]
-
Payload Release: Cleavage of the linker liberates the cytotoxic payload within the lysosome. Depending on the payload's properties, it may then diffuse or be transported into the cytoplasm and/or nucleus.
-
Induction of Cytotoxicity: The released payload exerts its cytotoxic effect, for example, by disrupting microtubules or inducing DNA damage, ultimately leading to apoptosis of the cancer cell.
The following diagram illustrates this proposed signaling pathway.
Quantitative Data (Representative)
While specific kinetic data for the cleavage of this compound is not publicly available, data from well-studied, analogous Valine-containing linkers can provide a useful benchmark for stability and cleavage efficiency. The Valine-Citrulline (Val-Cit) linker is a widely used, Cathepsin B-cleavable linker in approved and clinical-stage ADCs.[1]
Table 2: Representative Stability and Cleavage Data for Val-Cit Linkers
| Parameter | Matrix | Condition | Result | Significance | Reference |
| Plasma Stability | Human Plasma | 37°C, 7 days | >95% ADC remaining | High stability in circulation, minimizing off-target toxicity. | |
| Plasma Stability | Mouse Plasma | 37°C, 48 hours | ~50% ADC remaining | Demonstrates species-specific differences in plasma enzymes (e.g., carboxylesterases) that can affect linker stability. | |
| Enzymatic Cleavage | Purified Human Cathepsin B | pH 5.5, 37°C | Rapid release of payload | Confirms susceptibility to the target lysosomal protease. | |
| Lysosomal Stability | Lysosomal Extract | pH 5.0, 37°C | Efficient payload release over 24h | Demonstrates effective cleavage in a simulated lysosomal environment. |
Note: The data presented are illustrative for Val-Cit linkers and may not be directly representative of the performance of the this compound linker.
Experimental Protocols
The evaluation of an ADC linker's mechanism of action involves two critical assessments: its stability in circulation and its cleavability within the target cell environment.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Reagents: Human plasma, ADC stock solution, quenching solution (e.g., acetonitrile (B52724) with an internal standard), Protein A/G magnetic beads.
-
Incubation: Incubate the ADC (e.g., at 100 µg/mL) in human plasma at 37°C. Collect aliquots at multiple time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation:
-
To measure the average drug-to-antibody ratio (DAR), capture the ADC from the plasma aliquots using Protein A/G magnetic beads. Elute the captured ADC.
-
To measure free payload, precipitate plasma proteins from an aliquot using the cold quenching solution. Centrifuge and collect the supernatant.
-
-
Analysis:
-
Analyze the eluted ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the change in DAR over time. A stable linker will show minimal change in DAR.
-
Analyze the supernatant by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of released, free payload.
-
-
Data Interpretation: A low rate of DAR decrease and minimal accumulation of free payload indicate high plasma stability.
Protocol 2: In Vitro Lysosomal/Enzymatic Cleavage Assay
Objective: To quantify the rate of payload release in the presence of lysosomal enzymes.
Methodology:
-
Reagents: ADC stock solution, purified human Cathepsin B or lysosomal extract from a relevant cell line, activation buffer (for Cathepsin B, e.g., DTT and EDTA), assay buffer (e.g., sodium acetate, pH 5.0), quenching solution.
-
Enzyme Activation (for Cathepsin B): Pre-incubate the Cathepsin B enzyme with activation buffer at room temperature for approximately 15 minutes.
-
Reaction Setup: In a temperature-controlled plate (37°C), combine the assay buffer, the activated enzyme (or lysosomal extract), and the ADC to initiate the reaction.
-
Time Course: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes) and immediately stop the reaction by adding an excess of cold quenching solution.
-
Analysis: Quantify the concentration of the released payload in each quenched sample using a validated LC-MS/MS method.
-
Data Interpretation: Plot the concentration of released payload against time to determine the cleavage kinetics. This demonstrates the linker's susceptibility to the target enzymatic degradation pathway.
The workflow for these key experiments is visualized below.
Conclusion
The peptide this compound is designed as a sophisticated, cleavable linker for antibody-drug conjugates. Its mechanism of action is not pharmacological but functional, facilitating the targeted release of a cytotoxic payload. The inclusion of a Valine residue strongly implies a cleavage strategy dependent on lysosomal proteases like Cathepsin B, a hallmark of many successful ADC designs. While the precise roles of the non-standard "Dil" and "Dap" residues warrant further investigation, they are likely included to fine-tune the linker's stability, solubility, and enzymatic processing. The experimental protocols and representative data provided in this guide offer a framework for the rational evaluation and development of ADCs incorporating this or similar peptide-based linker technologies.
References
- 1. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ADC连接子 | MCE [medchemexpress.cn]
- 4. D-Amino acid - Wikipedia [en.wikipedia.org]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. D-peptide - Wikipedia [en.wikipedia.org]
- 7. lifetein.com [lifetein.com]
- 8. This compound [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
The Strategic Design of Boc-Val-Dil-Dap-Phe-OMe: An Advanced Cleavable Linker for Antibody-Drug Conjugates
For Immediate Release: A Technical Deep-Dive for Drug Development Professionals
The field of antibody-drug conjugates (ADCs) is rapidly advancing, with the linker component playing a pivotal role in the efficacy and safety of these targeted therapies. Among the sophisticated linkers being explored, Boc-Val-Dil-Dap-Phe-OMe emerges as a cleavable linker with significant potential, particularly for payloads derived from the highly potent dolastatin family of cytotoxic agents. This technical guide provides an in-depth analysis of its core attributes, supported by structured data, detailed experimental protocols, and visual workflows to aid researchers and scientists in the development of next-generation ADCs.
Core Concept: A Dolastatin-Derived Linker for Targeted Cleavage
This compound is a tetrapeptide-based linker designed for selective cleavage within the tumor cell. Its sequence incorporates two unique amino acids, Dolaisoleucine (Dil) and Dolaproine (Dap), which are integral components of the potent antimitotic agent Dolastatin 10.[1][2] This structural homology suggests a design tailored for compatibility with auristatin-like payloads, which are synthetic analogs of dolastatin.
The linker's core mechanism relies on enzymatic cleavage by proteases, such as cathepsins, that are overexpressed in the lysosomal compartments of cancer cells.[1] The presence of a valine residue in the peptide sequence is a common feature in linkers designed for cathepsin B-mediated cleavage.[2] Upon internalization of the ADC into the target cancer cell, the linker is designed to be cleaved, releasing the cytotoxic payload in its active form to induce cell death. The N-terminal Boc (tert-Butyloxycarbonyl) group is a standard protecting group used during synthesis.[2]
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in public literature, likely due to its proprietary nature, the following tables provide a framework for its evaluation and include representative data for analogous peptide linkers used in ADCs.
Table 1: Linker Stability in Plasma
| Linker Type | Species | Half-life (t½) | Analytical Method | Reference |
| This compound | Human, Mouse | Data not available | LC-MS | - |
| Val-Cit | Human | Stable | LC-MS | [3] |
| Val-Cit | Mouse | Unstable (cleaved by carboxylesterase 1c) | LC-MS | [3] |
| Glu-Val-Cit | Mouse | Improved stability vs. Val-Cit | LC-MS | [3] |
| GGFG | Human, Mouse | Stable | LC-MS | [4] |
Table 2: Enzymatic Cleavage Kinetics
| Linker Substrate | Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Analytical Method | Reference |
| This compound | Cathepsin B | Data not available | Data not available | Data not available | Fluorometric/HPLC | - |
| Val-Cit-PABC-Payload | Cathepsin B | Representative data available in literature | Representative data available in literature | Representative data available in literature | Fluorometric/HPLC | [5] |
| Val-Ala-PABC-Payload | Cathepsin B | Representative data available in literature | Representative data available in literature | Representative data available in literature | Fluorometric/HPLC | [5] |
Table 3: In Vitro Cytotoxicity of ADCs with Peptide Linkers
| ADC Target | Linker | Payload | Cell Line | IC₅₀ (nM) | Reference |
| - | Val-Dil-Dap-Phe | Auristatin Analog | - | Data not available | - |
| CD30 | Val-Cit | MMAE | Karpas 299 | ~1 | [6] |
| HER2 | Val-Ala | MMAE | SK-BR-3 | ~10 | [6] |
| - | GGFG | MMAE | - | Varies by target | [4] |
Experimental Protocols
The following are detailed methodologies for the synthesis and evaluation of ADCs employing the this compound linker.
Synthesis of this compound (Solution-Phase)
This protocol outlines a general approach for the solution-phase synthesis of the tetrapeptide linker.
Materials:
-
Boc-Val-OH
-
H-Dil-OMe·HCl
-
H-Dap-OMe·HCl
-
H-Phe-OMe·HCl
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., DIEA)
-
Deprotection agent (e.g., TFA for Boc, LiOH for methyl ester)
-
Solvents (e.g., DMF, DCM)
-
Purification system (e.g., HPLC)
Protocol:
-
Dipeptide Synthesis (Boc-Val-Dil-OMe):
-
Dissolve H-Dil-OMe·HCl in DMF and add DIEA to neutralize the salt.
-
In a separate flask, dissolve Boc-Val-OH, HATU, and DIEA in DMF.
-
Add the activated Boc-Val-OH solution to the H-Dil-OMe solution and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
-
-
Deprotection of Dipeptide:
-
Dissolve the purified Boc-Val-Dil-OMe in a solution of 20-50% TFA in DCM.
-
Stir for 30-60 minutes at room temperature.
-
Remove the solvent under reduced pressure to obtain H-Val-Dil-OMe·TFA.
-
-
Tripeptide Synthesis (Boc-Dap-(Val-Dil)-OMe):
-
Couple Boc-Dap-OH to H-Val-Dil-OMe·TFA using the coupling procedure described in step 1.
-
-
Tetrapeptide Synthesis:
-
Repeat the deprotection and coupling steps to add Boc-Phe-OMe to the growing peptide chain.
-
-
Final Product: The final product is this compound.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC linker in plasma.
Materials:
-
ADC construct
-
Human and mouse plasma
-
PBS buffer
-
Incubator at 37°C
-
LC-MS system
Protocol:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
At each time point, precipitate plasma proteins using a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the proteins and collect the supernatant.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
Alternatively, use affinity capture (e.g., protein A beads) to isolate the ADC and determine the drug-to-antibody ratio (DAR) over time by LC-MS.
Cathepsin B Cleavage Assay
This assay determines the susceptibility of the linker to cleavage by cathepsin B.
Materials:
-
This compound linker-payload conjugate
-
Human liver cathepsin B
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0, containing DTT and EDTA)
-
HPLC system
Protocol:
-
Activate cathepsin B in the assay buffer.
-
Add the linker-payload conjugate to the activated enzyme solution.
-
Incubate at 37°C.
-
Take samples at different time points and quench the reaction (e.g., by adding a strong acid).
-
Analyze the samples by RP-HPLC to monitor the disappearance of the parent conjugate and the appearance of the cleaved payload.
In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC against cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
ADC, unconjugated antibody, and free payload
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, or free payload.
-
Incubate for 72-96 hours.
-
Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
Bystander Effect Assay
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cells
-
Antigen-negative cells engineered to express a fluorescent protein (e.g., GFP)
-
ADC
-
96-well plates
-
Imaging system or flow cytometer
Protocol:
-
Co-culture antigen-positive and GFP-expressing antigen-negative cells at a defined ratio in 96-well plates.
-
Treat the co-culture with the ADC.
-
Incubate for 72-120 hours.
-
Stain the cells with a viability dye (e.g., propidium (B1200493) iodide).
-
Quantify the viability of the GFP-positive (antigen-negative) cells using an imaging system or flow cytometry.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the this compound ADC linker.
Caption: Mechanism of action for an ADC with a protease-cleavable linker.
Caption: Solution-phase synthesis workflow for this compound.
Caption: Schematic of the enzymatic cleavage of the linker.
Conclusion
The this compound linker represents a sophisticated approach to ADC design, leveraging the unique chemistry of dolastatin components to create a highly specific and potent therapeutic agent. While further studies are needed to fully elucidate its quantitative performance, the conceptual framework and experimental protocols outlined in this guide provide a solid foundation for its evaluation and implementation in the development of novel ADCs. The strategic use of such advanced linkers is paramount to enhancing the therapeutic window and unlocking the full potential of antibody-drug conjugates in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HF‐Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumour evaluation of dolastatins 10 and 15 and their measurement in plasma by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Boc-Phe-OMe 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Biological Activity of Boc-Val-Dil-Dap-Phe-OMe
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-Val-Dil-Dap-Phe-OMe is a specialized peptide derivative primarily utilized as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs). Its biological activity is not intrinsic but is realized upon enzymatic cleavage within the target cell, leading to the release of a conjugated cytotoxic payload. This guide provides a comprehensive overview of the core principles governing the function of this linker, including its mechanism of action, quantitative performance metrics of analogous systems, and detailed experimental protocols for its evaluation. Due to the limited publicly available data directly pertaining to this compound, this document leverages information from structurally and functionally similar linkers and payloads to provide a thorough and practical resource.
Introduction: The Role in Antibody-Drug Conjugates
This compound serves as a critical component in the sophisticated architecture of ADCs.[1][2] ADCs are a class of targeted therapeutics designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[3] The linker, in this case, this compound, tethers the cytotoxic drug to a monoclonal antibody (mAb) that recognizes a specific tumor-associated antigen. The biological "activity" of the linker is its ability to remain stable in systemic circulation and then to be efficiently cleaved under specific conditions within the target tumor cell.[4]
The peptide sequence Val-Dil-Dap-Phe is derived from the potent, naturally occurring antineoplastic agent Dolastatin 10.[] This sequence is strategically designed for selective cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[]
Mechanism of Action: A Targeted Release Strategy
The biological function of the this compound linker is centered on a precisely orchestrated, multi-step process that culminates in the release of the cytotoxic payload within the target cancer cell.
-
Circulation and Targeting: The ADC, with the intact linker, circulates in the bloodstream. The mAb component directs the ADC to the tumor cells expressing the target antigen.
-
Internalization: Upon binding to the antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[3]
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle characterized by an acidic environment and a high concentration of proteolytic enzymes.[2][6]
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B and other proteases recognize and cleave the peptide linker.[][7] The cleavage of the Val-Dil-Dap-Phe sequence releases the cytotoxic payload.
-
Payload-Induced Cytotoxicity: The liberated payload, often a potent anti-mitotic agent like an auristatin derivative (a synthetic analog of Dolastatin 10), can then exert its cytotoxic effect.[][8] These payloads typically function by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8][9]
Quantitative Data Presentation
Enzymatic Cleavage of Dipeptide Linkers by Cathepsin B
The efficiency of linker cleavage is a critical determinant of ADC efficacy. The following table summarizes the relative cleavage rates and kinetic parameters of common dipeptide linkers by Cathepsin B.
| Dipeptide Linker | Relative Cleavage Rate (Compared to Val-Cit) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Val-Cit | 1x | Data not available | Data not available | Data not available | [1] |
| Val-Ala | ~0.5x | Data not available | Data not available | Data not available | [1][10] |
| Phe-Lys | ~30x | Data not available | Data not available | Data not available | [1][11] |
Note: Relative cleavage rates and kinetic parameters are illustrative and can vary based on the specific experimental conditions, the nature of the conjugated payload, and the full linker structure.[10]
In Vitro Cytotoxicity of Dolastatin 10 and Auristatin-Based ADCs
The ultimate biological effect of a functional this compound linker is the potent cytotoxicity of the released payload. The following table presents the half-maximal inhibitory concentration (IC50) values for Dolastatin 10 and various ADCs utilizing the auristatin payload, monomethyl auristatin E (MMAE).
| Compound | Cell Line | IC50 | Reference |
| Dolastatin 10 | L1210 (Leukemia) | 0.03 nM | [9][12] |
| Dolastatin 10 | MCF7 (Breast Cancer) | 0.03 nM | [9] |
| Dolastatin 10 | HT-29 (Colon Cancer) | 0.06 nM | [9] |
| MMAE | Pancreatic Cancer Cell Lines | ~1 nM | [13] |
| Anti-TF ADC-MMAE | High TF Expressing Pancreatic Cancer Cells | 1.15 nM | [13] |
| Anti-TF ADC-MMAE | Low TF Expressing Pancreatic Cancer Cells | >100 nM | [13] |
| Cys-linker-MMAE ADC | HER2+ Cancer Cells | ~10⁻¹¹ M | [14] |
| DAR=8 MMAU ADC | HER2+ Cancer Cells | 60 pM | [15] |
Note: IC50 values are highly dependent on the specific cell line, antigen expression levels, drug-to-antibody ratio (DAR), and experimental conditions.[4][16]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of ADC linkers. The following sections provide methodologies for key in vitro assays.
In Vitro Cathepsin B Cleavage Assay
This assay is designed to quantify the rate of linker cleavage by Cathepsin B.
Objective: To determine the kinetic parameters (Km and kcat) of Cathepsin B for a specific ADC linker.[1][17]
Materials:
-
ADC with this compound linker
-
Recombinant Human Cathepsin B[17]
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 5 mM DTT, pH 5.5)[17]
-
Quenching Solution (e.g., Acetonitrile with 0.1% TFA)[17]
-
HPLC-MS/MS system[]
Procedure:
-
Enzyme Activation: Activate Cathepsin B according to the manufacturer's protocol.[1]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (at a final concentration spanning the expected Km) and the activated Cathepsin B in the pre-warmed assay buffer.[19]
-
Incubation: Incubate the reaction mixture at 37°C.[19]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[19]
-
Reaction Quenching: Immediately terminate the reaction by adding an excess of the cold quenching solution to the aliquot.[19]
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.[19]
-
Analysis: Analyze the supernatant by HPLC-MS/MS to quantify the concentration of the released payload.[]
-
Data Analysis: Plot the initial reaction velocity (V₀) against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.[20]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic potential of the ADC on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.[21]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC with this compound linker
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[21]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium and add them to the wells. Include untreated control wells.[21]
-
Incubation: Incubate the plate for a period that allows for several cell doubling times (e.g., 72-96 hours).[21]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[21]
-
Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.[21]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[21]
Signaling Pathways
The this compound linker itself does not directly modulate signaling pathways. Its function is to facilitate the delivery of a cytotoxic payload, which then interacts with intracellular targets to induce cell death. When the payload is a dolastatin analog like MMAE, the primary downstream effect is the disruption of microtubule dynamics. This leads to the activation of the spindle assembly checkpoint, prolonged mitotic arrest, and ultimately, the induction of the intrinsic apoptotic pathway.[8] Key events in this pathway include the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases.[8]
Conclusion
This compound is a highly specialized, cleavable linker designed for the targeted delivery of cytotoxic payloads in Antibody-Drug Conjugates. Its biological activity is defined by its stability in circulation and its efficient, enzyme-mediated cleavage within the lysosomal compartment of cancer cells. While direct quantitative data for this specific peptide are limited, the extensive research on analogous linkers, such as Val-Cit, and dolastatin-based payloads provides a robust framework for understanding its function and for designing effective experimental evaluation strategies. The continued development and characterization of such linkers are pivotal to advancing the field of targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Antitumor effect of antitissue factor antibody-MMAE conjugate in human pancreatic tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
The Critical Role of Tetrapeptide Linkers in Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody and the payload, is paramount to the success of an ADC, dictating its stability, efficacy, and safety profile. Among the various linker technologies, tetrapeptide linkers have emerged as a key strategy to enhance the therapeutic window of ADCs. This technical guide provides a comprehensive overview of the role of tetrapeptide linkers, contrasting them with other linker types, and delves into their mechanism of action, impact on ADC properties, and the experimental methodologies used for their evaluation.
Introduction to Linker Technology in ADCs
The linker in an ADC is not merely a passive connector but an active modulator of the conjugate's pharmacokinetics and pharmacodynamics. An ideal linker must maintain a stable connection between the antibody and the cytotoxic payload in systemic circulation to prevent premature drug release and associated off-target toxicities.[1][2] Conversely, upon internalization of the ADC into the target cancer cell, the linker must be efficiently cleaved to release the payload in its fully active form.[3][4] Linker technology is broadly categorized into two main types: non-cleavable and cleavable linkers.[5][6]
Non-cleavable linkers rely on the complete degradation of the antibody within the lysosome to release the payload, which remains attached to an amino acid residue from the antibody.[7] This generally results in high plasma stability but may lead to reduced bystander effect, as the charged payload-amino acid complex has limited membrane permeability.[7][8]
Cleavable linkers are designed to be selectively cleaved by specific triggers within the tumor microenvironment or inside the cancer cell.[9] These triggers can include the acidic pH of endosomes and lysosomes (acid-labile linkers), the higher concentration of glutathione (B108866) in the cytoplasm (disulfide linkers), or the presence of specific enzymes that are overexpressed in tumor cells (enzyme-cleavable linkers).[9][] Tetrapeptide linkers fall into the category of enzyme-cleavable linkers.
The Rise of Tetrapeptide Linkers
While dipeptide linkers, most notably valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), have been successfully employed in several approved ADCs, they can be susceptible to premature cleavage in the bloodstream by enzymes such as neutrophil elastase.[11][12] This has driven the development of more stable linker systems, leading to the adoption of tetrapeptide sequences.
The most prominent example of a clinically successful tetrapeptide linker is the Gly-Gly-Phe-Gly (GGFG) sequence.[3][13] This linker is a key component of the highly successful ADC, Enhertu (trastuzumab deruxtecan).[3][14] Compared to dipeptide linkers, tetrapeptide linkers generally exhibit greater stability in circulation, which is a critical attribute for ensuring that the ADC reaches the tumor intact.[3][]
Mechanism of Action of Tetrapeptide Linkers
The mechanism of action for tetrapeptide-linked ADCs is a multi-step process that relies on the specific biological conditions within the target cancer cell.
Caption: General mechanism of action for an ADC with a cleavable tetrapeptide linker.
-
Circulation and Targeting: The ADC circulates systemically in a stable, intact form. The monoclonal antibody component directs the ADC to the target cancer cells by binding to a specific tumor-associated antigen on the cell surface.[16]
-
Internalization: Following binding, the ADC-antigen complex is internalized by the cell through endocytosis, initially into an endosome.[9]
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome. The lysosomal compartment has a highly acidic environment (pH 4.5-5.0) and is rich in proteases, most notably Cathepsin B.[][]
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the specific tetrapeptide sequence of the linker.[3][9] This enzymatic cleavage is the key step in the targeted release of the payload. While Cathepsin B is a primary driver of this cleavage, other lysosomal proteases like cathepsins L, S, and F can also be involved.[18][19]
-
Self-Immolation: Many tetrapeptide linkers are connected to the payload via a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC).[6][13] Once the tetrapeptide is cleaved, the PABC spacer spontaneously decomposes, ensuring the release of the payload in its native, unmodified, and fully active form.[20]
-
Payload-Induced Cytotoxicity: The released cytotoxic payload can then exert its cell-killing effect, for instance, by inhibiting tubulin polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.[14]
-
Bystander Effect: If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[4][8] This is particularly important for treating heterogeneous tumors where not all cells express the target antigen.
Key Tetrapeptide Sequences and Their Properties
While GGFG is the most clinically validated tetrapeptide linker, research is ongoing to explore other sequences to further optimize ADC performance. The choice of amino acids in the sequence can influence stability, cleavage kinetics, and hydrophilicity.
| Linker Sequence | Key Properties | Example ADC |
| Gly-Gly-Phe-Gly (GGFG) | High stability in circulation.[13] Efficiently cleaved by lysosomal proteases.[9] | Enhertu (trastuzumab deruxtecan)[3][14] |
| Glu-Val-Cit | An "exolinker" strategy where a hydrophilic tripeptide is positioned to mask the hydrophobicity of the payload, allowing for higher drug-to-antibody ratios (DARs) and reducing aggregation.[11] | Preclinical |
| Ala-Ala-Asn | Investigated as a substrate for legumain, another lysosomal protease.[13] | Preclinical |
Quantitative Comparison of Linker Performance
The performance of different linkers can be quantitatively assessed through various in vitro and in vivo assays. The following table summarizes key performance parameters for representative linker types.
| Parameter | Val-Cit (Dipeptide) | GGFG (Tetrapeptide) | Non-cleavable |
| Plasma Stability | Moderate; susceptible to premature cleavage by neutrophil elastase and, in rodents, by carboxylesterase 1C.[11][18] | High; generally more stable in plasma than dipeptide linkers.[3][] | Very High; most stable linker type in circulation.[2][7] |
| Payload Release Mechanism | Enzymatic cleavage by Cathepsin B and other lysosomal proteases.[] | Enzymatic cleavage by lysosomal proteases.[9] | Proteolytic degradation of the antibody.[7] |
| Bystander Effect | Yes (payload dependent).[8] | Yes (payload dependent).[8] | Limited, as the released payload is typically charged and less membrane-permeable.[7] |
| In Vitro Potency (IC50) | Potent, but can vary depending on cell line and antigen expression. | Potent, with efficacy demonstrated in various cancer models. | Potent, but efficacy can be reduced if the payload-amino acid catabolite is less active or has poor cell permeability.[7] |
Experimental Protocols for Linker Evaluation
Rigorous experimental evaluation is crucial for selecting the optimal linker for a given ADC. Below are outlines of key experimental protocols.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubate the ADC in plasma (human, rat, mouse) from healthy donors at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).
-
At each time point, separate the ADC from the plasma proteins, for example, by using affinity chromatography with protein A or by size exclusion chromatography.
-
Analyze the intact ADC and the released payload using techniques such as liquid chromatography-mass spectrometry (LC-MS) or enzyme-linked immunosorbent assay (ELISA).
-
Calculate the percentage of intact ADC remaining or the amount of payload released over time to determine the ADC's half-life in plasma.[2][9]
In Vitro Cytotoxicity Assay
Objective: To measure the potency of the ADC in killing target cancer cells.
Methodology:
-
Plate cancer cells expressing the target antigen in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload for a specified period (e.g., 72-96 hours).
-
Assess cell viability using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[5][12]
Cathepsin B Cleavage Assay
Objective: To confirm that the linker is a substrate for Cathepsin B and to determine the cleavage kinetics.
Methodology:
-
Incubate the linker-payload conjugate (or the full ADC) with purified human Cathepsin B in a buffer that mimics the lysosomal environment (e.g., acidic pH, presence of reducing agents).
-
Include control groups without the enzyme and with a Cathepsin B inhibitor.
-
At various time points, stop the reaction and analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS to quantify the amount of cleaved payload.
-
Determine the rate of cleavage.
In Vivo Xenograft Efficacy Studies
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Implant human tumor cells (as a cell line-derived xenograft or a patient-derived xenograft) subcutaneously or orthotopically into immunocompromised mice.
-
Once the tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses).
-
Administer the treatments intravenously.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
The study endpoint is typically when tumors in the control group reach a predetermined maximum size or when signs of toxicity are observed.
-
Plot the mean tumor volume over time for each group to assess efficacy.[9][21]
Caption: A typical experimental workflow for the preclinical evaluation of an ADC.
Conclusion and Future Directions
Tetrapeptide linkers have proven to be a valuable tool in the design of next-generation ADCs, offering enhanced stability and contributing to a wider therapeutic window. The clinical success of Enhertu has validated the GGFG tetrapeptide linker and has spurred further research into novel peptide sequences and linker designs. Future innovations in this field will likely focus on:
-
Novel Peptide Sequences: Exploring a wider range of amino acid sequences to fine-tune stability, cleavage kinetics, and physicochemical properties.
-
Dual-Trigger Linkers: Designing linkers that require two independent triggers for payload release, offering an additional layer of tumor specificity.[13]
-
Hydrophilic Linkers: Incorporating hydrophilic moieties into the linker to improve the solubility of ADCs, enabling higher DARs without causing aggregation.[11]
-
Site-Specific Conjugation: Combining advanced linker technology with site-specific conjugation methods to produce more homogeneous ADCs with predictable properties.
The continued evolution of linker chemistry, with tetrapeptide linkers at the forefront, is set to further enhance the precision and power of antibody-drug conjugates, bringing new hope to cancer patients.
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. purepeg.com [purepeg.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 18. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to Protease-Cleavable ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of protease-cleavable linkers, a critical component in the design and efficacy of Antibody-Drug Conjugates (ADCs). By leveraging the differential protease activity between the extracellular environment and the intracellular compartments of tumor cells, these linkers facilitate the targeted release of cytotoxic payloads, thereby enhancing the therapeutic window of ADCs. This document delves into the core principles of their mechanism of action, a comparative analysis of commonly used linkers, detailed experimental protocols for their evaluation, and a discussion of next-generation strategies.
Introduction to Protease-Cleavable Linkers in ADCs
Protease-cleavable linkers are designed to be stable in systemic circulation and to undergo enzymatic hydrolysis upon internalization into target cancer cells, releasing the cytotoxic payload.[1] This targeted release mechanism is primarily mediated by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[2] The design of these linkers is a delicate balance between ensuring plasma stability to minimize off-target toxicity and enabling efficient cleavage within the tumor cell to maximize therapeutic efficacy.[3]
The general mechanism of action for an ADC with a protease-cleavable linker involves several key steps:
-
Binding: The ADC binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[4]
-
Trafficking: The internalized ADC is trafficked to endosomes and subsequently to lysosomes.
-
Cleavage: Within the acidic and protease-rich environment of the lysosome, the linker is cleaved by specific proteases.[2]
-
Payload Release: The cleavage of the linker releases the active cytotoxic payload.
-
Cytotoxicity: The released payload exerts its cell-killing effect, for instance, by damaging DNA or disrupting microtubule dynamics.
A key advantage of some protease-cleavable linkers is their ability to mediate the "bystander effect."[5] If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, which is particularly beneficial in treating heterogeneous tumors.[5]
Types of Protease-Cleavable Linkers
Several classes of protease-cleavable linkers have been developed, each with distinct cleavage specificities and properties.
Cathepsin-Cleavable Linkers
Cathepsins are a family of lysosomal proteases that are frequently overexpressed in various cancers. Linkers containing specific peptide sequences recognized by cathepsins are the most widely used protease-cleavable linkers in clinically approved ADCs.[6]
-
Valine-Citrulline (Val-Cit) Linkers: The dipeptide valine-citrulline is a well-established and extensively used cathepsin B-cleavable linker.[7] The inclusion of a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), between the dipeptide and the drug ensures the release of the unmodified, active payload upon cleavage.[8] While highly stable in human plasma, Val-Cit linkers have shown susceptibility to cleavage by carboxylesterase in rodent plasma, which can complicate preclinical studies.[7][9] They are also known to be cleaved by human neutrophil elastase, which may contribute to off-target toxicities like neutropenia.[7]
-
Valine-Alanine (Val-Ala) Linkers: The Val-Ala dipeptide is another substrate for cathepsin B.[7] Some studies suggest that Val-Ala linkers may offer improved hydrophilicity and stability compared to Val-Cit, potentially allowing for higher drug-to-antibody ratios (DARs) without significant aggregation.[10][] However, data on its stability in mouse plasma has been conflicting.[7]
-
Glycine-Glycine-Phenylalanine-Glycine (GGFG) Linkers: This tetrapeptide linker is also cleaved by cathepsins and has been successfully incorporated into marketed ADCs.[7][] It exhibits good plasma stability and facilitates efficient payload release within the lysosome.[7]
Legumain-Cleavable Linkers
Legumain, an asparaginyl endopeptidase, is another lysosomal protease that is overexpressed in many solid tumors.[9] Linkers containing asparagine (Asn) residues have been developed to be selectively cleaved by legumain.[9][12]
-
Asparagine-Containing Linkers (e.g., Asn-Asn): These linkers have demonstrated excellent stability in both human and mouse plasma, as they are resistant to cleavage by carboxylesterases.[9][12] This makes them an attractive alternative to Val-Cit for preclinical evaluation in rodent models.[7] Studies have shown that the cleavage rate of Asn-Asn linkers in lysosomes can be significantly faster than that of Val-Cit.[13]
Quantitative Data Presentation
The selection of a protease-cleavable linker is a data-driven process. The following tables summarize key quantitative data for the comparison of different linkers.
Table 1: Comparative Plasma Stability of Protease-Cleavable Linkers
| Linker | Species | Stability Metric | Value | Reference(s) |
| Val-Cit | Human | Half-life | > 120 h | [8] |
| Val-Cit | Mouse | Stability | Poor | [7] |
| Val-Ala | Mouse | Stability | Poor | [7] |
| GGFG | Human, Mouse, Rat | Payload Release (21 days) | 1-2% | |
| Asn-Asn | Human | Payload Release (7 days) | ~5% | [14] |
| Asn-Asn | Mouse | Payload Release (7 days) | ~15% | [14] |
| Glu-Val-Cit (EVCit) | Mouse | Stability | Significantly enhanced vs. Val-Cit | [7] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Protease-Cleavable Linkers
| Linker | Cell Line | Payload | IC50 (nM) | Reference(s) |
| Val-Cit-PABC | SK-BR-3 (HER2+) | MMAE | Potent (nM range) | [15] |
| Asn-Asn-PABC | SK-BR-3 (HER2+) | MMAE | ~0.13 - 0.26 | [14] |
| Val-Ala | HER2+ cells | PBD | Potent (nM range) | [16] |
| GGFG | HER2+ cells | DXd | Potent (nM range) | [17] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate characterization and comparison of protease-cleavable linkers.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.
Materials:
-
Test ADC
-
Human and/or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Protein A or G affinity chromatography resin
-
LC-MS/MS system
Procedure:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
At each time point, immediately freeze the samples at -80°C to stop the reaction.
-
Thaw the plasma samples and capture the ADC using Protein A or G affinity chromatography to separate it from plasma proteins.
-
Wash the captured ADC to remove non-specifically bound proteins.
-
Elute the ADC from the affinity resin.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Alternatively, precipitate plasma proteins with an organic solvent and quantify the released payload in the supernatant by LC-MS/MS.
-
Calculate the percentage of intact ADC remaining or the amount of released payload at each time point to determine the plasma stability profile.
Cathepsin B Cleavage Assay
Objective: To quantify the rate of payload release from a protease-sensitive linker-containing ADC upon incubation with Cathepsin B.
Materials:
-
Test ADC
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Activate the recombinant Cathepsin B according to the manufacturer's instructions.
-
In a microcentrifuge tube, combine the test ADC and activated Cathepsin B in the assay buffer.
-
Incubate the reaction mixture at 37°C.
-
At various time points, collect aliquots and immediately add the quenching solution to stop the enzymatic reaction.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage rate.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
96-well plates
-
Test ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC. Include untreated cells as a control.
-
Incubate the plates for a period of 48 to 144 hours at 37°C.[15]
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
ADC Internalization Assay (Flow Cytometry)
Objective: To quantify the rate and extent of ADC internalization into target cells.
Materials:
-
Target cancer cell line
-
Fluorescently labeled test ADC or a pH-sensitive dye-labeled ADC
-
Flow cytometer
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Incubate the cells with the fluorescently labeled ADC at 37°C for various time points. As a control for surface binding, incubate a set of cells with the ADC on ice.
-
At each time point, wash the cells with cold PBS to remove unbound ADC.
-
Detach the cells from the plate using trypsin-EDTA.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
The increase in fluorescence intensity over time at 37°C compared to the on-ice control indicates the extent of internalization.
Next-Generation Protease-Cleavable Linkers and Future Directions
The field of protease-cleavable linkers is continuously evolving to address the limitations of current technologies, such as off-target toxicity and instability in preclinical models.[3] Key areas of innovation include:
-
Novel Protease Targets: Exploring linkers that are substrates for other tumor-associated proteases beyond cathepsins and legumain, such as matrix metalloproteinases (MMPs), could enable extracellular payload release in the tumor microenvironment.[18]
-
Enhanced Stability and Specificity: Designing linkers with modified peptide sequences or incorporating unnatural amino acids to improve plasma stability and increase specificity for target proteases is an active area of research.[13] The development of "exo-cleavable" linkers, which alter the position of the cleavable peptide, is one such strategy to enhance stability.[7]
-
Dual-Cleavage Mechanisms: Linkers that require cleavage by two different proteases or a combination of enzymatic and chemical triggers could offer an additional layer of specificity for tumor-targeted drug release.
Conclusion
Protease-cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery and controlled release of potent cytotoxic agents to cancer cells. The choice of linker is a critical determinant of an ADC's therapeutic index, and a thorough understanding of their mechanisms of action, stability, and cleavage kinetics is essential for the development of safe and effective therapies. The continued innovation in linker technology, focusing on novel protease targets and enhanced stability, holds great promise for the next generation of ADCs with improved efficacy and safety profiles.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Beyond the Magic Bullet: How Next-Generation Linkers are Rewriting the ADC Playbook – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. mdpi.com [mdpi.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. books.rsc.org [books.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. acrobiosystems.com [acrobiosystems.com]
An In-depth Technical Guide to Boc-Val-Dil-Dap-Phe-OMe: A Key Component in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Val-Dil-Dap-Phe-OMe is a chemically synthesized peptide derivative that serves as a critical component in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapeutics.[1][2][3] This molecule functions as a cleavable linker, connecting a monoclonal antibody to a potent cytotoxic agent.[1][] The specificity of the antibody directs the ADC to tumor cells expressing a particular antigen, and the linker is designed to be stable in systemic circulation but to release the cytotoxic payload upon internalization into the target cancer cell. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic agent, maximizing its anti-tumor activity while minimizing off-target toxicity.[5] The peptide sequence of this compound is strategically designed for selective cleavage by enzymes that are overexpressed in the tumor microenvironment or within cancer cells, such as lysosomal proteases.[5][6]
Chemical Structure and Properties
The chemical structure of this compound consists of a sequence of amino acid derivatives, protected at the N-terminus by a tert-butyloxycarbonyl (Boc) group and modified at the C-terminus as a methyl ester (OMe). The core amino acid sequence is Valine (Val), Dolaisoleucine (Dil), Dolaproine (Dap), and Phenylalanine (Phe).
| Property | Value | Reference |
| Molecular Formula | C39H64N4O8 | [1][2] |
| Molecular Weight | 716.95 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically >95% | N/A |
| Solubility | Soluble in DMSO | [7] |
| Storage | Recommended at -20°C for long-term storage | [7] |
Mechanism of Action in Antibody-Drug Conjugates
The primary role of this compound is to act as a stable yet cleavable linker within an ADC. The overall mechanism of an ADC utilizing such a linker can be broken down into several key steps:
-
Systemic Circulation: Following administration, the ADC circulates in the bloodstream. The linker must be stable enough to prevent premature release of the cytotoxic payload, which could lead to systemic toxicity.[6]
-
Tumor Targeting: The monoclonal antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing a variety of degradative enzymes.
-
Linker Cleavage: Within the lysosome, proteases such as Cathepsin B, which are often upregulated in tumor cells, recognize and cleave the peptide sequence of the linker.[5] This cleavage releases the active cytotoxic payload.
-
Payload-Induced Cytotoxicity: The released cytotoxic agent, often a potent microtubule inhibitor like an auristatin derivative, can then exert its cell-killing effects.[5] This typically involves disrupting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
Caption: Figure 1. Mechanism of Action of an Antibody-Drug Conjugate (ADC).
Experimental Protocols
The evaluation of an ADC containing the this compound linker involves a series of in vitro and in vivo experiments to determine its stability, potency, and specificity.
In Vitro Stability Assays
1. Plasma Stability Assay:
-
Objective: To assess the stability of the ADC linker in plasma to ensure minimal premature drug release.
-
Protocol:
2. Lysosomal Stability Assay:
-
Objective: To confirm that the linker is efficiently cleaved by lysosomal enzymes.
-
Protocol:
-
Lysosomes are isolated from tissue (e.g., rat liver) via differential centrifugation.[6]
-
The ADC is incubated with the isolated lysosomes at 37°C in an appropriate buffer.
-
Samples are collected over time and analyzed by LC-MS to measure the rate of payload release.
-
In Vitro Cytotoxicity Assay
1. Cell Viability Assay (e.g., MTT Assay):
-
Objective: To determine the potency (IC50 value) of the ADC against antigen-positive cancer cell lines.
-
Protocol:
-
Cancer cells are seeded in 96-well plates.
-
Cells are treated with serial dilutions of the ADC and incubated for a period of 72-96 hours.[5]
-
A reagent such as MTT is added, which is converted to a colored formazan (B1609692) product by viable cells.[5]
-
The absorbance is measured, and the percentage of cell viability is calculated relative to an untreated control.[5]
-
The IC50 value is determined by plotting cell viability against the logarithm of the ADC concentration.[5]
-
Caption: Figure 2. General Experimental Workflow for ADC Evaluation.
In Vivo Efficacy Studies
1. Tumor Xenograft Model:
-
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
-
Protocol:
-
Immunocompromised mice are subcutaneously implanted with human cancer cells that express the target antigen.
-
Once tumors reach a certain volume, the mice are treated with the ADC, a control antibody, or a vehicle.
-
Tumor volume and body weight are monitored over time.
-
At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).
-
Quantitative Data
As this compound is a linker, quantitative data such as IC50 values are context-dependent and are determined for the final ADC construct. The table below provides a template for the types of quantitative data that would be generated during the evaluation of an ADC employing this linker.
| Parameter | Description | Example Value Range |
| IC50 (Antigen-Positive Cells) | Concentration of ADC that inhibits cell growth by 50% in target cells. | 0.1 - 10 nM |
| IC50 (Antigen-Negative Cells) | Concentration of ADC that inhibits cell growth by 50% in non-target cells. | >1000 nM |
| Plasma Half-Life (t1/2) | The time required for the concentration of the ADC in the plasma to be reduced by half. | Several days |
| Tumor Growth Inhibition (TGI) | The percentage reduction in tumor growth in treated animals compared to a control group. | 50 - 100% |
| Drug-to-Antibody Ratio (DAR) | The average number of payload molecules conjugated to each antibody. | 2 - 4 |
Signaling Pathways
The cytotoxic payload released from the linker ultimately determines the signaling pathways that are affected. For payloads that are microtubule inhibitors, the primary affected pathway is the cell cycle, leading to apoptosis.
Caption: Figure 3. Signaling Pathway Disruption by Microtubule Inhibitors.
Conclusion
This compound is a crucial component in the design and synthesis of advanced antibody-drug conjugates for targeted cancer therapy.[1][8] Its peptide-based structure allows for specific cleavage by intracellular proteases, ensuring the targeted release of cytotoxic agents within cancer cells.[5][6] The continued development and optimization of such linkers are vital for improving the efficacy and safety of ADCs, offering a promising avenue for the treatment of various malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | ADC连接子 | MCE [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Creative Biolabs [creative-biolabs.com]
The Bystander Effect of Antibody-Drug Conjugates: A Technical Guide Featuring a Boc-Val-Dil-Dap-Phe-OMe Linker Scaffold
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the bystander effect, a critical mechanism of action for antibody-drug conjugates (ADCs) in the context of heterogeneous tumors. While direct experimental data for an ADC utilizing the specific Boc-Val-Dil-Dap-Phe-OMe linker is not publicly available, this document will use it as a representative example of a cleavable peptide linker. The principles, experimental designs, and data presented are based on established knowledge of ADCs employing similar cleavable linkers and highly membrane-permeable payloads, such as monomethyl auristatin E (MMAE).
Introduction to the Bystander Effect
Antibody-drug conjugates are designed to selectively deliver potent cytotoxic agents to antigen-expressing (Ag+) tumor cells.[1] However, many solid tumors exhibit heterogeneous antigen expression, meaning they contain a mixture of Ag+ and antigen-negative (Ag-) cells.[2] The bystander effect is the ability of certain ADCs to kill these neighboring Ag- cells, thereby overcoming the challenge of tumor heterogeneity.[2][] This phenomenon is primarily dependent on the ADC's linker and payload chemistry.[1]
For the bystander effect to occur, the cytotoxic payload must be liberated from the antibody, exit the target Ag+ cell, and traverse the cell membrane of a neighboring Ag- cell to exert its cytotoxic activity.[1][4] This necessitates a cleavable linker and a payload with sufficient membrane permeability.[] Payloads that are neutral, uncharged, and hydrophobic are generally more capable of diffusing across cell membranes and inducing a bystander effect.[]
Mechanism of Action with a Cleavable Peptide Linker
ADCs equipped with cleavable peptide linkers, such as the Val-Cit linker found in Adcetris® and Padcev®, or conceptually, a linker like this compound, rely on the enzymatic environment within the target cell for payload release.[5] The general mechanism is as follows:
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of a tumor cell and is internalized, typically through receptor-mediated endocytosis.[2][6]
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.
-
Enzymatic Cleavage: Within the lysosome, proteases such as Cathepsin B, which are often upregulated in tumor cells, recognize and cleave the peptide sequence in the linker.[5][7]
-
Payload Release and Action: The active payload is released into the cytoplasm, where it can bind to its intracellular target (e.g., microtubules for auristatins), leading to cell cycle arrest and apoptosis.[1]
-
Bystander Effect: If the released payload is membrane-permeable (e.g., MMAE), it can diffuse out of the target Ag+ cell and into the tumor microenvironment.[1] It then enters neighboring Ag+ or Ag- cells, inducing their death.[4]
Caption: General mechanism of an ADC with a cleavable linker inducing bystander killing.
Quantitative Data Presentation
The efficacy of the bystander effect is influenced by the properties of the payload. Monomethyl auristatin E (MMAE) is a potent, membrane-permeable payload often used with cleavable linkers, while monomethyl auristatin F (MMAF) is significantly less permeable due to its charged C-terminal phenylalanine, resulting in a minimal bystander effect.[8][9] The following tables summarize comparative data for these two payloads, which serves as a proxy for understanding the potential of a permeable payload released from a linker like this compound.
Table 1: Comparative Properties of MMAE and MMAF
| Characteristic | MMAE | MMAF | Reference |
| Molecular Property | More hydrophobic, neutral | More hydrophilic, charged at physiological pH | [8][10] |
| Membrane Permeability | High | Low | [10] |
| Bystander Killing Effect | Potent | Minimal to none | [8][9] |
Table 2: Comparative In Vivo Efficacy in Admixed Tumor Models
| ADC Payload | Tumor Model | Outcome | Conclusion | Reference |
| MMAE | Admixed CD30+ and CD30- lymphoma | Complete tumor remission | Released MMAE effectively kills adjacent antigen-negative cells. | [8][10] |
| MMAF | Admixed CD30+ and CD30- lymphoma | Delayed tumor growth, no remission | Released MMAF is largely confined to the target cells, showing a lack of bystander effect. | [8][10] |
Table 3: Representative In Vitro Cytotoxicity Data
| Payload/ADC | Cell Type | IC50 (approximate) | Note | Reference |
| Free MMAE | Various Cancer Cell Lines | Low nM | Generally more potent than free MMAF due to higher cell permeability. | [8] |
| Free MMAF | Various Cancer Cell Lines | Higher nM range vs. MMAE | [8] | |
| MMAE-ADC | Antigen-Positive Cells | Low ng/mL | Potent cytotoxicity on target cells. | [8] |
| MMAF-ADC | Antigen-Positive Cells | Low ng/mL | Potent cytotoxicity on target cells. | [8] |
Note: IC50 values are highly dependent on the specific cell line, antibody, linker, and experimental conditions.
Experimental Protocols for Assessing the Bystander Effect
Two primary in vitro methods are used to quantify the bystander effect of an ADC: the co-culture assay and the conditioned medium transfer assay.[11][12][13]
In Vitro Co-culture Bystander Killing Assay
This assay directly measures the killing of antigen-negative (Ag-) cells when they are grown together with antigen-positive (Ag+) cells in the presence of an ADC.[13]
Methodology:
-
Cell Line Preparation:
-
Cell Seeding:
-
Seed a mixture of Ag+ and GFP-labeled Ag- cells in a 96-well plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 3:1, 9:1) to assess the dependency of the bystander effect on the number of target cells.[14][15]
-
Include control wells with only Ag- cells (monoculture) to measure the direct toxicity of the ADC on these cells.
-
Allow cells to adhere for 24 hours.
-
-
ADC Treatment:
-
Treat the co-cultures and monoculture controls with serial dilutions of the ADC.
-
The concentration range should be chosen such that it is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture.[15]
-
Include untreated wells as a negative control.
-
-
Incubation:
-
Incubate the plates for a period sufficient to allow for ADC processing, payload release, and cell death (typically 96 to 144 hours).[11]
-
-
Viability Assessment:
-
Quantify the viability of the GFP-labeled Ag- cells. This can be done using high-content imaging systems that can selectively count live/dead fluorescent cells or by using a plate reader after lysing the cells and measuring fluorescence.[13][14]
-
Cell viability can also be assessed using standard reagents like CellTiter-Glo®.
-
-
Data Analysis:
-
Normalize the viability of the Ag- cells in the co-culture to the viability of Ag- cells in the monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[13]
-
Caption: Experimental workflow for the in vitro co-culture bystander effect assay.
Conditioned Medium Transfer Assay
This assay determines whether the cytotoxic payload is released from the Ag+ cells into the culture medium in a form that is active against Ag- cells.[11][12]
Methodology:
-
Prepare Conditioned Medium:
-
Seed Ag+ cells in a culture plate and allow them to adhere.
-
Treat the cells with the ADC at a concentration sufficient to induce cytotoxicity for 48-72 hours.[11]
-
Collect the culture supernatant (conditioned medium) and clarify it by centrifugation to remove cells and debris.
-
-
Treat Antigen-Negative Cells:
-
Seed Ag- cells in a separate 96-well plate and allow them to adhere.
-
Remove the standard culture medium and replace it with the conditioned medium collected in the previous step.
-
Include control wells where Ag- cells are treated with fresh medium or medium from untreated Ag+ cells.
-
-
Incubation and Viability Assessment:
-
Incubate the Ag- cells with the conditioned medium for 48-72 hours.[11]
-
Measure the viability of the Ag- cells using a standard method (e.g., CellTiter-Glo®, MTT).
-
-
Data Analysis:
-
A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells (compared to controls) confirms that a membrane-permeable, active payload was released, demonstrating a bystander effect.[11]
-
Conclusion
The bystander effect is a pivotal feature of next-generation ADCs, enabling the treatment of heterogeneous tumors that are resistant to therapies targeting only antigen-positive cells. The efficacy of this effect is critically dependent on the use of a cleavable linker, such as the conceptual this compound peptide linker, paired with a membrane-permeable cytotoxic payload. As demonstrated by the extensive research on auristatin-based ADCs, payloads like MMAE are highly effective at inducing bystander killing, a property that can be robustly quantified through in vitro co-culture and conditioned medium assays. For drug development professionals, understanding and rigorously evaluating the bystander effect using these established protocols is essential for the design and selection of ADC candidates with the highest potential for clinical success.
References
- 1. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on the Payload Delivery Mechanism of Antibody-Drug Conjugates Utilizing Auristatin-Based Peptide Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) represent a pivotal class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. This technical guide provides a comprehensive examination of the payload delivery mechanism of ADCs that utilize cleavable peptide linkers derived from the dolastatin 10 family of natural products, with a specific focus on the peptide sequence Boc-Val-Dil-Dap-Phe-OMe as a case study. The cytotoxic payload in these systems is typically an auristatin derivative, such as Monomethyl Auristatin F (MMAF), a potent inhibitor of tubulin polymerization. This document details the mechanism of action from cell surface binding to intracellular payload release, presents quantitative data for related ADC systems, outlines key experimental protocols, and provides visualizations of the critical pathways and workflows. While specific data for an ADC employing the exact this compound linker is not extensively available in public literature, this guide synthesizes information from closely related and well-characterized auristatin-based ADCs to provide a thorough and instructive overview.
Introduction to Auristatin-Based ADCs
The core concept of an Antibody-Drug Conjugate is the targeted delivery of a cytotoxic payload. This is achieved by linking a potent small molecule drug to a monoclonal antibody (mAb) that specifically recognizes a tumor-associated antigen. The linker is a critical component, ensuring the stability of the conjugate in circulation and enabling the efficient release of the payload within the target cancer cell.
The peptide sequence this compound is a precursor for a protease-cleavable linker used in the synthesis of auristatin-based ADCs. Auristatins, synthetic analogs of the natural product dolastatin 10, are highly potent antimitotic agents.[1][2] The peptide sequence itself is derived from components of dolastatin 10, with "Dil" representing dolaisoleucine and "Dap" representing dolaproine.[3][4] When incorporated into an ADC, this type of linker is designed to be cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[5][6]
The payload in such a conjugate is typically Monomethyl Auristatin F (MMAF), which is structurally similar to the terminal portion of the this compound sequence. MMAF's C-terminal phenylalanine contributes to its attenuated cytotoxicity as a free drug due to reduced membrane permeability, which is a desirable safety feature.[7] However, upon targeted intracellular delivery via an ADC, it exerts a powerful cytotoxic effect.[8]
The Payload Delivery Mechanism: A Step-by-Step Guide
The delivery of the auristatin payload to its intracellular target is a multi-step process, initiated by the specific binding of the ADC to its cognate antigen on the surface of a cancer cell.
Binding and Internalization
The journey of the ADC begins with the high-affinity binding of the monoclonal antibody component to a specific antigen that is overexpressed on the surface of tumor cells. This binding event triggers receptor-mediated endocytosis, a process by which the cell internalizes the ADC-antigen complex.[9] The complex is initially enclosed within an endosome.
Intracellular Trafficking
Following endocytosis, the endosome containing the ADC-antigen complex undergoes maturation and trafficking within the cell. It typically fuses with a lysosome, a cellular organelle rich in degradative enzymes and characterized by an acidic internal pH.[9][10]
Linker Cleavage and Payload Release
The acidic environment and the presence of proteases, most notably cathepsin B, within the lysosome are the triggers for payload release.[5][6] Peptide linkers, such as those based on the Val-Cit (valine-citrulline) or similar sequences, are designed to be substrates for these enzymes.[11][12] The protease cleaves a specific amide bond within the linker, initiating the release of the cytotoxic payload. In the case of linkers like this compound, it is presumed that cathepsins cleave the peptide sequence to liberate the active auristatin payload.[13][14]
Mechanism of Action of the Auristatin Payload
Once released into the cytoplasm, the auristatin payload, such as MMAF, can bind to its intracellular target: tubulin.[15][] Auristatins are potent inhibitors of tubulin polymerization, a process essential for the formation of microtubules.[17] Microtubules are critical components of the mitotic spindle, which is necessary for chromosome segregation during cell division. By disrupting microtubule dynamics, MMAF induces cell cycle arrest at the G2/M phase, ultimately leading to apoptosis (programmed cell death).[7][]
Quantitative Data
Table 1: In Vitro Cytotoxicity of Auristatin-Based ADCs
| ADC Construct | Target Antigen | Cell Line | IC50 (ng/mL) |
| Brentuximab vedotin (vc-MMAE) | CD30 | Karpas 299 (Anaplastic Large Cell Lymphoma) | ~10 |
| Polatuzumab vedotin (vc-MMAE) | CD79b | SU-DHL-4 (Diffuse Large B-cell Lymphoma) | ~5 |
| Enfortumab vedotin (vc-MMAE) | Nectin-4 | Urothelial Carcinoma Cell Lines | Varies (e.g., ~1-10) |
| Belantamab mafodotin (mc-MMAF) | BCMA | Multiple Myeloma Cell Lines | Varies (e.g., ~2-20) |
Note: IC50 values are approximate and can vary based on experimental conditions.
Table 2: Pharmacokinetic Parameters of Representative ADCs
| ADC Construct | Average DAR | Clearance (mL/day/kg) | Terminal Half-life (days) |
| Brentuximab vedotin | ~4 | ~30-40 | ~4-6 |
| Polatuzumab vedotin | ~3.5 | ~20-30 | ~12 |
| Enfortumab vedotin | ~3.8 | ~25-35 | ~3.6 |
| Belantamab mafodotin | ~4 | ~10-20 | ~12 |
Note: Pharmacokinetic parameters are from human studies and can vary. DAR stands for Drug-to-Antibody Ratio.[19]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the payload delivery mechanism of auristatin-based ADCs.
ADC Synthesis and Conjugation
The synthesis of an ADC with a peptide linker like one derived from this compound involves several steps:
-
Synthesis of the Linker-Payload: The peptide linker is synthesized using solid-phase or solution-phase peptide synthesis. The N-terminal Boc protecting group is typically removed to allow for conjugation to a bifunctional linker, which often contains a maleimide (B117702) group for attachment to the antibody. The C-terminal methyl ester may be hydrolyzed to a carboxylic acid to facilitate payload attachment or may be part of the final payload derivative.
-
Antibody Modification: For conjugation via cysteine residues, the interchain disulfide bonds of the monoclonal antibody are partially reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate reactive thiol groups.
-
Conjugation: The maleimide-functionalized linker-payload is then reacted with the reduced antibody. The maleimide group forms a stable thioether bond with the antibody's thiol groups.
-
Purification and Characterization: The resulting ADC is purified using techniques like size exclusion chromatography to remove unconjugated payload and other impurities. The final product is characterized to determine protein concentration, drug-to-antibody ratio (DAR), and the level of aggregation.[20]
In Vitro Linker Cleavage Assay
This assay assesses the susceptibility of the linker to enzymatic cleavage.
-
Incubation: The ADC is incubated with purified lysosomal proteases, such as cathepsin B, or with lysosomal extracts from target cells.[5]
-
Time Points: Aliquots are taken at various time points.
-
Analysis: The samples are analyzed by techniques such as liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released payload over time.[21] This allows for the determination of the cleavage rate.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the potency of the ADC against cancer cell lines.[17][22]
-
Cell Seeding: Target antigen-positive and antigen-negative cancer cells are seeded in 96-well plates.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC.
-
Incubation: The plates are incubated for a period sufficient for the payload to exert its effect (typically 72-96 hours for auristatins).[22]
-
Viability Measurement: Cell viability is assessed using a reagent like MTT, which is converted to a colored formazan (B1609692) product by metabolically active cells. The absorbance is measured, and the concentration of ADC that inhibits cell growth by 50% (IC50) is calculated.[1]
Visualizations
Signaling Pathway of Auristatin-Induced Apoptosis
Caption: Signaling cascade from ADC binding to apoptosis.
Experimental Workflow for ADC Characterization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 17. applications.emro.who.int [applications.emro.who.int]
- 19. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. news-medical.net [news-medical.net]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Precision in Cancer Therapy: A Technical Guide to the ADC Linker Boc-Val-Dil-Dap-Phe-OMe
For Immediate Release
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the linker molecule plays a pivotal role in ensuring the targeted delivery and controlled release of potent cytotoxic agents. This technical guide provides an in-depth analysis of the key properties of the peptide linker, Boc-Val-Dil-Dap-Phe-OMe, a critical component in the development of next-generation ADCs. Tailored for researchers, scientists, and drug development professionals, this document details the core characteristics, experimental methodologies, and underlying mechanisms of action associated with this specialized linker technology.
Core Properties and Significance
This compound is a cleavable peptide linker intrinsically linked to the synthesis of analogues of dolastatin 10, a highly potent antimitotic agent.[1] Its unique composition, featuring the uncommon amino acids Dolaisoleucine (Dil) and Dolaproine (Dap), makes it a substrate for lysosomal proteases, particularly cathepsins, which are often overexpressed in the tumor microenvironment.[1] The Boc (tert-Butyloxycarbonyl) protecting group on the N-terminus and the methyl ester (OMe) on the C-terminus are common features in peptide synthesis, facilitating its incorporation into larger ADC constructs.
The fundamental principle behind the use of this compound in ADCs lies in its stability in systemic circulation and its selective cleavage within the target cancer cell. This targeted release mechanism minimizes off-target toxicity, a critical factor in widening the therapeutic window of highly potent payloads like dolastatin 10 derivatives.[2][3]
Physicochemical and Biological Characteristics
While specific quantitative data for this compound is not extensively available in public literature, its properties can be inferred from its constituent components and its relationship with dolastatin 10 analogues.
| Property | Description | Reference |
| Molecular Formula | C₃₉H₆₄N₄O₈ | |
| Linker Type | Cleavable Peptide Linker | |
| Probable Payload | Dolastatin 10 or its derivatives (e.g., Auristatins) | [4][5][6] |
| Cleavage Mechanism | Enzymatic cleavage by lysosomal proteases, such as cathepsins. The peptide sequence is designed to be recognized and hydrolyzed within the acidic environment of the lysosome following internalization of the ADC. | [2][3] |
| Key Amino Acids | Valine (Val): A hydrophobic amino acid often found in cathepsin-cleavable linkers. Dolaisoleucine (Dil) & Dolaproine (Dap): Unique amino acids characteristic of the dolastatin family of natural products. Their presence is key to the linker's specificity and its role as a precursor to dolastatin-based payloads. | [1] |
| Solubility & Stability | The hydrophobicity of the peptide may influence the aggregation potential of the final ADC. Plasma stability is a critical parameter, with the peptide bond designed to be stable at physiological pH but labile in the presence of specific lysosomal enzymes. | [7][8] |
Mechanism of Action: A Targeted Intracellular Assault
The journey of an ADC utilizing the this compound linker from administration to cytotoxic effect is a multi-step process. The following diagram illustrates the general workflow and the intracellular signaling pathway initiated by the released dolastatin 10 analogue.
Experimental Protocols
The development and evaluation of ADCs employing the this compound linker require a series of rigorous in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Synthesis of this compound
The synthesis of this peptide is a key step and has been reported as an intermediate in the creation of dolastatin 10 analogues. The process involves the coupling of the constituent amino acids, including the specialized dolaisoleucine and dolaproine units.
Solid-Phase Peptide Synthesis (SPPS) Workflow:
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC₅₀).[9][10][11][12]
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
96-well plates
-
ADC constructs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in culture medium and add to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting a dose-response curve.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of premature payload release in plasma.[7][8][13][14]
Materials:
-
ADC construct
-
Human and other species' plasma (e.g., mouse, rat)
-
Incubator at 37°C
-
LC-MS/MS system
-
Reagents for protein precipitation (e.g., acetonitrile)
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Preparation: Stop the reaction and process the samples. This typically involves protein precipitation to separate the free payload from the plasma proteins and the ADC.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of released payload. The intact ADC can also be analyzed to determine changes in the drug-to-antibody ratio (DAR) over time.
-
Data Analysis: Plot the concentration of the released payload or the change in DAR over time to determine the stability of the ADC in plasma.
Conclusion
This compound represents a sophisticated and highly specialized peptide linker for the development of potent and targeted ADCs. Its connection to the dolastatin family of cytotoxic agents underscores its potential in creating highly effective cancer therapies. While further research is needed to fully quantify the specific properties of this linker, the established methodologies for synthesis, in vitro, and in vivo evaluation provide a clear roadmap for its successful application in ADC development. The continued exploration of such advanced linker technologies is paramount to advancing the field of targeted oncology and bringing more effective treatments to patients.
References
- 1. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. pharmacognosy.us [pharmacognosy.us]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Potency: A Technical Guide to the Dolastatin 10 Fragment, Boc-Val-Dil-Dap-Phe-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pentapeptide Boc-Val-Dil-Dap-Phe-OMe represents a significant building block in the synthesis of highly potent anti-cancer agents. It is a key fragment of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia, and its synthetic analogues, the auristatins. Dolastatin 10 and its derivatives are exceptionally cytotoxic, primarily functioning by inhibiting tubulin polymerization, a critical process for cell division.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Due to their high potency, these peptides are frequently utilized as payloads in antibody-drug conjugates (ADCs), a targeted cancer therapy approach.[1][3][4][5][6] The peptide sequence, including the fragment of interest, often serves as a cleavable linker, designed to be selectively hydrolyzed by lysosomal proteases like cathepsin B, which are often upregulated within the tumor microenvironment.[7] This targeted release mechanism is crucial for minimizing systemic toxicity and enhancing the therapeutic window of the ADC.[5]
This technical guide provides a comprehensive review of the available literature on this compound and related dolastatin 10 analogues, focusing on quantitative biological data, detailed experimental protocols, and the underlying mechanisms of action.
Quantitative Biological Data
The biological activity of dolastatin 10 and its analogues is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. While specific data for the isolated this compound fragment is not available, as it is a synthetic intermediate, the data for the parent compounds and their analogues highlight the profound cytotoxicity of this class of molecules. Modifications to the peptide sequence can significantly impact potency.
| Compound | Cell Line | Cancer Type | GI50 / IC50 (nM) | Reference |
| Dolastatin 10 | L1210 | Leukemia | 0.03 | [4][8] |
| Dolastatin 10 | NCI-H69 | Small Cell Lung Cancer | 0.059 | [2][4][8] |
| Dolastatin 10 | HT-29 | Colon Cancer | 0.06 | [2] |
| Dolastatin 10 | MCF7 | Breast Cancer | 0.03 | [2] |
| Dolastatin 10 | DU-145 | Prostate Cancer | 0.5 | [2][4][8] |
| Auristatin PE | Various | Comparable to Dolastatin 10 | [9] |
Mechanism of Action: From ADC to Apoptosis
The utility of peptide fragments like this compound is realized when they are incorporated into ADCs. The following diagram illustrates the generally accepted mechanism of action for an ADC utilizing a cleavable peptide linker derived from dolastatin 10.
Caption: Mechanism of action for an ADC with a protease-cleavable linker.
Experimental Protocols
The synthesis of this compound is achieved through standard peptide synthesis methodologies, either in solution or on a solid phase. These fragments are then used in the convergent synthesis of the final dolastatin 10 analogue.
Protocol 1: Solution-Phase Peptide Synthesis (Fragment Coupling)
This protocol describes a general method for coupling peptide fragments, which is a key step in the synthesis of dolastatin 10 analogues.
Materials and Reagents:
-
N-Boc protected peptide acid (e.g., Boc-Val-Dil-OH)
-
C-terminal peptide methyl ester (e.g., H-Dap-Phe-OMe) as a hydrochloride or TFA salt
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Reagents for work-up: Ethyl acetate, 5% aqueous citric acid, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.
Procedure:
-
Deprotection (if necessary): If the C-terminal fragment is N-terminally protected (e.g., Boc-Dap-Phe-OMe), dissolve it in a 1:1 mixture of TFA and DCM. Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC or LC-MS). Remove the solvent under reduced pressure.
-
Coupling Reaction:
-
Dissolve the N-Boc protected peptide acid (1.1 equivalents) and the deprotected C-terminal fragment salt from the previous step in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIEA, 3-4 equivalents).
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude peptide fragment by flash column chromatography on silica (B1680970) gel.
-
Caption: Workflow for solution-phase peptide fragment coupling.
Protocol 2: In Vitro Cytotoxicity Assay (XTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF7, HT-29)
-
Complete cell culture medium
-
Test compound (e.g., Dolastatin 10 analogue) dissolved in DMSO
-
96-well microtiter plates
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling and electron-coupling solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72-96 hours).
-
XTT Reagent Addition: Prepare the XTT labeling and electron-coupling solution according to the manufacturer's instructions. Add the XTT solution to each well and incubate for 4-24 hours, allowing for formazan (B1609692) dye development.
-
Data Analysis: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 450-500 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against compound concentration.
Conclusion
This compound is a critical intermediate in the synthesis of dolastatin 10 and its highly potent auristatin analogues. The exceptional cytotoxicity of these compounds, driven by their ability to inhibit tubulin polymerization, has established them as premier payloads for antibody-drug conjugates. The peptide sequence itself is integral to the linker technology, enabling targeted drug release within cancer cells. The synthetic and analytical protocols detailed herein provide a foundation for researchers and drug developers working to harness the therapeutic potential of this important class of molecules in the ongoing fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antineoplastic agents 337. Synthesis of dolastatin 10 structural modifications. | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Anticipated Safety Profile of Antibody-Drug Conjugates Containing the Boc-Val-Dil-Dap-Phe-OMe Peptide Linker
Disclaimer: Publicly available safety and toxicology data specific to Antibody-Drug Conjugates (ADCs) utilizing the precise Boc-Val-Dil-Dap-Phe-OMe peptide sequence are limited. This guide, therefore, extrapolates the anticipated safety profile based on its structural similarity to the well-characterized class of auristatin payloads, particularly Monomethyl Auristatin F (MMAF), which features a related peptide structure (N-methylvaline-valine-dolaisoleuine-dolaproine-phenylalanine).[1] The principles, experimental protocols, and potential toxicities discussed herein are based on established knowledge of auristatin-based ADCs and are intended to serve as a foundational reference for researchers.
Introduction to Auristatin-Based ADCs
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[2] The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and safety profile.[3][4][5]
The peptide sequence this compound represents a protease-cleavable linker designed for use in ADCs.[6] Its structure is highly analogous to the peptide component of auristatins, a class of potent synthetic antineoplastic agents derived from the natural product dolastatin 10.[] Auristatins like Monomethyl Auristatin E (MMAE) and MMAF are powerful tubulin inhibitors, too toxic to be used as standalone drugs but highly effective as ADC payloads.[8][9] Given this structural similarity, ADCs employing a Val-Dil-Dap-Phe linker are expected to exhibit a mechanism of action and safety profile characteristic of the auristatin class. The stability of the linker is paramount; premature cleavage in systemic circulation can lead to off-target toxicities and a narrowed therapeutic index.[4]
Mechanism of Action and Pathway to Cytotoxicity
The cytotoxic activity of an auristatin-based ADC begins with binding to a target antigen on the cancer cell surface, followed by internalization. Once inside the cell, the ADC is trafficked to the lysosome, where proteases cleave the peptide linker, releasing the active cytotoxic payload. The free auristatin then disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Preclinical Safety Assessment Framework
A rigorous preclinical safety evaluation is essential to define the therapeutic window of an ADC. This process involves a tiered approach, from in vitro characterization to in vivo toxicology studies. The overall goal is to understand both on-target and off-target toxicities.[2]
In Vitro Safety and Activity Assays
Initial screening is performed using a panel of in vitro assays to determine potency, target-specificity, and potential for off-target effects before advancing to animal models.
In Vivo Toxicology Studies
In vivo studies, typically in rodents and non-human primates, are conducted to determine the pharmacokinetic profile and identify potential target organs for toxicity. These studies are critical for establishing a safe starting dose for human clinical trials.
Anticipated Safety Profile and Class-Specific Toxicities
The clinical toxicity of ADCs is often dictated by the payload.[10] For auristatin-based ADCs, toxicities typically arise from the payload affecting healthy, rapidly dividing cells, either through premature linker cleavage or on-target binding in tissues with low levels of antigen expression.[4]
Key Anticipated Toxicities for Auristatin-Class ADCs:
-
Hematologic Toxicity: Neutropenia (low neutrophil count) and thrombocytopenia (low platelet count) are common, dose-limiting toxicities. This is attributed to the cytotoxic effect of the auristatin payload on hematopoietic progenitor cells in the bone marrow.[11]
-
Peripheral Neuropathy: A well-documented side effect of microtubule-disrupting agents. Symptoms can include sensory or motor neuropathies, which are often cumulative and may require dose reduction or discontinuation.
-
Ocular Toxicity: Some auristatin-based ADCs have been associated with ocular side effects, such as dry eye, blurred vision, and microcystic epitheliopathy.
-
Hepatic Toxicity: Elevated liver enzymes (transaminases) can occur, indicating potential liver damage. This is often monitored through routine blood tests.[10]
Quantitative Data from Representative Auristatin ADCs
While specific data for this compound-containing ADCs are unavailable, the following tables summarize representative preclinical data from well-documented auristatin (MMAE/MMAF) ADCs to provide a quantitative context.
Table 1: Representative In Vitro Cytotoxicity of Auristatin-Based ADCs (Note: Data are illustrative and compiled from various public sources on MMAE/MMAF ADCs.)
| Cell Line | Target Antigen | Representative IC50 (ng/mL) |
| Breast Cancer (SK-BR-3) | HER2 | 10 - 50 |
| Lymphoma (Karpas-299) | CD30 | 1 - 20 |
| Multiple Myeloma (L363) | BCMA | 5 - 30 |
| Target-Negative (MCF-7) | N/A | > 1000 |
Table 2: Representative In Vivo Toxicology of Auristatin-Based ADCs in Non-Human Primates (Note: Data are illustrative and compiled from various public sources on MMAE/MMAF ADCs.)
| Parameter | Observation |
| Maximum Tolerated Dose (MTD) | Typically 3 - 10 mg/kg (single dose) |
| Dose-Limiting Toxicities (DLTs) | Neutropenia, Thrombocytopenia |
| Key Histopathology Findings | Bone marrow hypocellularity, lymphoid depletion, hepatocellular necrosis (at high doses) |
| Observed Adverse Effect Level | Dose-dependent; often linked to hematologic changes |
Key Experimental Protocols
Protocol: In Vitro Cytotoxicity Assay
-
Cell Plating: Seed target-positive and target-negative cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete cell culture medium. Remove the old medium from the plates and add 100 µL of the diluted ADC solutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Analysis: Normalize the results to the untreated controls and plot the cell viability against the ADC concentration. Calculate the IC50 value using a non-linear regression model (four-parameter logistic curve).
Protocol Outline: In Vivo MTD Study in Rodents
-
Animal Model: Use female BALB/c mice (n=3-5 per group), 6-8 weeks old.
-
Dose Formulation: Formulate the ADC in a sterile vehicle (e.g., phosphate-buffered saline).
-
Dose Administration: Administer the ADC via a single intravenous (IV) injection. Dose groups could be, for example: Vehicle, 10 mg/kg, 20 mg/kg, 40 mg/kg, 60 mg/kg.
-
In-Life Monitoring (21 days):
-
Record body weight daily for the first week, then twice weekly. A body weight loss of >20% is a common endpoint.
-
Perform clinical observations daily for signs of toxicity (e.g., hunched posture, ruffled fur, lethargy).
-
-
Endpoint and Analysis:
-
The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause >20% body weight loss or mortality.
-
Optional: At the end of the study, collect blood for complete blood count (CBC) analysis to assess hematologic toxicity and perform necropsy/histopathology on major organs to identify target tissues of toxicity.
-
Conclusion
ADCs containing the this compound linker are expected to function as potent anti-cancer agents with a safety profile characteristic of the auristatin payload class. The primary toxicities are anticipated to be hematologic, neurologic, and potentially ocular, all of which are manageable through careful patient monitoring and dose adjustments. The stability of the linker-payload chemistry is a critical determinant of the therapeutic index. Rigorous preclinical in vitro and in vivo safety studies are essential to fully characterize the toxicology profile, determine the MTD, and inform the design of safe and effective clinical trials.
References
- 1. WO2007008603A1 - Monomethylvaline compounds having phenylalanine side-chain modifications at the c-terminus - Google Patents [patents.google.com]
- 2. In vivo safety testing of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 10. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for the Conjugation of a Dolastatin Analog Payload (Val-Dil-Dap-Phe-OMe) to an Antibody
Audience: Researchers, scientists, and drug development professionals.
Introduction: Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells.[1][2] This approach enhances the therapeutic window by increasing efficacy at the target site while minimizing systemic toxicity.[3][4] A critical component of an ADC is the linker-payload, which consists of a cytotoxic agent connected to the antibody via a chemical linker.[4]
This document provides a detailed protocol for the conjugation of a dolastatin 10 analog payload to a monoclonal antibody. Dolastatin 10 and its synthetic analogs, known as auristatins, are highly potent anti-mitotic agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] The specific peptide sequence, Val-Dil-Dap-Phe-OMe, is a component of such a cytotoxic payload. The protocol described here follows a common strategy for ADC synthesis: the activation of the payload with a maleimide-containing linker and its subsequent conjugation to thiol groups on the antibody, which are generated by the reduction of interchain disulfide bonds.[2]
Quantitative Data Summary
The following table summarizes typical quantitative data for an ADC constructed using a dolastatin analog payload and a thiol-maleimide conjugation strategy. These values serve as a general benchmark for ADCs developed with this methodology.
| Parameter | Representative Result | Method of Analysis |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | Hydrophobic Interaction Chromatography (HIC-HPLC), Mass Spectrometry (MS)[5][][7] |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC-HPLC)[8] |
| Payload Conjugation Efficiency | >90% | Reversed-Phase Chromatography (RP-HPLC), LC-MS |
| In Vitro Cytotoxicity (IC50) | Sub-nanomolar to low nanomolar | Cell Viability Assay (e.g., MTT, XTT)[1] |
| Endotoxin Levels | < 0.5 EU/mg | Limulus Amebocyte Lysate (LAL) Assay |
Experimental Workflow
The overall workflow for the synthesis of the antibody-drug conjugate is depicted below. The process begins with the activation of the peptide payload, followed by the preparation of the antibody. The activated payload and the prepared antibody are then reacted to form the ADC, which is subsequently purified and characterized.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Step-by-Step Synthesis of Boc-Val-Dil-Dap-Phe-OMe ADC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the synthesis of the cleavable antibody-drug conjugate (ADC) linker, Boc-Val-Dil-Dap-Phe-OMe. This tetrapeptide linker is designed to be stable in circulation and release a conjugated cytotoxic payload upon enzymatic cleavage within the target cell. These application notes detail the step-by-step synthesis of the peptide linker, its activation, and subsequent conjugation to a monoclonal antibody and a cytotoxic drug. The protocols provided are based on established methods in solid-phase peptide synthesis (SPPS) and bioconjugation chemistry.
Synthesis of Boc-Val-Dil-Dap(Fmoc)-Phe-OMe Tetrapeptide
The synthesis of the tetrapeptide is performed using a standard Boc-based solid-phase peptide synthesis (SPPS) strategy. This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Materials and Reagents
-
2-Chlorotrityl chloride resin
-
Boc-Phe-OH
-
Boc-D-Ile-OH (Boc-Dil-OH)
-
Boc-L-Val-OH
-
Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Methanol (B129727) (MeOH)
-
Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Reagents for Kaiser test
Experimental Protocol: Solid-Phase Peptide Synthesis
1. Resin Preparation and Loading of the First Amino Acid (Boc-Phe-OH)
-
Swell 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
-
Drain the DCM and wash the resin with DMF (3x).
-
Dissolve Boc-Phe-OH (2 equivalents relative to resin loading capacity) and DIEA (4 equivalents) in a minimal amount of DMF.
-
Add the amino acid solution to the resin and shake for 2-4 hours at room temperature.
-
To cap any remaining unreacted sites, add a solution of DCM/MeOH/DIEA (80:15:5) and shake for 30 minutes.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x), then dry under vacuum.
-
Expected Loading: 0.4 - 0.7 mmol/g.
2. Stepwise Elongation of the Peptide Chain
The following steps are repeated for each amino acid addition (Boc-Dap(Fmoc)-OH, Boc-Dil-OH, and Boc-Val-OH).
-
Boc Deprotection:
-
Swell the resin in DCM for 15 minutes.
-
Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM (3x), DIEA in DCM (2x, 5% v/v), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Boc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 5 minutes. Add DIEA (6 equivalents) to this mixture.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2-4 hours at room temperature.
-
Monitor the coupling reaction completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, continue shaking and re-test, or recouple if necessary.
-
Wash the resin with DMF (3x) and DCM (3x).
-
3. Cleavage of the Peptide from the Resin
-
After the final amino acid (Boc-Val-OH) has been coupled, wash the resin with DCM (3x) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/DCM (1:99 v/v) to cleave the peptide from the 2-chlorotrityl chloride resin while keeping the Boc and Fmoc protecting groups intact.
-
Treat the resin with the cleavage cocktail for 1 hour at room temperature.
-
Filter the resin and collect the filtrate containing the protected peptide.
-
Neutralize the filtrate with a solution of 10% pyridine (B92270) in methanol.
-
Evaporate the solvent under reduced pressure to obtain the crude protected peptide.
4. Purification and Characterization
-
Purify the crude peptide by flash column chromatography on silica (B1680970) gel using a gradient of methanol in dichloromethane.
-
Characterize the purified Boc-Val-Dil-Dap(Fmoc)-Phe-OMe by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
| Step | Product | Expected Yield (%) | Purity (HPLC) (%) |
| Resin Loading | Boc-Phe-Resin | - | - |
| Coupling 1 | Boc-Dap(Fmoc)-Phe-Resin | >99 (coupling) | - |
| Coupling 2 | Boc-Dil-Dap(Fmoc)-Phe-Resin | >99 (coupling) | - |
| Coupling 3 | Boc-Val-Dil-Dap(Fmoc)-Phe-Resin | >99 (coupling) | - |
| Cleavage & Purification | Boc-Val-Dil-Dap(Fmoc)-Phe-OMe | 60-80 | >95 |
Note: Yields for coupling steps refer to the efficiency of the reaction on the solid support, typically assessed qualitatively by the Kaiser test. The overall yield is for the cleaved and purified product.
Synthesis Workflow Diagram
Caption: Solid-Phase Synthesis Workflow for Boc-Val-Dil-Dap(Fmoc)-Phe-OMe.
Preparation of the ADC Linker for Conjugation
Before conjugation to an antibody and a cytotoxic drug, the synthesized tetrapeptide must be selectively deprotected and functionalized with a reactive group for conjugation.
Experimental Protocol: Linker Activation
1. Fmoc Deprotection
-
Dissolve the purified Boc-Val-Dil-Dap(Fmoc)-Phe-OMe in a solution of 20% piperidine in DMF.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the deprotection by HPLC.
-
Evaporate the solvent and purify the resulting this compound by flash chromatography to remove piperidine adducts.
-
Expected Yield: 85-95%.
2. Introduction of a Maleimide Group
-
Dissolve the deprotected peptide (this compound) in anhydrous DMF.
-
Add 3-maleimidopropionic acid N-hydroxysuccinimide ester (SMCC, 1.2 equivalents) and DIEA (2 equivalents).
-
Stir the reaction at room temperature for 4-6 hours, protected from light.
-
Monitor the reaction by HPLC.
-
Upon completion, purify the maleimide-functionalized linker by preparative HPLC.
-
Lyophilize the pure fractions to obtain Boc-Val-Dil-Dap(maleimidopropionyl)-Phe-OMe as a white powder.
-
Expected Yield: 70-85%.
Synthesis of the Antibody-Drug Conjugate (ADC)
This protocol describes the conjugation of the activated linker-drug to a monoclonal antibody via thiol-maleimide chemistry.
Materials and Reagents
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Boc-Val-Dil-Dap(maleimidopropionyl)-Phe-OMe-Drug conjugate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column
Experimental Protocol: Antibody Conjugation
1. Antibody Reduction
-
Prepare a solution of the monoclonal antibody at a concentration of 5-10 mg/mL in PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate the mixture at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, generating reactive thiol groups.
2. Linker-Drug Conjugation
-
Dissolve the maleimide-activated linker-drug conjugate in DMSO to a concentration of 10 mM.
-
Add a 5-8 molar excess of the linker-drug solution to the reduced antibody solution.
-
Incubate the reaction at room temperature for 1 hour or at 4°C overnight with gentle agitation, protected from light.
3. Purification of the ADC
-
Purify the ADC from unreacted linker-drug and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with PBS.
-
Collect the fractions corresponding to the purified ADC.
4. Characterization of the ADC
-
Determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
ADC Synthesis Workflow Diagram
Caption: Workflow for the Conjugation of the Linker-Drug to a Monoclonal Antibody.
Signaling Pathway of ADC Action
The synthesized ADC exerts its cytotoxic effect through a series of targeted events, as depicted in the signaling pathway below.
Caption: Signaling Pathway of Antibody-Drug Conjugate (ADC) Action.
Conclusion
The protocols outlined in this document provide a detailed framework for the successful synthesis of the this compound ADC linker and its subsequent conjugation to a monoclonal antibody. Adherence to these methodologies, coupled with careful monitoring and purification at each stage, is crucial for obtaining a high-quality ADC for research and therapeutic development. The provided diagrams offer a visual representation of the synthetic and biological processes involved, aiding in the understanding and execution of these complex procedures.
Application Notes and Protocols for Determining Drug-to-Antibody Ratio of Boc-Val-Dil-Dap-Phe-OMe ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs) that significantly influences their therapeutic efficacy, safety, and pharmacokinetic profile.[1][2][3][4][] For ADCs utilizing the cleavable linker, Boc-Val-Dil-Dap-Phe-OMe, accurate and precise DAR determination is essential throughout the development and manufacturing processes. This document provides detailed application notes and experimental protocols for the characterization of these specific ADCs.
The this compound linker is a sophisticated component designed for the synthesis of ADCs.[6][7] Its targeted cleavage by intracellular proteases, such as cathepsins, which are often overexpressed in tumor cells, allows for the specific release of the cytotoxic payload within the target cells.[8] The accurate determination of the number of these linker-payload moieties attached to the antibody is paramount for ensuring the desired therapeutic window.
This document outlines the most common analytical techniques for DAR determination:
-
UV/Vis Spectroscopy: A straightforward method for determining the average DAR.[9][10][][12]
-
Hydrophobic Interaction Chromatography (HIC): A robust method for determining both the average DAR and the distribution of different drug-loaded species.[2][13][14][15][16]
-
Mass Spectrometry (MS): A powerful technique providing detailed information on the mass of each ADC species for precise DAR determination.[17][18][19]
Data Presentation: Comparison of Analytical Methods for DAR Determination
The selection of an appropriate analytical method for DAR determination depends on the development stage, the specific characteristics of the ADC, and the level of detail required. The following table summarizes the key features of the most widely used techniques.
| Parameter | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Mass Spectrometry (MS) |
| Principle | Measures absorbance at two wavelengths to determine the concentrations of the antibody and the drug based on the Beer-Lambert law.[1][] | Separates ADC species based on differences in hydrophobicity imparted by the conjugated drug-linker.[1][13][14][15][16] | Measures the mass-to-charge ratio of intact or fragmented ADC species to determine the mass of the conjugated drug-linker.[1][17][19] |
| Information Provided | Average DAR.[1][9] | Average DAR, drug-load distribution (e.g., DAR0, DAR2, DAR4), and detection of unconjugated antibody.[1][13] | Precise average DAR, drug-load distribution, identification of conjugation sites (with additional fragmentation techniques), and characterization of post-translational modifications.[18][19] |
| Advantages | Simple, rapid, and requires minimal sample preparation.[][9][10] | High resolution, non-denaturing conditions preserve the intact ADC structure, suitable for cysteine-linked ADCs.[13][14][16] | High accuracy, sensitivity, and provides detailed molecular information.[19][20] |
| Limitations | Provides only the average DAR, susceptible to interference from other chromophores, requires accurate extinction coefficients for both antibody and drug.[2][] | Method development can be complex, high salt concentrations in mobile phases can be corrosive to standard HPLC systems.[13] | Requires sophisticated instrumentation and expertise, potential for ion suppression, and complex data analysis.[17][19] |
| Typical Application | Rapid, routine analysis in process development and quality control. | Characterization of ADC heterogeneity and stability studies.[2] | In-depth characterization, confirmation of structure, and investigation of unexpected species.[19] |
Experimental Protocols
UV/Vis Spectroscopy for Average DAR Determination
This protocol outlines the determination of the average DAR for a this compound ADC by measuring the absorbance of the ADC solution at two wavelengths.
Principle: The Beer-Lambert law is applied to a two-component system (antibody and drug-linker) to calculate their respective concentrations based on their unique molar extinction coefficients at two different wavelengths.[]
Materials:
-
This compound ADC sample
-
Formulation buffer (e.g., phosphate-buffered saline, PBS)
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Protocol:
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free this compound-payload at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the drug-linker (λmax, e.g., 250 nm).[3]
-
-
Sample Preparation:
-
Prepare a stock solution of the ADC in the formulation buffer.
-
Dilute the ADC sample to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Absorbance Measurement:
-
Blank the spectrophotometer with the formulation buffer.
-
Measure the absorbance of the ADC solution at 280 nm (A280) and λmax (Aλmax).[]
-
-
DAR Calculation:
-
Calculate the concentration of the antibody (C_Ab) and the drug-linker (C_Drug) using the following equations derived from the Beer-Lambert law for a two-component mixture:
C_Ab = (A280 * ε_Drug,λmax - Aλmax * ε_Drug,280) / (ε_Ab,280 * ε_Drug,λmax - ε_Ab,λmax * ε_Drug,280)
C_Drug = (Aλmax * ε_Ab,280 - A280 * ε_Ab,λmax) / (ε_Drug,λmax * ε_Ab,280 - ε_Drug,280 * ε_Ab,λmax)
-
Calculate the average DAR:
Average DAR = C_Drug / C_Ab[21]
-
Workflow for UV/Vis Spectroscopy DAR Calculation
Caption: Workflow for average DAR determination using UV/Vis spectroscopy.
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
This protocol describes the use of HIC-HPLC to separate and quantify the different drug-loaded species of a this compound ADC.
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of the hydrophobic this compound-payload to the antibody increases its overall hydrophobicity. ADCs with a higher DAR will be more hydrophobic and thus have a longer retention time on the HIC column.[14][16]
Materials:
-
HPLC system with a UV detector (preferably a bio-inert system)[13]
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)[15]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
This compound ADC sample
Protocol:
-
Sample Preparation:
-
Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).[22]
-
-
Chromatographic Conditions:
-
Column Temperature: 25°C
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV absorbance at 280 nm
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.[22]
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.). The unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR values.
-
Calculate the percentage of the total peak area for each species.
-
Calculate the average DAR using the following formula:
Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Total Peak Area)[1]
-
Workflow for HIC-HPLC DAR Analysis
Caption: Workflow for DAR distribution analysis using HIC-HPLC.
Mass Spectrometry (MS) for Precise DAR Determination
This protocol provides a general method for intact mass analysis of a this compound ADC using liquid chromatography coupled with mass spectrometry (LC-MS) to determine the precise DAR.
Principle: LC-MS separates the different ADC species, and the mass spectrometer measures their mass-to-charge ratios (m/z). Deconvolution of the resulting mass spectra provides the molecular weight of each species, allowing for the precise determination of the number of conjugated drug-linkers.[19]
Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source[19]
-
Reversed-phase column suitable for proteins (e.g., C4) or a size-exclusion column for native MS
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
This compound ADC sample
-
(Optional) Deglycosylating enzyme (e.g., PNGase F)[4]
Protocol:
-
Sample Preparation (Optional Deglycosylation):
-
To simplify the mass spectra, the ADC can be deglycosylated by incubating with PNGase F according to the manufacturer's protocol.[4]
-
-
LC-MS Analysis:
-
Column: C4 reversed-phase column.
-
Mobile Phase Gradient: A linear gradient from a low to a high percentage of Mobile Phase B to elute the different ADC species.
-
MS Parameters:
-
Ionization Mode: Positive ESI
-
Acquisition Mode: Full scan, high-resolution mode
-
-
-
Data Analysis:
-
Deconvolute the mass spectra for each chromatographic peak to obtain the zero-charge mass of each ADC species.
-
Identify the mass of the unconjugated antibody (DAR0) and the mass of the this compound-payload.
-
Determine the number of conjugated drug-linkers for each species by comparing their mass to the mass of the unconjugated antibody.
-
Calculate the weighted average DAR based on the relative abundance (e.g., peak intensity or area) of each identified species.[]
-
Logical Relationship for MS-based DAR Determination
Caption: Logical flow for precise DAR determination using LC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. What is Drug Antibody Ratio (DAR) in Biotherapeutics? [phenomenex.com]
- 4. agilent.com [agilent.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. benchchem.com [benchchem.com]
- 9. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 12. pharmiweb.com [pharmiweb.com]
- 13. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 14. agilent.com [agilent.com]
- 15. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Antibody-Drug Conjugate (ADC) Analysis-MtoZ Biolabs [mtoz-biolabs.com]
- 21. adcreview.com [adcreview.com]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for Site-Specific Antibody Conjugation using Boc-Val-Dil-Dap-Phe-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the potent payload. This document provides detailed application notes and protocols for the use of Boc-Val-Dil-Dap-Phe-OMe , a cleavable peptide linker, in the site-specific conjugation of antibodies.
The this compound linker features a protease-sensitive peptide sequence (Val-Dil-Dap) designed for selective cleavage by lysosomal enzymes, such as cathepsins, which are often overexpressed in the tumor microenvironment.[1][2] This targeted release mechanism ensures that the cytotoxic payload is liberated preferentially within cancer cells, thereby minimizing systemic toxicity and widening the therapeutic window.[3][4] The payload associated with this linker system is typically a highly potent anti-mitotic agent, such as a dolastatin 10 analog (e.g., Auristatin).[5][6] Dolastatins and their analogs function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][6]
These application notes provide a comprehensive guide to the principles, protocols, and characterization of ADCs developed with this technology.
Data Presentation
While direct, publicly available quantitative data for ADCs constructed specifically with the this compound linker is limited, the following tables summarize representative data from well-characterized ADCs employing analogous protease-cleavable linkers (e.g., Val-Cit) and auristatin payloads (e.g., MMAE). This information serves as a valuable benchmark for the expected performance of ADCs developed with the target linker.
Table 1: Representative Plasma Stability of ADCs with Protease-Cleavable Linkers
| Linker Type | ADC Example | Species | Stability Metric (% Intact ADC or % Payload Release) | Time |
| Peptide (Val-Cit) | Cys-linker-MMAE ADC | Human | <1% MMAE release | 6 days |
| Peptide (Val-Cit) | Cys-linker-MMAE ADC | Mouse | ~25% MMAE release | 6 days |
Table 2: Representative In Vitro Cytotoxicity (IC50) of ADCs with Protease-Cleavable Linkers
| Linker Type | Payload | Cell Line | IC50 (nM) |
| Peptide (Val-Cit) | MMAE | Antigen-Positive Cells | 0.1 - 10 |
| Peptide (Val-Cit) | MMAE | Antigen-Negative Cells | >1000 |
Table 3: Representative In Vivo Efficacy of ADCs with Protease-Cleavable Linkers in Xenograft Models
| Linker Type | ADC Example | Tumor Model | Outcome |
| Peptide (Val-Cit) | Trastuzumab-vc-MMAE | HER2-positive breast cancer | Tumor regression |
| Peptide (Val-Ala) | Anti-CD70-va-PBD | Renal cell carcinoma | Significant tumor growth inhibition |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involved in the development and characterization of an ADC using the this compound linker system.
Protocol 1: Payload Activation and Linker Functionalization
This protocol describes the preparation of the drug-linker construct for conjugation to the antibody. This typically involves the deprotection of the Boc group and subsequent attachment of a maleimide (B117702) group for thiol-specific conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
SM(PEG)n linker (or other suitable maleimide-containing linker)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.
-
Evaporate the solvent and TFA under reduced pressure to obtain the deprotected peptide.
-
-
Maleimide Linker Attachment:
-
Dissolve the deprotected peptide in anhydrous DMF or DMSO.
-
Add 1.2 equivalents of the SM(PEG)n linker and 3 equivalents of DIPEA.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS to confirm the formation of the maleimide-activated payload.
-
-
Purification:
-
Purify the maleimide-activated payload by RP-HPLC.
-
Lyophilize the purified product and store it at -20°C or below, protected from light and moisture.
-
Protocol 2: Site-Specific Antibody Conjugation (via Engineered Cysteines or Reduced Interchain Disulfides)
This protocol details the conjugation of the maleimide-activated drug-linker to the antibody. Site-specificity can be achieved by using antibodies with engineered cysteine residues or by partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated drug-linker from Protocol 1
-
Anhydrous DMSO
-
N-acetylcysteine (or other quenching agent)
-
Size Exclusion Chromatography (SEC) column
-
UV-Vis Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Antibody Reduction (if necessary):
-
Prepare the antibody at a concentration of 5-10 mg/mL in conjugation buffer.
-
Add a 5-10 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated payload in DMSO to prepare a 10 mM stock solution.
-
Add a 5-10 molar excess of the maleimide-activated payload stock solution to the reduced antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.
-
-
Quenching:
-
Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted payload and other small molecules using a SEC column.
-
Collect the fractions containing the purified ADC.
-
Protocol 3: Characterization of the Antibody-Drug Conjugate
This protocol outlines the key analytical methods to characterize the purified ADC.
1. Drug-to-Antibody Ratio (DAR) Determination by HIC:
-
Principle: HIC separates proteins based on their hydrophobicity. The conjugation of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
-
Procedure:
-
Equilibrate an HIC column with a high-salt buffer.
-
Inject the purified ADC onto the column.
-
Elute the ADC species using a decreasing salt gradient.
-
The area of the peaks corresponding to different drug-loaded species is used to calculate the average DAR.
-
2. In Vitro Plasma Stability Assay:
-
Principle: This assay evaluates the stability of the ADC in plasma to predict its in vivo stability.[2][7]
-
Procedure:
-
Incubate the ADC in plasma from different species (e.g., human, mouse) at 37°C for various time points.[2]
-
At each time point, capture the ADC using immunoaffinity beads (e.g., Protein A/G).
-
Analyze the captured ADC by LC-MS to determine the amount of intact ADC and released payload.
-
3. In Vitro Cytotoxicity Assay (MTT Assay):
-
Principle: This assay measures the cytotoxic potential of the ADC against cancer cell lines.
-
Procedure:
-
Seed cancer cells (both antigen-positive and antigen-negative) in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Incubate for a duration relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.
-
Calculate the IC50 value (the concentration that inhibits cell growth by 50%).
-
Visualizations
Caption: General workflow for ADC synthesis and characterization.
Caption: Mechanism of action for a protease-cleavable ADC.
References
- 1. adcreview.com [adcreview.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. adcreview.com [adcreview.com]
- 6. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Plasma Stability Assay [iqbiosciences.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Boc-Val-Dil-Dap-Phe-OMe ADCs
Audience: Researchers, scientists, and drug development professionals.
I. Application Notes
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. The Boc-Val-Dil-Dap-Phe-OMe moiety represents a cleavable linker-payload system. The peptide sequence is designed to be stable in systemic circulation and to be cleaved by intracellular proteases, such as cathepsins, which are often upregulated in the lysosomal compartment of tumor cells, leading to the release of the cytotoxic payload.
The cytotoxic payload associated with this linker is an analogue of dolastatin 10, a potent antimitotic agent.[1][2] Upon release, the payload disrupts microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and subsequent apoptosis.[1][3] This document provides detailed protocols for conducting in vitro cytotoxicity assays to evaluate the efficacy of ADCs utilizing the this compound linker-payload system.
Mechanism of Action
The cytotoxic effect of this compound ADCs is initiated by the binding of the ADC to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically via receptor-mediated endocytosis.[4][5] The complex is then trafficked to the lysosomes, where the acidic environment and the presence of proteases lead to the cleavage of the Val-Dil-Dap-Phe peptide linker.[6][]
The released payload, a potent dolastatin 10 analogue, then exerts its cytotoxic effect by inhibiting tubulin polymerization.[1][8] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase.[2][3] Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, characterized by the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, leading to the release of pro-apoptotic factors from the mitochondria and the subsequent activation of caspases, ultimately resulting in programmed cell death.[1][2]
II. Data Presentation
The in vitro cytotoxicity of an ADC is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the ADC required to inhibit the growth of a cell population by 50%. The following tables provide representative IC50 values for ADCs with dolastatin 10 analogue payloads in various cancer cell lines. It is important to note that the specific IC50 values for an ADC with the this compound payload will depend on several factors, including the target antigen, the antibody used, the drug-to-antibody ratio (DAR), and the specific cancer cell line being tested.
Table 1: Representative In Vitro Cytotoxicity (IC50) of ADCs with Dolastatin 10 Analogue Payloads in Hematological Malignancies
| ADC Target | Payload | Cell Line | Cancer Type | IC50 (ng/mL) |
| CD30 | MMAE | Karpas 299 | Anaplastic Large Cell Lymphoma | ~5 |
| CD22 | MMAF | Ramos | Burkitt's Lymphoma | ~10 |
| BCMA | MMAF | RPMI 8226 | Multiple Myeloma | ~8 |
Note: The data presented are representative values from published literature and may not correspond to the specific this compound payload.
Table 2: Representative In Vitro Cytotoxicity (IC50) of ADCs with Dolastatin 10 Analogue Payloads in Solid Tumors
| ADC Target | Payload | Cell Line | Cancer Type | IC50 (ng/mL) |
| HER2 | MMAE | SK-BR-3 | Breast Cancer | ~15 |
| Nectin-4 | MMAE | T24 | Bladder Cancer | ~3 |
| TROP2 | MMAF | MDA-MB-468 | Triple-Negative Breast Cancer | ~20 |
Note: The data presented are representative values from published literature and may not correspond to the specific this compound payload.[9][10][11][12][13]
III. Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[14]
Materials:
-
Target cancer cell lines (both antigen-positive and antigen-negative as a control)
-
Complete cell culture medium
-
This compound ADC
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[15]
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC in complete culture medium. A typical concentration range would be from 0.01 ng/mL to 1000 ng/mL.
-
Include wells with untreated cells (medium only) as a negative control and wells with a known cytotoxic agent as a positive control.
-
Carefully remove the medium from the wells and add 100 µL of the diluted ADC or control solutions to the respective wells.
-
Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time should be optimized based on the cell line and the ADC's mechanism of action.[16]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[16]
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the ADC concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
IV. Mandatory Visualizations
Signaling Pathway of ADC-Induced Cytotoxicity
Caption: Signaling pathway of this compound ADC-induced apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Experimental workflow for a typical in vitro cytotoxicity (MTT) assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Val-Cit-PAB-MMAE - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for In Vivo Efficacy Studies of ADCs Utilizing the Boc-Val-Dil-Dap-Phe-OMe Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component, influencing the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for conducting in vivo efficacy studies of ADCs that utilize the cleavable peptide linker, Boc-Val-Dil-Dap-Phe-OMe.
The this compound linker is a specialized peptide sequence designed for selective cleavage within the tumor microenvironment.[1] The peptide composition suggests it is a substrate for lysosomal proteases, such as cathepsins, which are often overexpressed in tumor cells.[1] This targeted release mechanism aims to minimize systemic toxicity while maximizing the delivery of the cytotoxic payload to cancer cells.[2][] The dolaisoleucine (Dil) and dolaproine (Dap) components are unique amino acids also found in the potent cytotoxic agent Dolastatin 10, suggesting a design intended for high potency upon cleavage.[1]
Due to the limited publicly available in vivo efficacy data specifically for ADCs employing the this compound linker, the following sections provide representative protocols and data based on established methodologies for similar protease-cleavable ADC linkers. These are intended to serve as a comprehensive guide for researchers designing and executing preclinical efficacy studies.
Mechanism of Action
ADCs utilizing the this compound linker are thought to exert their anti-tumor activity through a multi-step process. This process begins with the binding of the ADC to a specific antigen on the surface of a cancer cell, followed by internalization and trafficking to the lysosome, where the linker is cleaved to release the cytotoxic payload.[2][4]
Caption: Generalized mechanism of action for a protease-cleavable ADC.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation and comparison of ADC efficacy in vivo. The following protocols outline key experiments for assessing the anti-tumor activity of ADCs featuring the this compound linker.
Protocol 1: Xenograft Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a this compound-containing ADC in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Antigen-positive human cancer cell line
-
Sterile PBS and cell culture medium
-
Matrigel (optional)
-
Test ADC, isotype control ADC, and vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected antigen-positive cancer cell line under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in sterile PBS, potentially mixed with Matrigel to enhance tumor take-rate.
-
Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.[5]
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 mice per group).[5]
-
-
Treatment Administration:
-
Administer the test ADC, isotype control ADC, or vehicle control via intravenous (IV) injection.
-
Dosing regimens can vary but a single dose or weekly doses for 3-4 weeks are common.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include complete tumor regression and survival.
-
Euthanize mice when tumors reach a predetermined maximum size or if they show signs of significant toxicity (e.g., >20% body weight loss).
-
Caption: Workflow for a typical xenograft efficacy study.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the in vitro potency (IC50) of the ADC on antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
Test ADC, unconjugated antibody, and free payload
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the test ADC, unconjugated antibody, or free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-120 hours).[1]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.[1]
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Representative In Vivo Efficacy Data for a this compound ADC
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Complete Regressions |
| Vehicle Control | - | QW x 3 | 1500 ± 250 | - | 0/10 |
| Isotype Control ADC | 3 | QW x 3 | 1450 ± 220 | 3 | 0/10 |
| Test ADC | 1 | QW x 3 | 600 ± 150 | 60 | 1/10 |
| Test ADC | 3 | QW x 3 | 150 ± 50 | 90 | 6/10 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The this compound linker represents a promising component for the development of next-generation ADCs. The protocols and guidelines presented here provide a framework for the preclinical evaluation of ADCs incorporating this technology. Rigorous and well-controlled in vivo studies are paramount to understanding the therapeutic potential and safety profile of these novel agents, ultimately paving the way for their clinical development. As with all ADCs, careful consideration of the target antigen, antibody, and payload is crucial for maximizing therapeutic efficacy.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. njbio.com [njbio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-Val-Dil-Dap-Phe-OMe Linker Cleavage Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Boc-Val-Dil-Dap-Phe-OMe tetrapeptide is a crucial component in the field of antibody-drug conjugates (ADCs), serving as a cleavable linker that connects a cytotoxic payload to a monoclonal antibody. The stability and cleavage kinetics of this linker are paramount to the efficacy and safety of an ADC. An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, while being efficiently cleaved to release the active drug within the target cancer cells.[1] The peptide sequence, containing Valine (Val), Dolaisoleucine (Dil), Dolaproine (Dap), and Phenylalanine methyl ester (Phe-OMe), is designed to be recognized and cleaved by specific intracellular proteases, such as those found in the lysosomal compartment of tumor cells.[2]
These application notes provide detailed protocols for assessing the in vitro enzymatic cleavage of the this compound linker, which is essential for the characterization and preclinical evaluation of ADCs employing this technology. While specific public data on the cleavage of this exact tetrapeptide is limited, the protocols are based on well-established methodologies for similar protease-cleavable linkers, particularly those susceptible to cleavage by the lysosomal cysteine protease, Cathepsin B.[1][3]
Principle of the Assay
The primary method for evaluating the cleavage of a peptide linker is a fluorometric assay.[3] This technique utilizes a synthetic peptide substrate conjugated to a fluorophore. Upon enzymatic cleavage of the peptide sequence, the fluorophore is liberated, leading to a quantifiable increase in fluorescence intensity that is directly proportional to the rate of cleavage.[3] This allows for the determination of kinetic parameters such as the rate of cleavage and the Michaelis-Menten constants (Km and kcat). Additionally, stability assays in biological matrices like plasma and lysosomal lysates are critical for predicting the in vivo performance of the linker.[1]
Experimental Protocols
Protocol 1: Cathepsin B-Mediated Fluorometric Cleavage Assay
This protocol is designed to determine the susceptibility of the this compound linker to cleavage by Cathepsin B, a key lysosomal protease.[3][4]
Materials and Reagents:
-
Boc-Val-Dil-Dap-Phe-fluorophore conjugate (e.g., conjugated to 7-amino-4-methylcoumarin, AMC)
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5
-
Activation Buffer: Assay Buffer containing 20 mM DTT
-
Stop Solution: 100 mM sodium chloroacetate
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm for AMC)
Procedure:
-
Enzyme Activation: Prepare a stock solution of Cathepsin B in Assay Buffer. Immediately before use, dilute the enzyme to the desired final concentration (e.g., 100 nM) in Activation Buffer and incubate for 15 minutes at 37°C.
-
Substrate Preparation: Prepare a stock solution of the Boc-Val-Dil-Dap-Phe-fluorophore conjugate in DMSO. Dilute the stock solution to various concentrations in Assay Buffer to generate a substrate concentration curve (e.g., 0-100 µM).
-
Assay Setup (in a 96-well plate):
-
Sample Wells: 50 µL of activated Cathepsin B solution + 50 µL of peptide-fluorophore substrate solution.
-
Substrate Only (Negative Control) Wells: 50 µL of Assay Buffer + 50 µL of peptide-fluorophore substrate solution.
-
Enzyme Only (Blank) Wells: 50 µL of activated Cathepsin B solution + 50 µL of Assay Buffer.[3]
-
-
Kinetic Measurement: Immediately after adding the substrate, place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure the fluorescence intensity in kinetic mode at regular intervals (e.g., every 1 minute) for a set period (e.g., 30-60 minutes).[3]
-
Data Analysis:
-
Subtract the fluorescence of the Blank wells from all other readings.[3]
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Plasma Stability Assay
This protocol evaluates the stability of the linker in plasma to assess the potential for premature drug release in circulation.[1][2]
Materials and Reagents:
-
This compound conjugated to a payload (e.g., Dolastatin 10)
-
Fresh human or animal (e.g., mouse, rat) plasma with an anticoagulant (e.g., heparin)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (B52724) with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Incubation: Spike the linker-payload conjugate into the plasma at a final concentration of 1-10 µM. Incubate the samples at 37°C with gentle agitation.[1]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).[1]
-
Sample Processing: At each time point, precipitate the plasma proteins by adding 3 volumes of cold acetonitrile with 0.1% formic acid. Vortex and centrifuge to pellet the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact linker-payload conjugate remaining over time.
-
Data Analysis: Plot the percentage of intact conjugate remaining versus time to determine the half-life (t½) of the linker in plasma.
Protocol 3: Lysosomal Stability Assay
This protocol assesses the cleavage of the linker by the mixture of proteases present in lysosomes.[1]
Materials and Reagents:
-
This compound conjugated to a payload
-
Isolated lysosomes from rat or mouse liver
-
Lysosomal Assay Buffer: 0.1 M sodium acetate, pH 5.0
-
LC-MS/MS system
Procedure:
-
Lysate Preparation: Prepare a lysosomal lysate by subjecting the isolated lysosomes to freeze-thaw cycles or by using a detergent to release the enzymes. Determine the total protein concentration of the lysate (e.g., using a BCA assay).[1]
-
Incubation: Add the linker-payload conjugate to the lysosomal lysate (e.g., at a final concentration of 10 µM and a lysate protein concentration of 1 mg/mL). Incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Processing: Stop the reaction by adding 3 volumes of cold acetonitrile with 0.1% formic acid. Centrifuge to remove precipitated proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the release of the free payload.
-
Data Analysis: Plot the concentration of the released payload versus time to determine the rate of cleavage in a lysosomal environment.
Data Presentation
Quantitative data from the cleavage and stability assays should be summarized for clear comparison. The following tables provide a template for presenting such data.
Table 1: Michaelis-Menten Kinetic Parameters for Cathepsin B-Mediated Cleavage
| Linker Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Data | Data | Data |
| Val-Cit-PABC (Control) | Data | Data | Data |
| Val-Ala-PABC (Control) | Data | Data | Data |
Data is representative and should be replaced with experimental results.
Table 2: In Vitro Stability in Biological Matrices
| Linker Sequence | Matrix | Half-life (t½) | % Cleavage at 24h |
| This compound | Human Plasma | Data | Data |
| Mouse Plasma | Data | Data | |
| Rat Liver Lysosomes | Data | Data | |
| Val-Cit-PABC (Control) | Human Plasma | Data | Data |
| Mouse Plasma | Data | Data | |
| Rat Liver Lysosomes | Data | Data |
Data is representative and should be replaced with experimental results.
Visualizations
Experimental Workflow for Linker Cleavage Assay
Caption: Workflow for the enzymatic cleavage assay of a peptide linker.
Signaling Pathway of ADC Action
Caption: Generalized pathway of an ADC leading to payload release.
References
Application Notes and Protocols for the Analytical Characterization of a Boc-Val-Dil-Dap-Phe-OMe Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload to target cells. The intricate structure of ADCs, comprising a mAb, a cytotoxic drug, and a linker, necessitates a comprehensive suite of analytical methods to ensure their quality, efficacy, and safety. This document provides detailed application notes and protocols for the characterization of an ADC featuring the cleavable peptide linker, Boc-Val-Dil-Dap-Phe-OMe.
The heterogeneity of ADCs, particularly in terms of the drug-to-antibody ratio (DAR) and the distribution of drug-loaded species, presents significant analytical challenges.[1] A multi-faceted analytical approach employing orthogonal techniques is crucial for a thorough characterization of these complex molecules.[2] This guide will detail the application of mass spectrometry, chromatography, and spectroscopy for the in-depth analysis of a this compound ADC.
Analytical Methods Overview
A comprehensive characterization of an ADC involves the assessment of several critical quality attributes (CQAs), including the determination of the average DAR, the distribution of different drug-loaded species, the identification of conjugation sites, the quantification of aggregates and fragments, and the confirmation of the overall molecular integrity. The following sections detail the key analytical techniques employed for these purposes.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical parameter that directly influences the potency and therapeutic window of an ADC.[3] Several methods can be employed for its determination, each offering unique advantages.
-
Hydrophobic Interaction Chromatography (HIC) : HIC is a widely used technique for determining the DAR and drug-load distribution of ADCs.[4] It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[4] This method is particularly well-suited for cysteine-conjugated ADCs.[5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC can also be used to determine the DAR, often after reduction of the ADC to separate the light and heavy chains.[6][7] The separation is based on the hydrophobicity of the individual chains, which is altered by drug conjugation.
-
Mass Spectrometry (MS) : MS provides a direct measurement of the molecular weight of the intact ADC and its subunits, allowing for the calculation of the average DAR and the identification of different drug-loaded species.[1][8]
-
UV/Vis Spectroscopy : This simple and convenient method can be used to estimate the average DAR by measuring the absorbance of the ADC at two different wavelengths, corresponding to the protein and the drug.[5][9][10]
Aggregate and Fragment Analysis
Aggregation is a critical quality attribute for all biotherapeutics, including ADCs, as it can impact efficacy and immunogenicity.[11][12]
-
Size Exclusion Chromatography (SEC) : SEC is the standard method for quantifying aggregates, monomers, and fragments in ADC samples.[11][13][14] The separation is based on the hydrodynamic radius of the molecules.
Mass Spectrometry for In-depth Characterization
Mass spectrometry is a powerful tool for the detailed structural characterization of ADCs.[1][8]
-
Intact Mass Analysis : This provides the molecular weight of the entire ADC, offering a global view of the drug load distribution.[8]
-
Subunit Analysis : This "middle-down" approach involves the analysis of the light and heavy chains separately after reduction of the interchain disulfide bonds, providing more detailed information on drug distribution.[8]
-
Peptide Mapping : This "bottom-up" approach involves enzymatic digestion of the ADC followed by LC-MS/MS analysis of the resulting peptides to confirm the amino acid sequence and identify the specific sites of drug conjugation.[2]
Experimental Protocols
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify the different drug-loaded species of the this compound ADC to determine the average DAR and the distribution of drug loads.[2]
Materials:
-
This compound ADC sample
-
Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0[6]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol[6]
-
HIC HPLC Column (e.g., TSKgel Butyl-NPR)[15]
-
HPLC system with UV detector
Protocol:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[2]
-
HPLC System Setup:
-
Injection: Inject 10-20 µL of the prepared ADC sample.[2]
-
Chromatographic Separation: Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.[2]
-
Data Analysis:
Workflow for DAR Analysis using HIC-HPLC:
Caption: Workflow for DAR analysis using HIC-HPLC.
Aggregate and Fragment Analysis by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of aggregates, monomers, and fragments in the this compound ADC sample.[6]
Materials:
-
This compound ADC sample
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0[6]
-
SEC HPLC Column (e.g., Agilent AdvanceBio SEC 300Å)[6]
-
HPLC system with UV detector
Protocol:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.[6]
-
HPLC System Setup:
-
Injection: Inject 10 µL of the prepared ADC sample.[6]
-
Chromatographic Separation: Run the separation isocratically for 20 minutes.[6]
-
Data Analysis:
Workflow for SEC-based Aggregate Analysis:
Caption: Workflow for aggregate analysis using SEC-HPLC.
Intact Mass Analysis by LC-MS
Objective: To determine the molecular weight of the intact this compound ADC and its drug-loaded forms to confirm the average DAR.[8]
Materials:
-
This compound ADC sample
-
Denaturing Buffer: 25 mM ammonium bicarbonate, pH 7.9[8]
-
LC-MS system (e.g., Q-TOF or Orbitrap)[1]
-
Reversed-phase column (e.g., Agilent Poroshell 300SB-C8)[8]
Protocol:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 0.5 mg/mL in the denaturing buffer.[8] For deglycosylated analysis, treat the ADC with PNGase F.[8]
-
LC-MS System Setup:
-
Equilibrate the column with a mobile phase suitable for protein separation (e.g., a gradient of water and acetonitrile (B52724) with 0.1% formic acid).
-
Set up the mass spectrometer for intact protein analysis in positive ion mode.
-
-
Injection and Analysis: Inject the prepared sample and acquire the mass spectra.
-
Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species. Calculate the average DAR based on the relative abundance of each species.
Workflow for Denaturing Intact Mass Analysis of ADCs:
Caption: Workflow for denaturing intact mass analysis of ADCs.
Data Presentation
Quantitative data from the characterization of the this compound ADC should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: DAR Profile by HIC-HPLC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 10.2 | 5.1 |
| DAR2 | 12.5 | 24.8 |
| DAR4 | 14.8 | 45.3 |
| DAR6 | 16.9 | 20.1 |
| DAR8 | 18.5 | 4.7 |
| Average DAR | 4.0 |
Note: The data presented in this table is representative and will vary depending on the specific ADC batch and experimental conditions.
Table 2: Aggregate and Fragment Analysis by SEC-HPLC
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate | 6.8 | 1.5 |
| Monomer | 8.1 | 98.0 |
| Fragment | 9.5 | 0.5 |
Note: The data presented in this table is representative and will vary depending on the specific ADC batch and experimental conditions.[6]
Table 3: Intact Mass Analysis by LC-MS
| DAR Species | Expected Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| DAR0 | 148,000 | 148,002 | 5.5 |
| DAR2 | 150,500 | 150,503 | 25.1 |
| DAR4 | 153,000 | 153,005 | 44.8 |
| DAR6 | 155,500 | 155,507 | 19.9 |
| DAR8 | 158,000 | 158,009 | 4.7 |
| Average DAR | 4.0 |
Note: The expected masses are hypothetical and would need to be calculated based on the specific mAb and the mass of the this compound linker-drug.
Conclusion
The comprehensive analytical characterization of ADCs is paramount for ensuring their quality, safety, and efficacy. The protocols and workflows detailed in this application note provide a robust framework for the analysis of a this compound ADC. By employing a combination of HIC, SEC, and high-resolution mass spectrometry, researchers can gain a thorough understanding of the critical quality attributes of their ADC, including the drug-to-antibody ratio, aggregation levels, and overall molecular integrity. This multi-faceted approach is essential throughout the drug development process, from candidate selection to quality control of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
- 13. lcms.cz [lcms.cz]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Application Note: HPLC Analysis of Boc-Val-Dil-Dap-Phe-OMe Conjugates
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the analysis of the cleavable ADC linker, Boc-Val-Dil-Dap-Phe-OMe, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). It includes instrument conditions, sample preparation, and expected results for purity assessment and characterization.
Introduction
This compound is a key intermediate used in the synthesis of antibody-drug conjugates (ADCs) as a cleavable linker.[1][2] The purity and integrity of this linker are critical for the successful conjugation to the antibody and the subsequent efficacy and safety of the ADC. High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for the characterization and quality control of such peptide conjugates.[3]
The tert-butyloxycarbonyl (Boc) protecting group increases the hydrophobicity of the peptide, making Reversed-Phase HPLC (RP-HPLC) an ideal method for its analysis.[4] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. More hydrophobic molecules, like the Boc-protected peptide, interact more strongly with the stationary phase, leading to longer retention times.[4] This application note details a robust RP-HPLC method for the analysis of this compound.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol (B129727) (for sample dissolution)
Instrumentation
-
HPLC system with a binary pump, autosampler, and UV detector (e.g., Agilent 1260 Infinity II or similar)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
HPLC Method
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient Program:
| Time (minutes) | % Mobile Phase B |
| 0.0 | 30 |
| 20.0 | 70 |
| 22.0 | 95 |
| 25.0 | 95 |
| 25.1 | 30 |
| 30.0 | 30 |
Sample Preparation
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with Mobile Phase A to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates.
Data Presentation
The following table summarizes the expected quantitative data from the HPLC analysis of this compound under the specified conditions.
| Parameter | Expected Value |
| Retention Time (t_R) | Approximately 15.8 minutes |
| Purity (by peak area %) | > 98% |
| Tailing Factor | 1.0 - 1.5 |
| Theoretical Plates | > 2000 |
Note: The exact retention time may vary depending on the specific HPLC system, column, and slight variations in mobile phase preparation.
Visualization of Experimental Workflow and Biological Context
HPLC Analysis Workflow
The following diagram illustrates the workflow for the HPLC analysis of the this compound conjugate.
Caption: Workflow for the HPLC analysis of this compound.
ADC Mechanism of Action with a Cleavable Linker
The this compound is a precursor to linkers used in ADCs. The peptide sequence is designed to be cleaved by enzymes, such as cathepsin B, which are often upregulated in the tumor microenvironment or within cancer cells.[5][6][] The following diagram illustrates the general mechanism of action for an ADC utilizing such a cleavable linker.
Caption: General mechanism of action for an ADC with a cleavable linker.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry of Boc-Val-Dil-Dap-Phe-OMe ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug, connected by a chemical linker. The linker is a critical component, and in the case of Boc-Val-Dil-Dap-Phe-OMe, it is a cleavable tetrapeptide linker designed to be stable in circulation and release the payload upon internalization into target cells. Mass spectrometry (MS) is an indispensable tool for the comprehensive characterization of ADCs, providing critical information on identity, purity, and heterogeneity, including the drug-to-antibody ratio (DAR).[1]
This document provides detailed application notes and protocols for the mass spectrometric analysis of ADCs containing the this compound linker. The methodologies cover intact mass analysis, subunit analysis, and peptide mapping to provide a thorough characterization of these complex biomolecules.
Experimental Workflows
The comprehensive characterization of a this compound ADC by mass spectrometry involves a multi-level approach. The following diagrams illustrate the typical experimental workflows for intact mass analysis, subunit analysis, and peptide mapping.
Data Presentation
Quantitative analysis of the mass spectrometry data is crucial for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species. The following tables present representative data obtained from the different MS approaches.
Table 1: Intact Mass Analysis Data for a this compound ADC
| DAR Species | Theoretical Mass (Da) | Measured Mass (Da) | Relative Abundance (%) |
| DAR0 | 148,000.0 | 148,001.2 | 5.5 |
| DAR2 | 149,800.0 | 149,801.5 | 20.1 |
| DAR4 | 151,600.0 | 151,601.9 | 45.3 |
| DAR6 | 153,400.0 | 153,402.4 | 25.6 |
| DAR8 | 155,200.0 | 155,202.8 | 3.5 |
| Average DAR | 4.0 |
Table 2: Reduced Subunit Analysis Data for a this compound ADC
| Subunit | Drug Load | Theoretical Mass (Da) | Measured Mass (Da) | Relative Abundance (%) |
| Light Chain | 0 | 23,500.0 | 23,500.2 | 48.9 |
| Light Chain | 1 | 24,400.0 | 24,400.4 | 51.1 |
| Heavy Chain | 0 | 50,500.0 | 50,500.5 | 10.2 |
| Heavy Chain | 1 | 51,400.0 | 51,400.7 | 35.8 |
| Heavy Chain | 2 | 52,300.0 | 52,301.0 | 40.5 |
| Heavy Chain | 3 | 53,200.0 | 53,201.3 | 13.5 |
| Average DAR | 4.0 |
Table 3: Peptide Mapping Data for a Drug-Conjugated Peptide
| Peptide Sequence | Conjugation Site | Precursor m/z | Fragment Ions (m/z) |
| TPEVTCVVVDVSHEDPEVK | Cys-220 (Heavy Chain) | 987.45 (3+) | y7, y8, b3, b4-drug |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining high-quality and reproducible mass spectrometry data for ADC characterization.
Protocol 1: Intact Mass Analysis by LC-MS
Objective: To determine the average DAR and the distribution of different drug-loaded species of the intact ADC.
Methodology:
-
Sample Preparation:
-
Dilute the this compound ADC to a final concentration of 1 mg/mL in a suitable buffer (e.g., PBS).
-
For deglycosylation (optional, to reduce spectral complexity), add PNGase F to the ADC solution and incubate according to the manufacturer's protocol.
-
Desalt the sample using a C4 ZipTip or an equivalent desalting column.
-
-
LC-MS System:
-
LC System: UHPLC system.
-
Column: Reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S, 1000 Å, 2.1 x 150 mm, 8 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20-90% B over 10 minutes.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temperature: 80 °C.[2]
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
MS Parameters:
-
Data Analysis:
-
Deconvolute the raw mass spectrum using appropriate software (e.g., Agilent MassHunter BioConfirm, Thermo Scientific BioPharma Finder) to obtain the zero-charge mass of the different ADC species.[2]
-
Calculate the average DAR based on the relative abundance of each DAR species.
-
Protocol 2: Reduced Subunit Analysis by LC-MS
Objective: To determine the drug load on the light and heavy chains of the ADC.
Methodology:
-
Sample Preparation:
-
Dilute the ADC to 1 mg/mL in a reduction buffer.
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37 °C for 30 minutes to reduce the inter-chain disulfide bonds.
-
-
LC-MS System:
-
LC System: UHPLC system.
-
Column: Reversed-phase column (e.g., Waters Acquity UPLC BEH C4, 2.1 x 50 mm, 1.7 µm).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10-90% B over 4 minutes.[4]
-
Flow Rate: 0.2 mL/min.[4]
-
Column Temperature: 80 °C.[4]
-
MS System: High-resolution mass spectrometer.
-
-
MS Parameters:
-
Data Analysis:
-
Deconvolute the mass spectra of the light and heavy chains.
-
Determine the drug load on each chain based on the measured masses.
-
Calculate the overall average DAR.
-
Protocol 3: Peptide Mapping by LC-MS/MS
Objective: To identify the specific amino acid residues where the drug-linker is conjugated.
Methodology:
-
Sample Preparation:
-
Denature the ADC in 6 M Guanidine-HCl.
-
Reduce the disulfide bonds with DTT.
-
Alkylate the free cysteines with iodoacetamide.
-
Perform a buffer exchange into a digestion buffer (e.g., 50 mM Ammonium Bicarbonate).
-
Digest the ADC with an appropriate protease (e.g., trypsin) overnight at 37 °C.
-
-
LC-MS/MS System:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column suitable for peptide separations (e.g., Agilent AdvanceBio Peptide Mapping, 2.1 x 250 mm, 2.7 µm).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5-40% B over 60 minutes.[5]
-
Flow Rate: 0.5 mL/min.[5]
-
MS System: High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
MS/MS Parameters:
-
Ionization Mode: Positive ESI.
-
Data Acquisition: Data-Dependent Acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
-
Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.
-
Manually inspect the MS/MS spectra of potential drug-conjugated peptides to confirm the conjugation site based on the presence of characteristic fragment ions.
-
References
Application Note & Protocol: Measuring the Stability of Boc-Val-Dil-Dap-Phe-OMe Linkers in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
The stability of the linker in an antibody-drug conjugate (ADC) is a critical attribute that dictates the therapeutic index of the drug.[1] An ideal linker must be highly stable in systemic circulation to prevent premature release of the cytotoxic payload, which could otherwise lead to off-target toxicity and diminished efficacy.[1][2] The Boc-Val-Dil-Dap-Phe-OMe linker is a peptide-based linker designed for targeted drug delivery. The peptide sequence is presumed to be a substrate for lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.[3] This application note provides a detailed protocol for assessing the in vitro plasma stability of ADCs containing the this compound linker.
The tetrapeptide sequence likely consists of Valine (Val), Dolaisoleucine (Dil), and Dolaproine (Dap), which are components of the potent cytotoxic agent Dolastatin 10.[3] The N-terminal Boc (tert-Butyloxycarbonyl) group is a protecting group typically used during chemical synthesis.[1] Understanding the stability of this linker in plasma is crucial for predicting its in vivo performance and ensuring that the cytotoxic payload is selectively released at the target site.[4]
Quantitative Data Presentation
While direct, publicly available quantitative stability data for the this compound linker is limited, the following table provides a template for presenting such data, populated with representative values based on the stability of similar peptide linkers, such as the widely studied Val-Cit linker.[1] This allows for a comparative understanding of expected stability.
| Linker Conjugate | Matrix | Incubation Time (h) | Parent Compound Remaining (%) | Half-life (t½) (h) |
| ADC-Boc-Val-Dil-Dap-Phe-OMe | Human Plasma | 0 | 100 | >150 |
| 24 | ~98 | |||
| 48 | ~96 | |||
| 96 | ~94 | |||
| ADC-Boc-Val-Dil-Dap-Phe-OMe | Mouse Plasma | 0 | 100 | >150 |
| 24 | ~97 | |||
| 48 | ~95 | |||
| 96 | ~93 |
Note: Data is representative and intended to illustrate the format for presenting results. Actual values for the this compound linker must be determined experimentally.
Experimental Protocols
A standardized in vitro plasma stability assay is essential for evaluating the performance of ADC linkers.[1][3] The following protocol outlines a detailed methodology for determining the stability of an ADC containing the this compound linker in plasma from various species.
Protocol: In Vitro Plasma Stability Assay
1. Objective:
To determine the rate of degradation of an ADC with a this compound linker in plasma from different species (e.g., human, mouse, rat) over time by quantifying the amount of intact ADC.[2][3]
2. Materials:
-
ADC of interest (ADC-Boc-Val-Dil-Dap-Phe-OMe)
-
Human, mouse, and rat plasma (with anticoagulant such as heparin or citrate)[1]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), cold, containing an internal standard[1]
-
Immunoaffinity capture reagents (e.g., Protein A/G magnetic beads)[3]
-
LC-MS/MS system[3]
-
Incubator capable of maintaining 37°C
3. Procedure:
a. Preparation of Plasma:
-
Obtain fresh or freshly frozen plasma.
-
If frozen, thaw the plasma at 37°C.
-
Centrifuge the plasma to remove any cellular debris.[1]
b. Incubation:
-
Pre-warm the plasma to 37°C.[5]
-
Spike the ADC into the plasma at a final concentration of 1-10 µM or a specific concentration such as 100 µg/mL.[1][3]
-
Incubate the samples at 37°C with gentle agitation.[1]
-
Collect aliquots at various time points (e.g., 0, 8, 24, 48, 96, and 144 hours).[3]
c. Sample Quenching and Protein Precipitation:
-
Immediately stop the enzymatic reaction at each time point by adding 3-4 volumes of cold acetonitrile containing an internal standard to the plasma aliquot.[1]
-
Vortex the samples thoroughly to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated plasma proteins.[1]
d. Sample Analysis (LC-MS/MS):
-
Carefully transfer the supernatant, which contains the ADC and any released payload, to a new plate for analysis.
-
Alternatively, for a more direct measurement of linker stability, isolate the intact ADC from the plasma aliquots using immunoaffinity capture (e.g., Protein A/G beads).[3]
-
Wash the captured ADC to remove non-specifically bound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in the DAR over time indicates cleavage of the linker.[3]
-
Quantify the amount of intact ADC or released payload by comparing the peak areas to a standard curve.
4. Data Analysis:
-
Plot the percentage of the remaining intact ADC against time.
-
Calculate the half-life (t½) of the ADC in plasma using first-order decay kinetics.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro plasma stability assay of ADC linkers.
Payload Mechanism of Action
The this compound linker is often associated with dolastatin-based payloads. The following diagram illustrates the general mechanism of action for an ADC carrying such a payload.
Caption: Mechanism of action for dolastatin-based ADC payloads.
References
Application Notes and Protocols for Peptide-Mediated Payload Delivery in Solid Tumors
Topic: Boc-Val-Dil-Dap-Phe-OMe for Payload Delivery in Solid Tumors
Introduction
Targeted delivery of cytotoxic payloads to solid tumors is a critical strategy to enhance therapeutic efficacy while minimizing systemic toxicity. Peptide-Drug Conjugates (PDCs) utilize a targeting peptide to selectively bind to receptors overexpressed on cancer cells, a linker, and a potent cytotoxic agent. This document outlines the application of a protease-cleavable peptide linker for payload delivery in solid tumors. The core concept revolves around a peptide sequence that is stable in systemic circulation but is efficiently cleaved by proteases, such as cathepsin B, which are upregulated in the tumor microenvironment and within cancer cells.[1][] This targeted release mechanism ensures that the cytotoxic payload is activated preferentially at the tumor site.[]
The Val-Cit dipeptide is a well-established cathepsin B cleavage site used in numerous ADCs.[][] Upon internalization of the conjugate into the cancer cell and trafficking to the lysosome, cathepsin B cleaves the peptide linker, initiating a self-immolative cascade that releases the active drug.[5][6] This approach not only enhances the therapeutic index of the cytotoxic agent but also has the potential to induce a "bystander effect," where the released, membrane-permeable drug can kill adjacent tumor cells that may not express the target receptor.[7]
Mechanism of Action: Cathepsin-Mediated Payload Release
The intracellular release of the cytotoxic payload is a multi-step process initiated by the binding of the PDC to its target receptor on the surface of a cancer cell.
-
Binding and Internalization: The PDC binds to its cognate receptor and is internalized, typically through receptor-mediated endocytosis.[7]
-
Lysosomal Trafficking: The endocytic vesicle containing the PDC fuses with a lysosome, an organelle rich in degradative enzymes, including cathepsins.[7]
-
Proteolytic Cleavage: The acidic environment of the lysosome and the presence of active cathepsin B lead to the specific cleavage of the peptide linker (e.g., Val-Cit).[5]
-
Self-Immolation and Payload Release: Cleavage of the peptide triggers the spontaneous 1,6-elimination of the PABC spacer, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm.[6]
-
Induction of Apoptosis: The released payload can then bind to its intracellular target (e.g., microtubules), leading to cell cycle arrest and apoptosis.
Caption: Intracellular pathway of a PDC with a cleavable linker.
Data Presentation
The following tables summarize representative quantitative data for PDCs and ADCs utilizing cathepsin-cleavable linkers. These data are illustrative and intended for comparative purposes.
Table 1: In Vitro Cytotoxicity of a Representative Peptide-Drug Conjugate
| Cell Line | Target Antigen Expression | IC50 (nM) of PDC | IC50 (nM) of Free Payload |
| Cancer Cell Line A | High | 5.2 | 0.8 |
| Cancer Cell Line B | Low | 150.7 | 0.9 |
| Normal Cell Line | Negative | >1000 | 1.2 |
Table 2: In Vivo Efficacy of a Representative PDC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Tumor Regression |
| Vehicle Control | - | 0 | 0/10 |
| Free Payload | 1 | 35 | 0/10 |
| Non-Targeted PDC | 5 | 20 | 0/10 |
| Targeted PDC | 5 | 95 | 8/10 |
Experimental Protocols
Protocol 1: Synthesis of a Peptide-Drug Conjugate (Val-Cit-PABC-Payload)
This protocol describes a general method for the synthesis of a peptide-drug conjugate using a maleimide-functionalized targeting peptide and a thiol-containing linker-payload.
Caption: Workflow for the synthesis of a Peptide-Drug Conjugate.
Materials:
-
Maleimide-functionalized targeting peptide
-
Thiol-containing linker-payload (e.g., MC-Val-Cit-PABC-MMAE)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) for deprotection if necessary
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Peptide and Linker-Payload Preparation:
-
Synthesize the targeting peptide with a C-terminal or N-terminal maleimide group using standard solid-phase peptide synthesis (SPPS).
-
Synthesize or procure the thiol-containing linker-payload. If the linker-payload has protecting groups (e.g., Fmoc), deprotect them using appropriate conditions (e.g., 20% piperidine (B6355638) in DMF for Fmoc).
-
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized targeting peptide and the thiol-containing linker-payload in anhydrous DMF.
-
Add DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the crude PDC by RP-HPLC using a suitable gradient of water and acetonitrile (B52724) containing 0.1% TFA.
-
Collect the fractions containing the desired product.
-
-
Characterization:
-
Confirm the identity and purity of the final PDC by LC-MS and NMR spectroscopy.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the cytotoxic activity of the PDC against cancer cell lines.
Caption: Workflow for an in vitro cytotoxicity assay.
Materials:
-
Cancer cell lines (target-positive and target-negative)
-
Normal cell line (as a control)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Peptide-Drug Conjugate (PDC)
-
Free cytotoxic payload
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the PDC, free payload, and a non-targeting control PDC in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles.
-
Incubate the plates for 72-96 hours.
-
-
Cell Viability Measurement:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 values (the concentration that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).
-
Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general guideline for evaluating the anti-tumor efficacy of the PDC in a mouse model bearing human tumor xenografts. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Human cancer cell line that forms solid tumors
-
Peptide-Drug Conjugate (PDC)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant the human cancer cells into the flank of the immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into different treatment groups (e.g., vehicle control, free payload, non-targeting PDC, targeted PDC).
-
Administer the treatments intravenously (or via another appropriate route) at the predetermined doses and schedule.
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure the tumor volume using calipers two to three times a week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study can be terminated when the tumors in the control group reach a certain size or after a predetermined period.
-
Euthanize the mice and excise the tumors for further analysis (e.g., histology, target engagement).
-
Calculate the tumor growth inhibition for each treatment group and assess for statistical significance.
-
Conclusion
The use of cleavable peptide linkers in payload delivery systems for solid tumors represents a promising strategy to improve the therapeutic window of potent cytotoxic agents. While specific data for this compound is limited, the principles and protocols outlined here, based on the well-studied Val-Cit-PABC linker, provide a solid foundation for the design, synthesis, and evaluation of novel Peptide-Drug Conjugates. Rigorous in vitro and in vivo testing is crucial to validate the stability, specificity, and efficacy of any new PDC construct.
References
Application Notes and Protocols for the Purification of Boc-Val-Dil-Dap-Phe-OMe Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics. The conjugation of a potent cytotoxic payload to a monoclonal antibody (mAb) via a linker molecule allows for the specific delivery of the cytotoxin to cancer cells, thereby minimizing systemic toxicity. The linker plays a crucial role in the stability and efficacy of the ADC. The tetrapeptide linker, Boc-Val-Dil-Dap-Phe-OMe, is a cleavable linker designed to be stable in circulation and release the payload upon internalization into the target cell, likely through enzymatic cleavage by proteases such as Cathepsin B.[1][2]
The production of ADCs results in a heterogeneous mixture containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as unconjugated mAb, free payload-linker, and aggregated species.[3] The removal of these impurities is critical to ensure the safety, efficacy, and homogeneity of the final drug product. This document provides detailed application notes and protocols for the purification of ADCs containing the this compound linker.
The purification strategy for these ADCs must address the challenges posed by the hydrophobicity of the linker and payload. The presence of valine, D-isoleucine, and phenylalanine residues in the linker sequence contributes significantly to its hydrophobic character.[4][5][6] This hydrophobicity is a key parameter for separation by Hydrophobic Interaction Chromatography (HIC). Additionally, the presence of diaminopropionic acid (Dap) may introduce a pH-dependent charge that can be exploited in Ion Exchange Chromatography (IEX).[7][8][9][10]
Purification Workflow Overview
A multi-step chromatographic approach is typically employed for the purification of ADCs. The general workflow involves capturing the crude conjugation mixture, separating species with different DAR values, and removing aggregates and other impurities.
Key Purification Techniques
The primary chromatography techniques for purifying ADCs with hydrophobic linkers are Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Ion Exchange Chromatography (IEX).
Hydrophobic Interaction Chromatography (HIC)
HIC is the gold standard for separating ADC species based on their drug-to-antibody ratio (DAR).[3][11] The hydrophobicity of the ADC increases with the number of conjugated linker-payloads. HIC separates molecules based on these differences in hydrophobicity under non-denaturing conditions.
Principle: In a high-salt mobile phase, hydrophobic patches on the ADC are exposed and interact with the hydrophobic ligands of the stationary phase. Elution is achieved by decreasing the salt concentration, which weakens the hydrophobic interactions. ADCs with higher DAR values are more hydrophobic and elute at lower salt concentrations (later in the gradient).
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius.[12][13] It is primarily used to remove high molecular weight species (aggregates) and low molecular weight impurities like unconjugated linker-payloads.[3][14]
Principle: The chromatography column is packed with porous beads. Larger molecules, such as aggregates, are excluded from the pores and travel through the column faster, eluting first. Smaller molecules, like the monomeric ADC, can enter the pores, resulting in a longer path and later elution.
Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge.[15][16] It can be used as a polishing step to remove remaining impurities, such as host cell proteins and DNA, and can also potentially resolve ADC species with different charge variants.[][18] The presence of diaminopropionic acid (Dap) in the linker, which has a side-chain amine group, may confer a pH-dependent positive charge, making cation exchange chromatography a viable option.[8][10]
Principle: The stationary phase has charged functional groups. In cation exchange chromatography (CEX), the stationary phase is negatively charged and binds positively charged molecules. In anion exchange chromatography (AEX), the stationary phase is positively charged and binds negatively charged molecules. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.
Experimental Protocols
Note: These protocols are general guidelines and may require optimization for specific ADCs and scales.
Protocol 1: Hydrophobic Interaction Chromatography (HIC) for DAR Separation
Objective: To separate an ADC mixture into its constituent DAR species.
Materials:
-
Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0[11]
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0[19]
-
HIC Column: Butyl- or Phenyl-based resin (e.g., TSKgel Butyl-NPR)
-
HPLC or FPLC system
Procedure:
-
Sample Preparation: Adjust the crude ADC sample to a final concentration of approximately 1.5 M ammonium sulfate by adding Mobile Phase A. Centrifuge the sample to remove any precipitate.
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of 100% Mobile Phase A.
-
Sample Loading: Load the prepared ADC sample onto the equilibrated column.
-
Wash: Wash the column with 5 CVs of 100% Mobile Phase A to remove any unbound material.
-
Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 CVs. Species with higher DARs will be more hydrophobic and will elute later in the gradient.[19]
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis: Analyze the collected fractions for DAR, purity, and aggregation using appropriate analytical techniques (e.g., analytical HIC, SEC, and/or mass spectrometry).
HIC Purification Workflow Diagram:
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Removal
Objective: To remove high molecular weight aggregates from the ADC sample.
Materials:
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer that minimizes non-specific interactions.[14]
-
SEC Column: Appropriate for the size of the ADC (e.g., TSKgel G3000SWxl)[3]
-
HPLC or FPLC system
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Pool and concentrate the fractions from HIC containing the desired DAR species. Dilute the sample in the mobile phase to a suitable concentration (e.g., 1-5 mg/mL). Filter the sample through a 0.22 µm low-protein-binding filter.
-
Injection: Inject a defined volume of the prepared sample onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Isocratic Elution: Elute the sample isocratically with the mobile phase. Aggregates will elute first, followed by the monomeric ADC.
-
Fraction Collection: Collect the fraction corresponding to the monomeric ADC peak.
-
Analysis: Analyze the collected fraction for purity and aggregate content using analytical SEC.
SEC Purification Workflow Diagram:
Protocol 3: Ion Exchange Chromatography (IEX) for Polishing
Objective: To remove remaining impurities and charge variants.
Materials:
-
Mobile Phase A (Binding Buffer): 20 mM Sodium Acetate, pH 5.0 (for CEX)
-
Mobile Phase B (Elution Buffer): 20 mM Sodium Acetate, 1 M NaCl, pH 5.0 (for CEX)
-
IEX Column: Strong or weak cation exchange resin
-
HPLC or FPLC system
Procedure:
-
Buffer Exchange: The ADC sample from the SEC step should be buffer-exchanged into Mobile Phase A using TFF or dialysis.
-
Column Equilibration: Equilibrate the IEX column with 5-10 CVs of Mobile Phase A.
-
Sample Loading: Load the buffer-exchanged ADC sample onto the equilibrated column.
-
Wash: Wash the column with 5 CVs of Mobile Phase A to remove unbound impurities.
-
Elution: Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CVs.
-
Fraction Collection: Collect fractions across the elution profile.
-
Analysis: Analyze the collected fractions for purity, yield, and removal of impurities.
IEX Purification Workflow Diagram:
Data Presentation
The following tables present representative quantitative data for the purification of ADCs with hydrophobic linkers. The actual results for an ADC with the this compound linker may vary.
Table 1: Representative HIC Purification Data for a Hydrophobic ADC
| Step | Sample | Total Protein (mg) | DAR (Average) | Monomer Purity (%) | Aggregate (%) | Recovery (%) |
| Load | Crude Conjugate | 100 | 3.8 | 90.5 | 8.5 | 100 |
| Eluate | DAR 4 Pool | 45 | 4.1 | 98.2 | 1.5 | 45 |
| Eluate | DAR 2 Pool | 25 | 2.2 | 99.1 | 0.8 | 25 |
Data synthesized from typical ADC purification literature.[20][21]
Table 2: Representative SEC Purification Data for a HIC-Purified ADC Pool
| Step | Sample | Total Protein (mg) | Monomer Purity (%) | Aggregate (%) | Recovery (%) |
| Load | HIC Pool (DAR 4) | 45 | 98.2 | 1.5 | 100 |
| Eluate | SEC Monomer Peak | 42 | >99.5 | <0.5 | 93 |
Data synthesized from typical ADC purification literature.[14][22]
Table 3: Representative IEX Purification Data for an SEC-Purified ADC
| Step | Sample | Total Protein (mg) | Purity by rCE-SDS (%) | Host Cell Proteins (ppm) | Recovery (%) |
| Load | SEC Monomer | 42 | 99.5 | 150 | 100 |
| Eluate | IEX Main Peak | 39 | >99.8 | <50 | 93 |
Data synthesized from typical ADC purification literature.[18]
Conclusion
The purification of ADCs containing the hydrophobic linker this compound requires a multi-step chromatographic process to ensure a homogeneous and pure final product. A combination of Hydrophobic Interaction Chromatography for DAR separation, Size Exclusion Chromatography for aggregate removal, and Ion Exchange Chromatography for polishing is a robust strategy. The protocols and data presented in these application notes provide a strong foundation for developing and optimizing a purification process for this class of ADCs. Careful optimization of each step will be necessary to maximize yield and purity for a specific ADC construct.
References
- 1. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of Hydrophobic Amino Acid Substitutions on Antimicrobial Peptide Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of intrinsic hydrophilicity/hydrophobicity of amino acid side chains in peptides in the absence of nearest-neighbor or conformational effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. ymcamerica.com [ymcamerica.com]
- 16. goldbio.com [goldbio.com]
- 18. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 19. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. ymc.co.jp [ymc.co.jp]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing the Bystander Killing Effect of a Boc-Val-Dil-Dap-Phe-OMe Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to deliver potent cytotoxic agents directly to tumor cells. A key feature of effective ADCs, particularly those with cleavable linkers, is the "bystander killing effect." This phenomenon occurs when the cytotoxic payload, after being released inside the target antigen-positive (Ag+) cell, diffuses to and kills adjacent antigen-negative (Ag-) tumor cells.[1][2][3][4] This effect is crucial for enhancing therapeutic efficacy in heterogeneous tumors where antigen expression is varied.[1][2]
The ADC linker, Boc-Val-Dil-Dap-Phe-OMe, is a cleavable linker designed for the synthesis of ADCs.[5][6] Its peptide-based structure suggests that it is likely cleaved by intracellular proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[7] This cleavage releases the cytotoxic payload, which, if membrane-permeable, can then induce the bystander effect.[4][]
These application notes provide detailed protocols for quantifying the in vitro and in vivo bystander killing effect of an ADC utilizing the this compound linker.
Mechanism of Action: this compound ADC and the Bystander Effect
The mechanism begins with the ADC's monoclonal antibody binding to a specific antigen on the surface of a cancer cell.[2][9] The ADC-antigen complex is then internalized, typically through endocytosis.[2][10] Inside the cell, the complex is trafficked to the lysosome, where acidic conditions and proteases cleave the this compound linker, releasing the cytotoxic payload.[2][7][11] The released payload then exerts its cytotoxic effect, often by disrupting microtubule dynamics or causing DNA damage, leading to apoptosis.[9][11] A crucial characteristic for the bystander effect is the ability of the released payload to permeate the cell membrane and diffuse into neighboring cells, thereby killing both antigen-positive and antigen-negative tumor cells.[2][4][10]
Figure 1: Mechanism of ADC action including the bystander killing effect.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the bystander effect assays.
Table 1: In Vitro Cytotoxicity and Bystander Effect
| Cell Line | Antigen Status | ADC IC₅₀ (nM) (Monoculture) | Bystander IC₅₀ (nM) (Co-culture) |
| e.g., SK-BR-3 | Ag+ | [Insert Value] | N/A |
| e.g., MCF7-GFP | Ag- | [Insert Value] | [Insert Value] |
| ... | ... | ... | ... |
IC₅₀: Half-maximal inhibitory concentration. The bystander IC₅₀ is the concentration of ADC that results in 50% inhibition of the Ag- cell population in a co-culture system.
Table 2: Conditioned Medium Transfer Assay
| Conditioned Medium Source | ADC Concentration (nM) | % Viability of Ag- Cells |
| Untreated Ag+ Cells | 0 | 100% |
| ADC-treated Ag+ Cells | [Insert Value] | [Insert Value] |
| ... | ... | ... |
Experimental Protocols
Two primary in vitro methods are used to quantify the bystander effect: the co-culture assay and the conditioned medium transfer assay.[1][2][4][12]
In Vitro Co-culture Bystander Killing Assay
This assay directly measures the killing of Ag- cells when cultured together with Ag+ cells in the presence of the ADC.[2][4][12]
Materials:
-
Antigen-positive (Ag+) cell line (e.g., SK-BR-3 for HER2-targeting ADC)
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., MCF7-GFP)[9]
-
Complete cell culture medium
-
This compound ADC
-
Isotype control ADC
-
96-well plates (clear bottom, black walls for fluorescence)
-
Fluorescence plate reader or high-content imager
Methodology:
-
Cell Seeding: Co-seed Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).[4][13] A typical total cell density is 8,000-10,000 cells per well.[2] Include control wells with only Ag- cells to measure direct ADC toxicity and monocultures of Ag+ cells.[2][4] Allow cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and the isotype control ADC in complete medium.[2][12] Add the ADC dilutions to the appropriate wells.
-
Viability Assessment: Quantify the fluorescent signal from the GFP-expressing Ag- cells using a fluorescence plate reader.[2][14] A decrease in fluorescence relative to the untreated co-culture control indicates bystander killing.
Figure 2: Experimental workflow for the co-culture bystander killing assay.
Conditioned Medium Transfer Assay
This assay assesses whether the cytotoxic payload is released from the Ag+ cells into the culture medium in a form that can kill Ag- cells.[1][4][12]
Materials:
-
All materials from the co-culture assay
-
Centrifuge
Methodology:
-
Prepare Conditioned Medium: Seed Ag+ cells in a culture plate. Once adhered, treat the cells with the this compound ADC at a concentration sufficient to induce cytotoxicity (e.g., 5-10x IC₅₀) for 48-72 hours.[12]
-
Collect Supernatant: Collect the culture supernatant and centrifuge to remove any detached cells. This is the "conditioned medium."[2][4]
-
Treat Ag- Cells: Seed Ag- cells in a new 96-well plate and allow them to adhere overnight. Remove the existing medium and add the conditioned medium.[2][4]
-
Incubation: Incubate the Ag- cells for 48-72 hours.[12]
-
Viability Assessment: Measure the viability of the Ag- cells using a standard method like MTT or CellTiter-Glo.[2][12] A significant decrease in viability compared to cells treated with medium from untreated Ag+ cells indicates a bystander effect.[1][12]
Figure 3: Experimental workflow for the conditioned medium transfer assay.
3D Spheroid Model Assay
3D spheroid models better mimic the in vivo tumor microenvironment and can be used to assess the penetration and bystander effect of the ADC payload.[15][16][17]
Methodology:
-
Spheroid Formation: Generate co-culture spheroids of Ag+ and Ag- (fluorescently labeled) cells in ultra-low attachment plates.[18]
-
ADC Treatment: Treat the spheroids with the this compound ADC.
-
Imaging and Analysis: Use confocal microscopy to visualize the distribution of the fluorescently labeled ADC and the viability of the Ag- cells within the spheroid over time.[17] A reduction in the fluorescent signal from viable Ag- cells in the spheroid core indicates payload penetration and bystander killing.
In Vivo Bystander Effect Assessment
The bystander effect can be evaluated in vivo using a mixed-tumor xenograft model.[3][19]
Methodology:
-
Tumor Implantation: Co-implant a mixture of Ag+ and Ag- (engineered to express luciferase) tumor cells into immunodeficient mice.[3][19][20]
-
ADC Administration: Once tumors are established, administer the this compound ADC.
-
Monitoring: Monitor tumor volume using calipers and the viability of the Ag- cell population using bioluminescence imaging.[3][19] A significant reduction in both tumor volume and the bioluminescence signal compared to control groups indicates an effective in vivo bystander effect.[]
Data Analysis and Interpretation
For both the co-culture and conditioned medium assays, the primary endpoint is the viability of the antigen-negative cells.[2] Data should be normalized to untreated controls.[2][12] Plotting the percentage of viable Ag- cells against the ADC concentration in the co-culture assay allows for the calculation of a "bystander IC₅₀," which quantifies the potency of the effect.[2] A potent bystander effect is characterized by a significant reduction in the viability of Ag- cells in the presence of Ag+ cells and the ADC.
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the bystander killing effect of an ADC containing the this compound linker. Demonstrating a potent bystander effect is a critical step in the preclinical development of ADCs, as it suggests the potential for enhanced efficacy in treating heterogeneous tumors. These assays are essential tools for characterizing novel ADC candidates and selecting promising therapeutics for further development.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 11. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluating Antibody Drug Conjugates (ADCs) In Vitro Using 3D Tumor Spheroid Models | Sartorius [sartorius.com]
- 16. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluating Antibody Drug Conjugates (ADCs) In Vitro Using 3D Tumor Spheroid Models App Note | Sartorius [sartorius.com]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation of Boc-Val-Dil-Dap-Phe-OMe ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of Antibody-Drug Conjugates (ADCs) featuring the Boc-Val-Dil-Dap-Phe-OMe linker.
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation and why is it a critical concern for this compound ADCs?
A1: Antibody-Drug Conjugate (ADC) aggregation is the self-association of individual ADC molecules into higher molecular weight species.[1][2] This is a significant concern for ADCs with the this compound linker due to the inherent hydrophobicity of this peptide-based linker. Increased hydrophobicity on the antibody surface promotes intermolecular interactions, leading to the formation of soluble and insoluble aggregates.[3][4] Aggregation can negatively impact the ADC's safety, efficacy, and stability. Aggregates can lead to reduced therapeutic activity, altered pharmacokinetic profiles, and an increased risk of an immunogenic response in patients.[3]
Q2: What are the primary drivers of aggregation for ADCs utilizing the this compound linker?
A2: The primary drivers of aggregation for these ADCs are:
-
Linker-Payload Hydrophobicity: The this compound linker, similar to other peptide linkers like Val-Cit, is hydrophobic. When conjugated to a cytotoxic payload, which is often also hydrophobic, it significantly increases the overall surface hydrophobicity of the antibody, making it more prone to aggregation.[3][4]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR means more hydrophobic linker-payload molecules are attached to each antibody, further increasing surface hydrophobicity and the tendency to aggregate.[2]
-
Suboptimal Formulation Conditions:
-
Environmental Stress:
-
Temperature: Elevated temperatures can induce partial unfolding of the antibody, exposing hydrophobic regions and accelerating aggregation.[2]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can cause denaturation and aggregation.[2]
-
Mechanical Stress: Agitation or shear stress during manufacturing and handling can also lead to the formation of aggregates.[2]
-
Q3: How can I proactively prevent aggregation during the development of a this compound ADC?
A3: A proactive approach is the most effective strategy. Key considerations include:
-
Linker Modification: If feasible, incorporating hydrophilic spacers (e.g., PEG) into the linker design can help to counteract the hydrophobicity of the peptide sequence and the payload.
-
DAR Optimization: Aim for the lowest DAR that still provides the desired efficacy. A lower DAR generally results in a more stable and less aggregation-prone ADC.[2]
-
Rational Formulation Design: Conduct thorough formulation screening studies to identify the optimal buffer system, pH, and excipients that enhance the stability of your specific ADC.
-
Controlled Manufacturing and Handling: Minimize exposure to environmental stressors such as high temperatures, repeated freeze-thaw cycles, and vigorous agitation throughout the conjugation, purification, and storage processes.[2]
Troubleshooting Guides
Problem 1: Significant aggregation observed immediately after conjugation.
This is a common issue and often points to problems with the conjugation process itself.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Buffer Conditions | Ensure the conjugation buffer pH is at least 1-1.5 units away from the ADC's isoelectric point (pI). | To maintain sufficient electrostatic repulsion between ADC molecules and prevent iso-electric precipitation.[5] |
| High Concentration of Organic Co-solvent | Minimize the percentage of organic co-solvent (e.g., DMSO) used to dissolve the linker-payload. Screen for alternative, less denaturing co-solvents. | Organic solvents can partially denature the antibody, exposing hydrophobic regions that drive aggregation.[5] |
| Elevated Reaction Temperature | Perform the conjugation reaction at a lower temperature (e.g., 4-8 °C). | Lower temperatures reduce the rate of protein unfolding and subsequent aggregation. |
| High Antibody Concentration | Reduce the concentration of the antibody during the conjugation reaction. | Lower concentrations decrease the frequency of intermolecular collisions, thereby reducing the rate of aggregation.[3] |
Problem 2: ADC appears stable after purification but aggregates during storage or after freeze-thaw cycles.
This indicates an issue with the formulation's ability to stabilize the ADC over time and under stress.
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Formulation | Conduct a formulation screening study to evaluate the stabilizing effects of different excipients. | Excipients are crucial for long-term stability. |
| Test Sugars (e.g., Sucrose, Trehalose): Add at concentrations of 5-10% (w/v). | Sugars act as cryoprotectants and lyoprotectants, stabilizing the protein structure during freezing and drying.[6] | |
| Test Surfactants (e.g., Polysorbate 20/80): Add at low concentrations (e.g., 0.01-0.05% w/v). | Surfactants prevent surface-induced aggregation and minimize protein-protein interactions.[7] | |
| Test Amino Acids (e.g., Arginine, Glycine): Add at concentrations of 50-250 mM. | Arginine can suppress aggregation by interacting with hydrophobic patches on the protein surface.[8] | |
| Suboptimal pH | Re-evaluate the formulation pH. Even a small shift can impact long-term stability. | The optimal pH for storage may differ slightly from the optimal pH for conjugation. |
| Inappropriate Storage Temperature | Ensure the ADC is stored at the recommended temperature (typically 2-8°C for liquid formulations or -20°C to -80°C for frozen/lyophilized forms). | Temperature fluctuations can destabilize the ADC. |
| Sensitivity to Freeze-Thaw Stress | If multiple freeze-thaw cycles are necessary, consider aliquoting the ADC into single-use vials. | This minimizes the number of times the bulk material is subjected to freeze-thaw stress. |
Quantitative Data Summary
The following tables provide illustrative data on how formulation parameters can influence ADC aggregation. Note that the exact values will be specific to the antibody, payload, and DAR of your ADC.
Table 1: Illustrative Effect of Polysorbate 20 on the Aggregation of a Hydrophobic Peptide-Linked ADC
| Polysorbate 20 Concentration (% w/v) | % Aggregates (after 1 month at 25°C) |
| 0 | 15.2 |
| 0.01 | 8.5 |
| 0.02 | 5.1 |
| 0.05 | 3.2 |
Data is representative and based on general trends observed for therapeutic proteins.[2][9]
Table 2: Illustrative Effect of Sucrose on the Aggregation of a Hydrophobic Peptide-Linked ADC after Freeze-Thaw Cycles
| Sucrose Concentration (% w/v) | % Aggregates (after 5 Freeze-Thaw Cycles) |
| 0 | 18.9 |
| 2 | 12.3 |
| 5 | 7.8 |
| 10 | 4.5 |
Data is representative and based on general trends observed for monoclonal antibodies.[6]
Table 3: Illustrative Effect of pH on the Aggregation of a Hydrophobic Peptide-Linked ADC
| Formulation pH | % Aggregates (after 1 month at 25°C) |
| 5.0 | 4.2 |
| 6.0 | 2.8 |
| 7.0 (near pI) | 14.7 |
| 8.0 | 6.5 |
Data is representative and based on general principles of protein stability.[10]
Experimental Protocols
Protocol 1: Quantification of ADC Aggregation using Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of the ADC, and to determine their absolute molar mass.
Materials:
-
Size Exclusion Chromatography (SEC) system with a UV detector
-
Multi-Angle Light Scattering (MALS) detector
-
Differential Refractive Index (dRI) detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: A buffer that minimizes non-specific interactions (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
-
ADC sample
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the SEC-MALS-dRI system with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until stable baselines are achieved for all detectors.
-
Sample Preparation:
-
Thaw the ADC sample on ice if frozen.
-
Centrifuge the sample at 10,000 x g for 5 minutes to remove any large, insoluble aggregates.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample to an appropriate concentration (typically 1-2 mg/mL) with the mobile phase.
-
-
Data Acquisition:
-
Inject a suitable volume of the prepared sample (e.g., 50-100 µL) onto the column.
-
Collect data from the UV, MALS, and dRI detectors for the entire chromatographic run.
-
-
Data Analysis:
-
Use the appropriate software (e.g., ASTRA) to analyze the data.
-
Determine the molar mass across each elution peak using the data from the MALS and dRI detectors.
-
Integrate the peak areas from the UV chromatogram to calculate the relative percentage of monomer, dimer, and higher-order aggregates.
-
Protocol 2: Assessment of ADC Aggregation and Polydispersity using Dynamic Light Scattering (DLS)
Objective: To rapidly assess the size distribution and polydispersity of the ADC sample as an indicator of aggregation.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume cuvettes
-
ADC sample
-
0.22 µm syringe filters
Procedure:
-
Instrument Setup: Set the instrument parameters, including the laser wavelength, scattering angle, and temperature.
-
Sample Preparation:
-
Prepare the ADC sample in a suitable buffer at a concentration appropriate for the instrument (typically 0.5-1.0 mg/mL).
-
Filter the sample immediately before analysis using a 0.22 µm syringe filter to remove dust and other extraneous particles.
-
-
Measurement:
-
Carefully transfer the filtered sample to a clean, dust-free cuvette, avoiding the introduction of air bubbles.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Perform the DLS measurement, collecting data for a sufficient duration to obtain a stable correlation function.
-
-
Data Analysis:
-
Analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
A significant increase in the average Rh or a PDI value greater than 0.2-0.3 is indicative of aggregation.
-
Visualizations
Caption: The pathway of ADC aggregation, initiated by various stress factors leading to the formation of soluble and insoluble aggregates.
Caption: A logical workflow for troubleshooting ADC aggregation, from initial observation to mitigation.
References
- 1. Predictive Nature of High-Throughput Assays in ADC Formulation Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. benchchem.com [benchchem.com]
- 4. dc.engconfintl.org [dc.engconfintl.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Impact of Buffer, Protein Concentration and Sucrose Addition on the Aggregation and Particle Formation during Freezing and Thawing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | ADC连接子 | MCE [medchemexpress.cn]
- 8. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Addressing premature linker cleavage of Boc-Val-Dil-Dap-Phe-OMe in vivo
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) linker stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during ADC development, with a specific focus on addressing the premature cleavage of peptide linkers like Boc-Val-Dil-Dap-Phe-OMe in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of premature cleavage for peptide linkers like this compound in circulation?
A1: Peptide linkers, particularly those containing sequences recognized by proteases, are susceptible to enzymatic degradation in the bloodstream.[1] For linkers like the well-studied valine-citrulline (Val-Cit) motif, which shares similarities with the valine-containing sequence in your linker, the primary enzymes responsible for premature cleavage are human neutrophil elastase and, in preclinical rodent models, carboxylesterase 1C (Ces1C).[2][3] This enzymatic action leads to the unintended release of the cytotoxic payload before the ADC reaches the target tumor cells, potentially causing off-target toxicity and reducing the therapeutic efficacy of the conjugate.[4][5][]
Q2: My ADC with a this compound linker shows instability in mouse models but appears more stable in human plasma in vitro. Why is there a species-specific difference?
A2: This is a commonly observed phenomenon. The instability of certain peptide linkers in mouse plasma is often attributed to the enzyme carboxylesterase 1C (Ces1C), which is present in mouse and rat plasma but not in human plasma.[7][3][8][9] This enzyme can cleave the linker, leading to premature payload release in preclinical mouse studies.[3] Consequently, preclinical efficacy and toxicity data from mouse models may not always be directly translatable to humans.[7][9] It is crucial to be aware of these species-specific differences when evaluating ADC stability and interpreting preclinical data.[10]
Q3: What are the main strategies to prevent or minimize premature cleavage of my peptide linker in vivo?
A3: Several strategies can be employed to enhance the in vivo stability of peptide linkers:
-
Peptide Sequence Modification: Altering the amino acid sequence can reduce its susceptibility to circulating proteases. This can involve substituting amino acids with non-proteinogenic or D-amino acids to block protease recognition.[11] Introducing polar residues near the cleavage site can also enhance stability.[8][9]
-
Steric Hindrance: Introducing bulky chemical groups near the cleavage site can sterically hinder the access of proteases, thereby slowing down the rate of cleavage.[12][13]
-
Tandem-Cleavage Linkers: This innovative approach involves designing linkers that require two sequential enzymatic cleavage events to release the payload.[5][14] The first cleavage, typically occurring in the lysosome, unmasks the second cleavage site, thus preventing premature release in circulation.[5]
-
Hydrophilic Modifications (e.g., PEGylation): Incorporating hydrophilic polymers like polyethylene (B3416737) glycol (PEG) can create a protective shield around the linker, reducing its accessibility to proteases and improving overall solubility and pharmacokinetic properties.[][16]
-
Alternative Linker Chemistries: If premature cleavage remains a significant issue, consider using a non-cleavable linker.[][17] These linkers release the payload only after the antibody is fully degraded in the lysosome, offering higher plasma stability.[][17]
Q4: How can I experimentally detect and quantify premature linker cleavage?
A4: A combination of in vitro and in vivo assays is essential for assessing linker stability:
-
In Vitro Plasma Stability Assay: This involves incubating the ADC in plasma from different species (e.g., human, mouse, rat) at 37°C over a time course.[12][18] Aliquots are taken at various time points to quantify the amount of released payload and the remaining intact ADC.[12]
-
LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry): This is a highly sensitive and specific method for identifying and quantifying the free payload and its metabolites in plasma samples.[1][19]
-
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA-based methods can be used to measure the concentration of the total antibody and the intact ADC in plasma samples, allowing for the calculation of the drug-to-antibody ratio (DAR) over time.[1][10]
-
In Vivo Pharmacokinetic (PK) Studies: These studies, conducted in relevant animal models, are the definitive way to assess linker stability.[10] Plasma samples are collected at different time points after ADC administration and analyzed to determine the concentrations of the intact ADC, total antibody, and free payload.[10]
Troubleshooting Guides
Issue 1: High Levels of Free Payload Detected in In Vitro Plasma Stability Assay
| Possible Cause | Troubleshooting Steps |
| Linker is susceptible to plasma proteases. | 1. Confirm the finding by running the assay with plasma from multiple species (human, mouse, rat) to check for species-specific differences.[10] 2. Consider modifying the peptide sequence to reduce protease sensitivity (see FAQ 3). 3. Evaluate alternative linker chemistries, such as non-cleavable linkers, if instability is severe.[] |
| Chemical instability of the linker. | 1. Assess the stability of the ADC in buffer at physiological pH (7.4) to rule out non-enzymatic degradation.[1] 2. If the linker is chemically labile, a redesign of the linker chemistry may be necessary. |
| Suboptimal conjugation site. | 1. The local microenvironment of the conjugation site on the antibody can influence linker stability.[10] 2. Employ site-specific conjugation technologies to ensure a homogeneous ADC product with linkers attached at more stable locations.[10] |
Issue 2: ADC Shows Good In Vitro Stability but Poor Efficacy and High Toxicity in Mouse Models
| Possible Cause | Troubleshooting Steps |
| Species-specific cleavage by mouse carboxylesterase 1C (Ces1C). | 1. This is a likely cause for the discrepancy between in vitro human plasma stability and in vivo mouse data for certain peptide linkers.[7][8][9] 2. Conduct in vivo studies in a different animal model where Ces1C is not a confounding factor, if possible. 3. Consider using transgenic mice lacking the Ces1C enzyme for preclinical evaluation.[7][9] |
| Rapid clearance of the ADC. | 1. Analyze the pharmacokinetic profile of the total antibody in addition to the intact ADC to determine if the entire construct is being cleared too quickly.[10] 2. Hydrophobic linkers and payloads can lead to aggregation and rapid clearance.[4] Consider using more hydrophilic linkers (e.g., with PEG spacers) to improve PK properties.[] |
| Inefficient payload release at the tumor site. | 1. The linker may be too stable and not efficiently cleaved within the tumor microenvironment or lysosomes. 2. Ensure that the target tumor cells express the necessary proteases (e.g., cathepsins) for linker cleavage. |
Quantitative Data Summary
The following table summarizes representative plasma stability data for different classes of cleavable linkers. Note that direct comparative data for this compound is not widely available in the public domain; the data presented here is based on commonly used linker types to provide a general comparison.
| Linker Type | Cleavage Mechanism | Typical Half-Life in Human Plasma | Typical Half-Life in Mouse Plasma | Notes |
| Peptide (e.g., Val-Cit) | Protease (e.g., Cathepsin B) | Generally stable (e.g., ~230 days)[3] | Less stable (e.g., ~80 hours)[3] | Susceptible to cleavage by neutrophil elastase in humans and Ces1C in mice.[3] |
| Hydrazone | Acid-catalyzed hydrolysis | ~2 days (variable)[4] | Similar to human plasma | Stability is pH-dependent and can be insufficient for highly potent payloads.[4] |
| Disulfide | Reduction (e.g., by glutathione) | Variable; can be improved with steric hindrance | Similar to human plasma | Stability can be tuned by modifying the chemical structure around the disulfide bond.[] |
| β-Glucuronide | β-glucuronidase | High stability | High stability | Relies on the high activity of β-glucuronidase in the tumor microenvironment and lysosomes.[18] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol provides a general framework for assessing the stability of an ADC in plasma.
-
Materials:
-
Test ADC and control ADC.
-
Human, mouse, and rat plasma.
-
Phosphate-buffered saline (PBS).
-
Incubator at 37°C.
-
LC-MS/MS system.
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard).
-
-
Procedure: a. Dilute the ADC to a final concentration of 50-100 µg/mL in plasma from each species.[20] b. Incubate the samples at 37°C.[20] c. At specified time points (e.g., 0, 6, 24, 48, 72, 96, 144 hours), withdraw an aliquot of the plasma-ADC mixture.[20] d. Immediately stop the reaction by adding 3-4 volumes of cold protein precipitation solution.[21] e. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[21][22] f. Transfer the supernatant to a new tube for LC-MS/MS analysis to quantify the concentration of the released payload.[21]
-
Data Analysis: a. Generate a standard curve with known concentrations of the free payload. b. Quantify the amount of released payload in the samples by comparing their peak areas to the standard curve.[20] c. Plot the concentration of the released payload versus time to determine the rate of linker cleavage. d. Calculate the half-life (t½) of the linker in plasma.[18]
Protocol 2: Quantification of Intact ADC by ELISA
This protocol describes a sandwich ELISA for quantifying the concentration of intact ADC in plasma samples.
-
Materials:
-
96-well ELISA plates.
-
Capture antibody (anti-human IgG).
-
Detection antibody (e.g., HRP-conjugated anti-drug antibody).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., PBS with 1% BSA).
-
TMB substrate and stop solution.
-
Plate reader.
-
-
Procedure: a. Coat the ELISA plate with the capture antibody overnight at 4°C. b. Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature. c. Add plasma samples (diluted to fall within the range of the standard curve) and standards (known concentrations of the ADC) to the wells and incubate for 2 hours at room temperature. d. Wash the plate and add the HRP-conjugated detection antibody. Incubate for 1 hour at room temperature.[10] e. Wash the plate thoroughly and add TMB substrate. Incubate in the dark until sufficient color develops (15-30 minutes).[10] f. Add stop solution and read the absorbance at 450 nm.[10]
-
Data Analysis: a. Generate a standard curve by plotting the absorbance versus the concentration of the ADC standards. b. Determine the concentration of intact ADC in the plasma samples from the standard curve. c. Plot the concentration of intact ADC versus time to assess its stability.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 7. preprints.org [preprints.org]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. benchchem.com [benchchem.com]
- 11. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 14. pubs.acs.org [pubs.acs.org]
- 16. purepeg.com [purepeg.com]
- 17. adcreview.com [adcreview.com]
- 18. benchchem.com [benchchem.com]
- 19. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of Hydrophobic Linker-Payloads
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering solubility challenges with hydrophobic linker-payloads, using Boc-Val-Dil-Dap-Phe-OMe as a representative example.
Frequently Asked Questions (FAQs)
Q1: My this compound linker-payload has poor solubility in aqueous buffers. What is the primary cause?
A1: The low aqueous solubility of this compound is primarily due to its chemical structure. The molecule consists of a peptide backbone with several hydrophobic amino acid residues (Valine, Phenylalanine). Additionally, the Boc (tert-Butyloxycarbonyl) protecting group is highly hydrophobic. This combination of features leads to a molecule that is poorly solvated by water, often resulting in aggregation and precipitation.
Q2: I'm observing precipitation when I dilute my DMSO stock solution of the linker-payload into my aqueous assay buffer. How can I prevent this?
A2: This is a common issue known as "crashing out." It occurs when the linker-payload, which is soluble in a high concentration of an organic solvent like DMSO, is rapidly introduced into an aqueous environment where it is not soluble. To mitigate this, you can try several approaches:
-
Reduce the final concentration: The most straightforward solution is to work at a lower final concentration of the linker-payload in your assay.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, increasing the final percentage of the organic co-solvent (e.g., from 1% to 5% DMSO) can help maintain solubility.
-
Use a different co-solvent: Some co-solvents, such as ethanol, isopropanol, or acetonitrile, may offer better solubility characteristics for your specific compound when diluted into an aqueous buffer.
-
Modify the buffer composition: Adding solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween® 20, Pluronic® F-68) to your aqueous buffer can help to keep the linker-payload in solution.
-
Adjust the pH: The solubility of peptide-based molecules can be highly dependent on pH. Systematically testing a range of pH values for your buffer may reveal a pH at which the compound is more soluble.
Q3: What are the recommended starting solvents for preparing a high-concentration stock solution of this compound?
A3: For highly hydrophobic peptide-based linker-payloads, polar aprotic solvents are generally the best choice for preparing high-concentration stock solutions. The most commonly used solvents are:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
It is crucial to use anhydrous-grade solvents, as the presence of water can significantly lower the achievable concentration. Always start with a small amount of your compound to test solubility before dissolving the entire batch.
Q4: Can temperature affect the solubility of my linker-payload?
A4: Yes, temperature can influence solubility. For some compounds, gentle warming (e.g., to 37°C) can help dissolve the material and increase the solubility limit. However, this is not universally true, and for some compounds, solubility can decrease at higher temperatures. Additionally, be cautious about the thermal stability of your linker-payload, as excessive heat may cause degradation. A preliminary thermal stability test is recommended if you plan to use elevated temperatures.
Troubleshooting Guide
Problem: Precipitate observed in the stock solution (in organic solvent).
This issue often arises from using a solvent in which the compound has limited solubility or from the presence of moisture.
Troubleshooting Workflow: Organic Stock Solution
Technical Support Center: Boc-Val-Dil-Dap-Phe-OMe ADC Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up production of the peptide-drug conjugate (ADC) linker, Boc-Val-Dil-Dap-Phe-OMe.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound is a cleavable peptide linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3][4] Its primary application is to connect a cytotoxic drug to a monoclonal antibody, facilitating targeted drug delivery to cancer cells. The peptide sequence is designed to be stable in circulation and cleaved by intracellular enzymes, such as cathepsins, upon internalization into the target cell, thereby releasing the active drug.
2. What are the main challenges in scaling up the production of this peptide linker?
Scaling up the synthesis of this compound presents several challenges inherent to peptide production, particularly those with hydrophobic and non-canonical amino acids.[5][6] Key challenges include:
-
Low solubility and aggregation: The presence of multiple hydrophobic residues (Val, Dil, Phe) can lead to poor solubility in both aqueous and organic solvents, complicating synthesis and purification.[5][7][8][9][10]
-
Inefficient coupling reactions: Steric hindrance from bulky side chains and the presence of D-amino acids (Dil) can slow down coupling kinetics, leading to incomplete reactions and the formation of deletion sequences.
-
Side reactions: The presence of diaminopropionic acid (Dap) can introduce side reactions if not properly protected.
-
Difficult purification: Co-elution of closely related impurities and the hydrophobic nature of the peptide can make chromatographic purification challenging, often resulting in low recovery and broad, tailing peaks.[11]
-
Maintaining stereochemical integrity: The presence of a D-amino acid (Dil) requires careful control of reaction conditions to prevent racemization.
3. How do the non-canonical amino acids, D-Isoleucine (Dil) and Diaminopropionic acid (Dap), affect the synthesis?
The inclusion of non-canonical amino acids introduces specific challenges:
-
D-Isoleucine (Dil): As a D-amino acid, Dil can alter the peptide's susceptibility to enzymatic degradation, which is advantageous for linker stability. However, its incorporation can be less efficient than L-amino acids due to steric hindrance, potentially requiring longer coupling times or more potent coupling reagents.[12][13] It can also influence the peptide's secondary structure and aggregation propensity.[13]
-
Diaminopropionic acid (Dap): Dap contains a primary amine in its side chain that requires orthogonal protection to prevent side reactions, such as branching of the peptide chain. The choice of protecting group is critical and must be stable during chain elongation but selectively removable for subsequent conjugation.[14]
4. What purity levels are generally expected for the crude and purified peptide?
The purity of the crude peptide can vary significantly depending on the efficiency of the synthesis. For complex peptides, crude purity can be low. After purification by techniques like reverse-phase high-performance liquid chromatography (RP-HPLC), a purity of >95% is typically targeted for use in ADC manufacturing.
5. What are the recommended storage conditions for this compound?
For long-term storage, the lyophilized peptide should be stored at -20°C or lower. For short-term storage, it can be kept at room temperature.[1] It is important to refer to the Certificate of Analysis for specific storage recommendations.
Troubleshooting Guides
Issue 1: Low Yield During Solid-Phase Peptide Synthesis (SPPS)
| Symptom | Potential Cause | Recommended Solution |
| Mass spectrometry of a test cleavage shows a high proportion of truncated sequences. | Incomplete Fmoc-deprotection. | Extend the piperidine (B6355638) treatment time or use a stronger base solution. |
| Inefficient amino acid coupling. | Double couple problematic residues (especially Dil and Phe). Use a more potent coupling reagent like HATU or COMU. Increase the concentration of amino acids and coupling reagents.[15] | |
| Peptide aggregation on the resin. | Synthesize at a higher temperature (e.g., 60°C) to disrupt secondary structures. Use a more hydrophilic resin, such as a PEG-based resin.[15] Incorporate pseudoproline dipeptides if the sequence allows.[16] | |
| Low final yield after cleavage and precipitation. | Incomplete cleavage from the resin. | Extend the cleavage time with the TFA cocktail. Ensure the correct scavenger cocktail is used to protect sensitive residues. |
| Loss of peptide during workup. | If the peptide is highly hydrophobic, it may be partially soluble in the precipitation solvent (e.g., diethyl ether). Minimize the volume of TFA before precipitation and ensure the ether is ice-cold.[17] |
Issue 2: Poor Purity and Difficult Purification
| Symptom | Potential Cause | Recommended Solution |
| RP-HPLC of the crude product shows multiple, poorly resolved peaks. | Presence of deletion and insertion sequences. | Optimize coupling and deprotection steps during SPPS (see Issue 1). |
| Side reactions involving Dap. | Ensure the side-chain protecting group of Dap is stable throughout the synthesis. | |
| Broad, tailing peaks during RP-HPLC purification. | Peptide aggregation. | Increase the column temperature (40-60°C) to improve solubility and peak shape.[11] |
| Hydrophobic interactions with the stationary phase. | Use a less hydrophobic stationary phase (e.g., C8 or C4 instead of C18). Optimize the mobile phase by adjusting the gradient slope or using a different organic modifier like n-propanol.[7][11] | |
| Co-elution of impurities with the main product. | Similar hydrophobicity of impurities. | Employ orthogonal purification methods, such as ion-exchange chromatography, if applicable. Adjust the pH of the mobile phase to alter the charge state of the peptide and impurities. |
| Low recovery after purification. | Irreversible adsorption to the column. | Passivate the HPLC system to minimize non-specific binding. Ensure the peptide is fully dissolved in a strong solvent like DMSO before injection and dilution.[11] |
Quantitative Data
Table 1: Theoretical vs. Actual Yields in SPPS
The overall yield in SPPS is highly dependent on the efficiency of each coupling and deprotection step. Even a small decrease in efficiency per step can lead to a significant drop in the final yield of the full-length peptide.
| Efficiency per Step | Theoretical Yield for a 4-mer Peptide |
| 99.5% | ~98% |
| 99.0% | ~96% |
| 97.0% | ~88% |
| 95.0% | ~81% |
Note: This table illustrates the cumulative effect of step-wise efficiency on the theoretical maximum yield of the desired product.
Table 2: Comparison of Coupling Reagents for Difficult Couplings
| Coupling Reagent | Relative Potency | Common Applications | Considerations |
| HBTU/HOBt | High | Standard and difficult couplings | Can cause racemization with sensitive amino acids. |
| HATU | Very High | Very hindered amino acids, rapid couplings | More expensive, highly reactive. |
| DIC/Oxyma | Standard | Cost-effective for standard couplings | Slower reaction times compared to uronium/guanidinium salts. |
| COMU | Very High | Difficult sequences, aggregation-prone peptides | High solubility and safer by-products than benzotriazole-based reagents.[18] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Boc-Val-Dil-Dap(ivDde)-Phe-OMe
This protocol outlines a standard manual SPPS procedure using Fmoc chemistry.
-
Resin Preparation: Start with a pre-loaded Fmoc-Phe-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and dichloromethane (B109758) (DCM) (3x).
-
Amino Acid Coupling (Dap):
-
In a separate vessel, dissolve Fmoc-Dap(ivDde)-OH (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the reaction with a Kaiser test. If the test is positive (blue beads), recouple for another 2 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Repeat Steps 2 & 3: Sequentially couple Fmoc-Dil-OH and Fmoc-Val-OH. For these sterically hindered amino acids, consider double coupling and extending the reaction time.
-
Boc Protection: After coupling the final amino acid (Val), perform an Fmoc deprotection (Step 2). Then, add a solution of Boc-anhydride (3 eq.) and DIPEA (3 eq.) in DMF to the resin and react for 2 hours to protect the N-terminal amine.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Purification by Preparative RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO, then dilute with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Chromatography Conditions:
-
Column: Preparative C18 column (e.g., 10 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient around the elution point of the peptide (e.g., 30-60% B over 40 minutes).
-
Flow Rate: Dependent on the column diameter.
-
Detection: UV at 220 nm and 280 nm.
-
Column Temperature: 40°C.
-
-
Fraction Collection and Analysis: Collect fractions across the main peak and analyze each fraction for purity by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [chemicalbook.com]
- 4. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. nestgrp.com [nestgrp.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and purification of hydrophobic peptides for use in biomimetic ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of the effect of d-amino acid incorporation into amyloid-reactive peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. biotage.com [biotage.com]
- 16. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating Off-Target Toxicity of Boc-Val-Dil-Dap-Phe-OMe ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address and mitigate off-target toxicity associated with Antibody-Drug Conjugates (ADCs) utilizing the Boc-Val-Dil-Dap-Phe-OMe linker-payload system.
Troubleshooting Guides
This section addresses specific issues that may arise during the development and evaluation of this compound ADCs, focusing on strategies to minimize off-target effects.
Issue 1: High In Vitro Cytotoxicity in Antigen-Negative Cell Lines
-
Question: My ADC, which uses the this compound linker-payload, is demonstrating significant toxicity to antigen-negative cells in my co-culture or single-culture experiments. What is the likely cause and how can I troubleshoot this?
-
Answer: Unwanted toxicity in antigen-negative cells often points to premature release of the highly potent auristatin payload.[1] This can occur due to instability of the linker in the culture medium or non-specific uptake of the ADC. The hydrophobic nature of auristatin payloads can also contribute to their non-specific entry into cells.[1]
Potential Causes and Troubleshooting Steps:
-
Linker Instability: The peptide sequence Val-Dil-Dap is likely susceptible to cleavage by proteases present in the cell culture serum.[2][3]
-
Solution: Reduce the serum concentration in your cell culture medium, if experimentally feasible. To confirm linker instability, perform a plasma stability assay (see Experimental Protocols). Consider synthesizing a control ADC with a more stable, non-cleavable linker to compare off-target toxicity.[4]
-
-
Hydrophobicity-Driven Uptake: The inherent hydrophobicity of the auristatin payload can lead to non-specific binding and internalization by cells.[1]
-
Solution: To mitigate this, consider incorporating hydrophilic moieties, such as PEG, into the linker design in future ADC iterations.[5] You can also assess the contribution of the payload's hydrophobicity by comparing the off-target toxicity of your current ADC with one carrying a more hydrophilic auristatin derivative, like MMAF.[6][]
-
-
High Drug-to-Antibody Ratio (DAR): A higher DAR can increase the overall hydrophobicity of the ADC, leading to faster clearance and potentially greater off-target toxicity.[8]
-
Solution: If you are using a conjugation method that produces a heterogeneous mixture of DAR species, consider purifying the ADC to isolate species with a lower, more uniform DAR (e.g., DAR 2 or 4).[1] Site-specific conjugation methods can also be employed to generate more homogenous ADCs with a defined DAR.[9]
-
-
Issue 2: Unexpected In Vivo Toxicity Despite Promising In Vitro Specificity
-
Question: My this compound ADC showed high specificity and potency against antigen-positive cells in vitro, but is causing significant toxicity (e.g., neutropenia, hepatotoxicity) in my animal models at sub-optimal therapeutic doses. What are the likely reasons and what can I do?
-
Answer: In vivo toxicity that is not predicted by in vitro models is a common challenge in ADC development.[1] This can be attributed to several factors, including premature payload release in the circulation, on-target off-tumor toxicity, and non-specific uptake by tissues.
Potential Causes and Troubleshooting Steps:
-
Premature Payload Release: The linker may be less stable in the complex enzymatic environment of the bloodstream compared to cell culture medium.[10]
-
Solution: Conduct an in vivo linker stability study by analyzing plasma samples from treated animals for the presence of free payload. If premature release is confirmed, a more stable linker design is warranted for future ADC candidates.[11] Tandem-cleavage linkers, which require two enzymatic steps for payload release, can offer improved stability.[12]
-
-
On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and subsequent toxicity.[9]
-
Solution: Perform thorough tissue cross-reactivity studies with the naked antibody to assess its binding to normal tissues.[11] If on-target, off-tumor binding is observed, consider strategies to modulate the antibody's affinity. Lower to medium affinity antibodies may dissociate more readily from normal cells with low antigen density while being retained on tumor cells with high antigen density.[5]
-
-
Non-Specific Uptake by Healthy Tissues: The ADC may be taken up by certain tissues, such as the liver and spleen, through mechanisms independent of target antigen binding.[13] This can be exacerbated by the ADC's physicochemical properties.
-
Solution: Evaluate the role of the antibody's Fc region in non-specific uptake by engineering the Fc domain to reduce binding to Fc receptors on immune cells. Additionally, non-specific uptake can be mediated by mannose receptors in the liver; therefore, analyzing the glycosylation profile of your antibody could provide valuable insights.[13]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of off-target toxicity for auristatin-based ADCs like those using this compound?
-
A1: The primary driver of off-target toxicity for auristatin-based ADCs is often the premature release of the cytotoxic payload from the antibody in systemic circulation.[10][14] This free payload can then be taken up by healthy, rapidly dividing cells, such as hematopoietic stem cells, leading to myelosuppression (e.g., neutropenia, thrombocytopenia).[4][15] Additionally, the hydrophobic nature of auristatins can lead to non-specific cell entry, contributing to off-target effects.[1]
-
-
Q2: How does the Boc-Val-Dil-Dap peptide sequence influence linker stability and payload release?
-
A2: The Val-Dil-Dap peptide sequence is designed to be a substrate for lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[2][3] Upon internalization of the ADC into a target cell, these proteases cleave the linker, releasing the Phe-OMe-auristatin payload. However, these proteases can also be present in the extracellular environment or in other healthy tissues, which can lead to premature linker cleavage.[12] The N-terminal Boc protecting group is typically removed during the final synthesis of the ADC.
-
-
Q3: Can the "bystander effect" of my this compound ADC contribute to off-target toxicity?
-
A3: Yes. The "bystander effect" refers to the ability of the released payload to diffuse out of the target cell and kill neighboring cells, including antigen-negative tumor cells.[10] While this can be beneficial for eradicating heterogeneous tumors, a highly membrane-permeable payload can also diffuse into the circulation and affect distant healthy tissues, thereby contributing to off-target toxicity.[10]
-
-
Q4: What are the expected off-target toxicities associated with the auristatin payload of my ADC?
Data Presentation
Table 1: Comparative In Vitro Cytotoxicity Data
| ADC Construct | Target Cell Line (Antigen-Positive) IC50 (nM) | Non-Target Cell Line (Antigen-Negative) IC50 (nM) | Therapeutic Index (Non-Target IC50 / Target IC50) |
| This compound ADC (DAR 4) | Data to be filled by user | Data to be filled by user | Calculated by user |
| Non-Cleavable Linker Control ADC (DAR 4) | Data to be filled by user | Data to be filled by user | Calculated by user |
| This compound ADC (DAR 2) | Data to be filled by user | Data to be filled by user | Calculated by user |
Table 2: In Vivo Linker Stability
| Time Point (hours) | % Intact ADC in Plasma (this compound Linker) | % Free Payload in Plasma |
| 1 | Data to be filled by user | Data to be filled by user |
| 6 | Data to be filled by user | Data to be filled by user |
| 24 | Data to be filled by user | Data to be filled by user |
| 48 | Data to be filled by user | Data to be filled by user |
| 72 | Data to be filled by user | Data to be filled by user |
Experimental Protocols
Protocol 1: In Vitro Off-Target Cytotoxicity Assay
This assay assesses the toxicity of an ADC on an antigen-negative cell line to determine off-target effects.
-
Cell Seeding: Seed an antigen-negative cell line in a 96-well plate at a predetermined optimal density and incubate overnight.
-
ADC Dilution: Prepare serial dilutions of the this compound ADC and a non-targeting ADC control in complete culture medium.
-
Treatment: Remove the medium from the cells and add the ADC dilutions and controls.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors).[1]
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (absorbance or luminescence) and calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value.
Protocol 2: In Vitro Plasma Stability Assay
This protocol evaluates the stability of the ADC linker in plasma.
-
ADC Incubation: Incubate the this compound ADC in plasma (human, mouse, or rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Sample Preparation: Precipitate plasma proteins from the aliquots using acetonitrile.
-
LC-MS Analysis: Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC and released payload.
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point to determine the ADC's half-life in plasma.
Visualizations
Caption: General mechanism of action and off-target toxicity pathways for an ADC.
Caption: Troubleshooting workflow for investigating high off-target ADC toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Off-Target Toxicity of Antibody-Drug Conjugates (ADCs): How to Break Through the Efficacy-Safety Balance Challenge?- [bio-equip.cn]
- 5. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Delivery of Auristatin-Modified Toxins to Pancreatic Cancer Using Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toxicity profiles of antibody-drug conjugates for anticancer treatment: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Boc-Val-Dil-Dap-Phe-OMe Antibody-Drug Conjugates
Welcome to the technical support center for Antibody-Drug Conjugates (ADCs) utilizing the Boc-Val-Dil-Dap-Phe-OMe linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its presumed mechanism of action?
A1: this compound is a cleavable linker used in the synthesis of antibody-drug conjugates.[1][2][3] It consists of a tetrapeptide sequence: Valine (Val), Dolaisoleucine (Dil), and Dolaproine (Dap), with a Phenylalanine-OMe group at the C-terminus and a Boc-protecting group at the N-terminus.[3][4] The peptide nature of this linker suggests that it is designed to be a substrate for intracellular proteases, such as cathepsins, which are often overexpressed in the lysosomal compartments of tumor cells.[3][] Upon internalization of the ADC into the target cancer cell, these proteases are expected to cleave the peptide sequence, leading to the release of the cytotoxic payload.
Q2: How can the therapeutic index of an ADC with this linker be improved?
A2: Improving the therapeutic index—the ratio between the toxic dose and the effective dose—is a critical goal in ADC development.[6] Key strategies include:
-
Optimizing the Drug-to-Antibody Ratio (DAR): The DAR significantly influences both the efficacy and toxicity of an ADC.[][7] A low DAR may not be sufficiently potent, while a high DAR can lead to aggregation, faster clearance, and increased off-target toxicity.[8][9] The optimal DAR must be determined empirically for each specific ADC.
-
Site-Specific Conjugation: Traditional stochastic conjugation methods can result in a heterogeneous mixture of ADC species with varying DARs. Site-specific conjugation techniques can produce a more homogeneous product with a defined DAR, leading to a more predictable pharmacokinetic profile and an improved therapeutic window.[7]
-
Modifying Linker Chemistry: Enhancing the stability of the linker in systemic circulation is crucial to prevent premature payload release, a major cause of off-target toxicity.[10][11][] The design of the peptide sequence can be optimized to balance stability and efficient cleavage within the target cell.[13]
-
Payload Selection: Utilizing payloads with a moderate level of cytotoxicity can sometimes widen the therapeutic window compared to highly potent payloads, which may have a very narrow margin between efficacy and toxicity.[6][14]
Q3: What are the primary causes of aggregation in my ADC experiments and how can I mitigate this?
A3: ADC aggregation is a common issue where individual ADC molecules self-associate to form larger species.[15] This can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.[15] The primary causes include:
-
Payload Hydrophobicity: Many cytotoxic payloads are hydrophobic. Attaching them to the antibody increases its overall hydrophobicity, promoting self-association.[15]
-
Conjugation Process Stress: The chemical conditions used during conjugation, such as pH, temperature, and the use of organic co-solvents, can stress the antibody, leading to conformational changes and aggregation.[15]
-
Suboptimal Formulation: An inappropriate buffer pH or ionic strength can fail to stabilize the ADC.[15]
To mitigate aggregation, consider screening different formulation buffers and excipients (e.g., L-arginine, sucrose, polysorbates) to enhance stability. Analytical techniques like Size Exclusion Chromatography (SEC) are essential for monitoring aggregation.
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR) or Inefficient Conjugation
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, pH, and incubation time. Ensure thorough mixing of reactants.[8] |
| Antibody Buffer Interference | Common buffer additives like Tris, glycine, or sodium azide (B81097) can interfere with conjugation chemistry. Perform a buffer exchange into an appropriate conjugation buffer (e.g., PBS) prior to the reaction.[16] |
| Low Antibody Concentration | A dilute antibody solution can reduce conjugation efficiency. If necessary, concentrate the antibody to the recommended concentration range (typically >0.5 mg/mL).[16] |
| Linker-Payload Instability | Verify the stability of your linker-payload construct under the chosen conjugation conditions. Use freshly prepared reagents. |
Issue 2: High Levels of Off-Target Cytotoxicity in Vitro
| Potential Cause | Troubleshooting Steps |
| Premature Linker Cleavage | The linker may be unstable in the cell culture medium. Assess the stability of the ADC in the medium over the course of the experiment by measuring the amount of free payload released. |
| Presence of Free Payload | Ensure that the ADC preparation is sufficiently purified to remove any unconjugated payload, which is highly cytotoxic.[17] |
| Non-Specific Uptake | The ADC may be taken up by cells through mechanisms other than target-mediated endocytosis. Include a non-targeting ADC control in your experiment to assess this. |
| Bystander Effect | If using a co-culture system, the released payload from target-positive cells may be killing neighboring target-negative cells. This is a known mechanism for some ADCs.[18] |
Issue 3: Variability in In Vitro Cytotoxicity Assay (e.g., MTT Assay) Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a uniform cell suspension and accurate pipetting to have a consistent number of cells in each well. Determine the optimal cell seeding density beforehand.[19][20] |
| Inappropriate Incubation Time | The incubation time should be sufficient for ADC internalization, linker cleavage, and payload-induced cell death. This can range from 72 to 120 hours depending on the payload's mechanism.[8][18] |
| High Background Absorbance | This can be caused by high cell density or components in the cell culture medium. Always include a "medium only" blank control for background subtraction.[19] |
| Pipetting Errors | Excessive or forceful pipetting can damage cells. Handle cell suspensions gently.[19] |
Quantitative Data
Direct comparative data for ADCs using the this compound linker is limited in publicly available literature. However, the following tables provide representative data for other peptide linkers, which can serve as a benchmark for expected performance.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Peptide Linkers
| ADC Platform | Linker Type | Target Cell Line | IC50 (nM) |
| Trastuzumab-Exatecan | GGFG | NCI-N87 (High HER2) | ~1.5 |
| Trastuzumab-Exatecan | "Exolinker" | NCI-N87 (High HER2) | ~1.2 |
| Anti-HER2-Doxorubicin | MMP-2 sensitive | BT474 (High HER2) | ~747 |
| Anti-HER2-Doxorubicin | MMP-2 sensitive | SKBR3 (High HER2) | ~110 |
| Note: This data is compiled from multiple sources for illustrative purposes.[10][21][22] IC50 values are highly dependent on the specific antibody, payload, and cell line used. |
Table 2: Comparative In Vivo Plasma Stability of Different ADC Linkers
| Linker Type | ADC Example | Species | Stability Metric | Finding |
| Val-Cit (Protease-cleavable) | Brentuximab Vedotin | Human | In vivo half-life | Generally stable in human plasma. |
| GGFG (Protease-cleavable) | Trastuzumab Deruxtecan | Rat | % DAR decrease over 7 days | ~50% decrease in DAR. |
| "Exolinker" (Protease-cleavable) | Trastuzumab-Exatecan | Rat | % DAR decrease over 7 days | Greater DAR retention compared to GGFG. |
| Thioether (Non-cleavable) | Trastuzumab Emtansine | Human | In vivo half-life | Generally longer half-life compared to cleavable linkers. |
| Note: This data is compiled from multiple sources for illustrative purposes.[4][6][7] Linker stability can vary significantly between preclinical species and humans. |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC sample.
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
This is a general protocol and may require optimization for specific ADCs.[13][23]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency (IC50) of an ADC against a cancer cell line.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC, non-targeting control ADC, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, control ADC, and free payload in complete culture medium.
-
Remove the old medium from the cells and add the ADC/control dilutions.
-
Incubate the plates for a specified period (e.g., 72-120 hours) at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 value.
This is a general protocol. For more detailed steps and troubleshooting, refer to specific cytotoxicity assay guides.[14][18][20]
Visualizations
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: A logical workflow for troubleshooting common ADC experimental issues.
References
- 1. lcms.cz [lcms.cz]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. Versatile intact LC-MS method for evaluating the drug-antibody ratio and drug load distribution of antibody-drug conjugates in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.sg]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 21. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Drug Release Kinetics of Boc-Val-Dil-Dap-Phe-OMe
This technical support center is designed for researchers, scientists, and drug development professionals working with the peptide derivative Boc-Val-Dil-Dap-Phe-OMe . Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to help you overcome common challenges and enhance the drug release kinetics of this molecule in your experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Slow or Incomplete Drug Release
Description: The release of this compound from your formulation is significantly slower than desired, or a substantial portion of the peptide remains entrapped after the expected release period.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution & Rationale | Representative Data (Analogous Systems) |
| Poor Solubility of the Peptide | The hydrophobic nature of this compound can limit its dissolution in aqueous release media. Solution: Incorporate a low percentage of an organic co-solvent (e.g., DMSO, ethanol) in the release buffer. This can improve the solubility of the peptide without significantly altering the properties of the formulation. | A study on a hydrophobic peptide showed that increasing the ethanol (B145695) concentration in the release medium from 0% to 20% increased the cumulative release from a PLGA formulation by 30% over 48 hours. |
| Strong Hydrophobic Interactions with the Matrix | The peptide may have strong hydrophobic interactions with the polymer matrix (e.g., PLGA), hindering its diffusion and release. Solution: Formulate with a more hydrophilic polymer or a blend of polymers to reduce hydrophobic interactions. For example, incorporating polyethylene (B3416737) glycol (PEG) into a PLGA formulation can enhance water penetration and peptide release. | PEGylated PLGA nanoparticles have been shown to increase the initial burst release of a hydrophobic peptide by up to 20% compared to unmodified PLGA nanoparticles.[1] |
| High Polymer Density or Crystallinity | A dense or highly crystalline polymer matrix can act as a significant barrier to drug diffusion. Solution: Use a lower molecular weight polymer or a polymer with a more amorphous structure. This will create a less dense matrix, facilitating faster water uptake and drug diffusion. | For hydrophobic drugs encapsulated in PLGA nanoparticles, a decrease in polymer molecular weight from 20,000 to 10,000 resulted in a more rapid release profile.[2] |
| Inefficient Enzymatic Cleavage (for ADC linkers) | If the release mechanism is dependent on enzymatic cleavage (e.g., by cathepsins in a lysosomal environment), the enzyme concentration or activity may be insufficient. Solution: Ensure the in vitro release assay includes the relevant enzyme (e.g., Cathepsin B) at an appropriate concentration and optimal pH (typically acidic for lysosomal enzymes). | In an in vitro assay, the cleavage of a Val-Cit linker by Cathepsin B was significantly faster at pH 5.5 compared to pH 7.4, with over 80% of the payload released within 4 hours at the lower pH.[3] |
Issue 2: High Initial Burst Release
Description: A large fraction of the encapsulated this compound is released very rapidly, leading to a non-sustained release profile.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution & Rationale | Representative Data (Analogous Systems) |
| Surface-Adsorbed Peptide | A significant amount of the peptide may be adsorbed to the surface of the nanoparticles or microparticles. Solution: Optimize the formulation process to improve encapsulation efficiency. This can include using a higher polymer-to-drug ratio or employing different solvent evaporation techniques to minimize surface association. Washing the formulation post-synthesis can also remove surface-adsorbed peptide. | Optimizing the emulsification step in PLGA nanoparticle preparation reduced the burst release of a hydrophobic peptide from 60% to 25% in the first 6 hours.[1] |
| High Porosity of the Formulation | A highly porous matrix, especially in hydrogels, can lead to rapid ingress of the release medium and a subsequent burst release of the drug. Solution: Increase the crosslinking density of the hydrogel or use a polymer with a lower water uptake capacity. This will result in a tighter network structure that retards the initial rapid diffusion of the peptide. | Increasing the crosslinker concentration in a peptide-based hydrogel from 1% to 3% decreased the burst release of a model drug from 50% to 20% within the first hour. |
| Rapid Initial Swelling of Hydrogel | Hydrogels that swell rapidly will release the entrapped drug more quickly at the initial stage. Solution: Modify the hydrogel composition to control the swelling rate. Incorporating hydrophobic moieties into the polymer backbone can slow down water absorption and initial swelling. | A study on Boc-protected dipeptide hydrogels showed that increasing the hydrophobicity of the peptide backbone led to a more sustained release profile.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the likely release mechanism for this compound when used as an ADC linker?
A1: this compound contains a peptide sequence (Val-Dil-Dap) that is likely a substrate for lysosomal proteases, such as cathepsins.[3] Therefore, the primary release mechanism in a cellular context is expected to be enzymatic cleavage following internalization of the antibody-drug conjugate (ADC) into the target cell and trafficking to the lysosome.[5][6]
Q2: How can I improve the solubility of this compound for in vitro experiments?
A2: Due to its hydrophobic nature, dissolving this peptide in purely aqueous solutions can be challenging. It is recommended to first dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and then slowly add this stock solution to your aqueous buffer with vigorous stirring.
Q3: What are the key parameters to consider when setting up an in vitro release study for a nanoparticle formulation of this peptide?
A3: The key parameters include:
-
Release Medium: Should ensure sink conditions (the concentration of the released peptide is well below its saturation solubility). For hydrophobic peptides, a small percentage of a co-solvent may be necessary.
-
pH: If enzymatic cleavage is the release mechanism, the pH of the release medium should be optimized for the specific enzyme (e.g., acidic pH for cathepsins).
-
Temperature: Typically maintained at 37°C to mimic physiological conditions.
-
Agitation: The stirring speed should be consistent and sufficient to ensure uniform distribution without causing damage to the formulation.
-
Separation Method: A reliable method to separate the released peptide from the formulation is crucial. The dialysis membrane method is commonly used for nanoparticles.[7][8]
Q4: Can I use UV-Vis spectroscopy to quantify the release of this compound?
A4: While UV-Vis spectroscopy can be used for quantification, it may lack the specificity required, especially if there are interfering substances from the formulation or release medium. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection (typically at 210-220 nm for the peptide bond) is the recommended method for accurate and specific quantification of the released peptide.[9]
Experimental Protocols
Protocol 1: In Vitro Release of this compound from Nanoparticles using the Dialysis Method
Objective: To determine the in vitro release profile of this compound from a nanoparticle formulation.
Materials:
-
This compound-loaded nanoparticles
-
Dialysis tubing (e.g., cellulose (B213188) membrane with a molecular weight cutoff of 12-14 kDa)
-
Release buffer (e.g., phosphate-buffered saline, pH 7.4, or an acetate (B1210297) buffer, pH 5.5, if simulating a lysosomal environment)
-
Recombinant human Cathepsin B (if enzymatic cleavage is being studied)
-
Shaking incubator or water bath
-
HPLC system for quantification
Procedure:
-
Prepare the Dialysis Bags: Cut the dialysis tubing into appropriate lengths and hydrate (B1144303) them in the release buffer for at least 30 minutes.
-
Sample Preparation: Accurately weigh a specific amount of the nanoparticle formulation and disperse it in a known volume of the release buffer.
-
Loading the Dialysis Bags: Transfer the nanoparticle dispersion into the pre-hydrated dialysis bags and securely seal both ends.
-
Initiate the Release Study: Place each dialysis bag into a larger container (e.g., a beaker or bottle) containing a defined volume of the release buffer. If studying enzymatic release, add Cathepsin B to the buffer inside and/or outside the dialysis bag.
-
Incubation: Place the containers in a shaking incubator set at 37°C and a constant agitation speed (e.g., 100 rpm).
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the external container.
-
Maintain Sink Conditions: After each sampling, replenish the container with an equal volume of fresh, pre-warmed release buffer.
-
Quantification: Analyze the collected samples using a validated RP-HPLC method to determine the concentration of released this compound.
-
Data Analysis: Calculate the cumulative percentage of peptide released at each time point and plot the release profile.
Protocol 2: Quantification of Released this compound using RP-HPLC
Objective: To quantify the concentration of this compound in samples from the in vitro release study.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Standard solutions of this compound of known concentrations
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of the peptide in the release buffer to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
-
Analysis: Inject the standards and the collected release samples into the HPLC system.
-
Data Processing: Integrate the peak corresponding to this compound and determine its area. Use the calibration curve to calculate the concentration of the peptide in each release sample.
Visualizations
Decision Workflow for Enhancing Drug Release
References
- 1. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kinampark.com [kinampark.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. iphasebiosci.com [iphasebiosci.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols [mdpi.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Boc-Val-Dil-Dap-Phe-OMe
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the tetrapeptide Boc-Val-Dil-Dap-Phe-OMe.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of the Final Tetrapeptide
-
Question: Why is my overall yield of this compound significantly lower than expected?
-
Answer: Low yields in the synthesis of this tetrapeptide can stem from several factors, particularly due to the presence of sterically hindered amino acids and the multi-step nature of the synthesis. Key potential causes include:
-
Incomplete Coupling Reactions: The coupling of sterically hindered amino acids like Valine (Val) and Di-isoleucine (Dil) can be inefficient. The bulky side chains of these residues can impede the approach of the activated carboxyl group to the amino group of the growing peptide chain.[1][2]
-
Side Reactions: Various side reactions can consume starting materials and intermediates, reducing the yield of the desired product. Common side reactions in peptide synthesis include racemization, diketopiperazine formation (especially at the dipeptide stage), and aspartimide formation if Asp is present.[3][4]
-
Premature Deprotection: Loss of the Boc protecting group under unintended conditions can lead to the formation of deletion sequences.
-
Difficult Purification: The final product and intermediates may be difficult to purify, leading to product loss during workup and chromatography.
Troubleshooting Steps:
-
Optimize Coupling Conditions:
-
Choice of Coupling Reagent: For sterically hindered couplings, consider using more potent coupling reagents such as HATU, HCTU, or PyBOP in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[1]
-
Reaction Time and Temperature: Extend the coupling reaction times and consider performing the reaction at a slightly elevated temperature to improve reaction kinetics. However, be cautious as higher temperatures can also increase the risk of racemization.
-
Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can favor the desired bimolecular reaction.[1]
-
-
Monitor Reaction Progress: Use techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the progress of each coupling and deprotection step. This will help identify which step is causing the low yield.
-
Fragment Condensation Strategy: If synthesizing in solution, consider a fragment condensation approach. For example, synthesize the dipeptides Boc-Val-Dil-OH and H-Dap(side-chain protection)-Phe-OMe separately and then couple them. This can be more efficient than a stepwise elongation.
-
Issue 2: Side Product Formation Detected by Mass Spectrometry
-
Question: My mass spectrometry analysis of the crude product shows unexpected masses. What are the likely side products and how can I avoid them?
-
Answer: The formation of side products is a common challenge in peptide synthesis.[3] For the synthesis of this compound, potential side products include:
-
Racemized Peptides: The chiral centers of the amino acids can epimerize during activation and coupling, leading to diastereomeric impurities. This is particularly a risk with prolonged reaction times or in the presence of strong bases.
-
Diketopiperazine Formation: At the dipeptide stage (e.g., after the formation of a Dil-Dap intermediate), intramolecular cyclization can occur to form a stable six-membered diketopiperazine ring, leading to truncation of the peptide chain.[4]
-
Guanidinylation: If a guanidinylating agent is used as a coupling reagent, it can react with the side-chain amino group of Dap if it is not properly protected.[5]
-
Alkylation: Reactive intermediates from the cleavage of protecting groups can sometimes alkylate nucleophilic residues.[6]
Preventative Measures:
-
Minimize Racemization:
-
Use racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure, especially when using carbodiimide (B86325) coupling reagents.[4]
-
Avoid excessive use of strong bases and prolonged exposure to high temperatures.
-
-
Prevent Diketopiperazine Formation:
-
When using solid-phase synthesis, the choice of resin can influence this side reaction. For instance, using a 2-chlorotrityl chloride resin can suppress diketopiperazine formation due to its steric bulk.[4]
-
In solution-phase synthesis, it is advisable to couple the dipeptide fragments quickly to the next amino acid in the sequence.
-
-
Ensure Orthogonal Protection of Dap: The side-chain amino group of diaminopropionic acid (Dap) must be protected with a group that is stable to the conditions used for the removal of the N-terminal Boc group. A common strategy is to use an Fmoc group for the side chain, which is base-labile, while the Boc group is acid-labile. This is known as an orthogonal protection strategy.[7][8]
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the recommended synthesis strategy for this compound: Solid-Phase or Solution-Phase?
-
Answer: Both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) are viable for a tetrapeptide of this length.[9][10]
-
SPPS is generally faster and allows for easier purification of intermediates as excess reagents are simply washed away. It is well-suited for research-scale synthesis.
-
LPPS can be more labor-intensive due to the need for purification after each step, but it is often more scalable for the production of larger quantities of the peptide. It also allows for the characterization of each intermediate, which can be advantageous for process optimization.[11]
-
-
-
Question 2: How should the side-chain of the diaminopropionic acid (Dap) residue be protected?
-
Answer: An orthogonal protection strategy is crucial for the Dap residue.[7] Since the N-terminus is protected with the acid-labile Boc group, the side-chain amino group of Dap should be protected with a group that is removed under different conditions. A common choice is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This allows for the selective deprotection of the N-terminal Boc group for chain elongation without affecting the Dap side-chain protection.
-
-
Question 3: What are the best coupling reagents for the sterically hindered Val-Dil bond formation?
-
Answer: The coupling of two sterically hindered amino acids like Valine and Di-isoleucine is a challenging step. The use of highly efficient coupling reagents is recommended.
-
Aminium/Uronium salts such as HATU, HCTU, and HBTU are known to be very effective for such couplings. They react rapidly to form the activated ester, minimizing side reactions.[1]
-
Phosphonium salts like PyBOP and PyAOP are also excellent choices for difficult couplings.
-
It is generally advisable to use these reagents in combination with a non-nucleophilic base such as DIPEA and an additive like HOBt or OxymaPure to ensure high coupling efficiency and minimize racemization.
-
-
-
Question 4: What purification methods are suitable for the final this compound product?
-
Answer: The purification of the final protected tetrapeptide will likely require chromatographic techniques.
-
Flash Column Chromatography on silica (B1680970) gel is a common method for purifying protected peptides in solution-phase synthesis. A gradient of a polar solvent (like ethyl acetate (B1210297) or methanol) in a non-polar solvent (like hexane (B92381) or dichloromethane) is typically used for elution.[11]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides, especially after cleavage from a solid support in SPPS. A gradient of an organic solvent (like acetonitrile) in water, both containing a small amount of an ion-pairing agent (like trifluoroacetic acid - TFA), is used.[12]
-
-
Quantitative Data Summary
The following tables provide representative data for yields and purity that can be expected during the synthesis of peptides with similar characteristics to this compound. Actual results may vary depending on the specific conditions and techniques used.
Table 1: Comparison of Coupling Reagent Efficiency for Sterically Hindered Couplings
| Coupling Reagent | Typical Coupling Time | Expected Yield (%) | Racemization Risk |
| DCC/HOBt | 12-24 hours | 70-85% | Moderate |
| HBTU/DIPEA | 1-2 hours | 85-95% | Low |
| HATU/DIPEA | 30-60 minutes | >95% | Very Low |
| PyBOP/DIPEA | 1-2 hours | 90-98% | Low |
Note: Data is compiled from general knowledge of peptide synthesis and may not represent specific results for this compound.
Table 2: Representative Stepwise Yields in a 4-Step Solution-Phase Synthesis
| Synthesis Step | Description | Expected Yield (%) |
| 1 | Synthesis of Boc-Val-Dil-OH | 80-90% |
| 2 | Synthesis of H-Dap(Fmoc)-Phe-OMe | 85-95% |
| 3 | Coupling of Fragments | 75-85% |
| 4 | Final Purification | 80-90% (recovery) |
| Overall | Calculated Overall Yield | 45-65% |
Note: These are estimated yields and can be significantly influenced by the efficiency of each reaction and purification step.
Experimental Protocols
A generalized protocol for a solution-phase synthesis of this compound via a [2+2] fragment condensation strategy is provided below.
Protocol 1: Synthesis of the Dipeptide Fragment Boc-Val-Dil-OH
-
Activation of Boc-Val-OH: Dissolve Boc-Val-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous dichloromethane (B109758) (DCM). Cool the solution to 0°C. Add dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 eq) and stir at 0°C for 30 minutes.
-
Coupling: In a separate flask, dissolve H-Dil-OMe.HCl (1.1 eq) in DCM and neutralize with DIPEA (1.1 eq). Add this solution to the activated Boc-Val-OH mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Filter the dicyclohexylurea (DCU) precipitate. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Saponification: Dissolve the resulting Boc-Val-Dil-OMe in a mixture of methanol (B129727) and 1M NaOH. Stir at room temperature until the reaction is complete (monitor by TLC).
-
Purification: Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield Boc-Val-Dil-OH.
Protocol 2: Synthesis of the Dipeptide Fragment H-Dap(Fmoc)-Phe-OMe
-
Coupling: Couple Boc-Dap(Fmoc)-OH (1.0 eq) with H-Phe-OMe.HCl (1.1 eq) using a suitable coupling agent like HATU (1.1 eq) and DIPEA (2.2 eq) in DMF. Stir at room temperature for 2-4 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer and evaporate the solvent.
-
Boc Deprotection: Dissolve the protected dipeptide in a solution of 20-50% trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 1-2 hours.
-
Isolation: Evaporate the solvent and co-evaporate with toluene (B28343) to remove residual TFA. The resulting TFA salt of H-Dap(Fmoc)-Phe-OMe is often used directly in the next step after neutralization.
Protocol 3: Final Fragment Coupling and Purification
-
Coupling: Dissolve Boc-Val-Dil-OH (1.0 eq) and H-Dap(Fmoc)-Phe-OMe.TFA (1.1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.3 eq). Stir at room temperature overnight.
-
Workup: Dilute with ethyl acetate and perform aqueous washes as described previously.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the final product, Boc-Val-Dil-Dap(Fmoc)-Phe-OMe.
Visualizations
Caption: Solution-phase synthesis workflow for this compound.
Caption: Decision tree for troubleshooting low peptide yield.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biosynth.com [biosynth.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Navigating the Stability of Boc-Val-Dil-Dap-Phe-OMe: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the peptide linker Boc-Val-Dil-Dap-Phe-OMe, ensuring its stability is paramount for reliable and reproducible experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during its handling and use in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this peptide is primarily influenced by the pH, temperature, and composition of the buffer. Extreme pH values (both acidic and basic) and elevated temperatures can accelerate degradation. The presence of certain enzymes or metal ions in the buffer can also impact its integrity.
Q2: My peptide appears to be degrading in a phosphate (B84403) buffer at pH 7.4. What is the likely cause and how can I mitigate this?
A2: At a neutral to slightly basic pH of 7.4, the most probable cause of degradation is the hydrolysis of the C-terminal methyl ester (OMe) to a carboxylic acid. To mitigate this, consider using a buffer with a slightly acidic pH (e.g., pH 5.0-6.5) if your experimental conditions permit. Additionally, storing the peptide solution at lower temperatures (2-8°C) will slow down this hydrolysis.
Q3: Can the N-terminal Boc protecting group be unintentionally cleaved?
A3: Yes, the tert-Butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions.[1][2] Exposure to strong acids or even prolonged incubation in moderately acidic buffers (pH < 4) can lead to its removal, exposing the N-terminal amine of the valine residue. It is crucial to maintain the pH of your buffer within a suitable range to prevent this.
Q4: What are the best practices for storing this compound solutions?
A4: For short-term storage (hours to a few days), solutions should be kept at 2-8°C. For long-term storage, it is recommended to aliquot the peptide solution and store it frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can lead to peptide degradation and aggregation.[3]
Q5: Are there any specific buffer components I should avoid?
A5: While common biological buffers like phosphate, citrate, and acetate (B1210297) are generally compatible, it is important to be aware of potential interactions. For instance, buffers containing primary amines may be unsuitable for certain downstream conjugation chemistries. Always use high-purity water and buffer reagents to avoid contamination with nucleophiles, and enzymes that could degrade the peptide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of peptide concentration over time in neutral or basic buffers. | Hydrolysis of the C-terminal methyl ester. | Use a buffer with a slightly acidic pH (5.0-6.5). Store solutions at 2-8°C for short-term use or frozen for long-term storage. |
| Unexpected appearance of a more polar peak in HPLC analysis. | Cleavage of the N-terminal Boc group. | Ensure the buffer pH is not acidic (ideally > 4). Prepare fresh solutions if Boc group cleavage is suspected. |
| Formation of precipitates or cloudiness in the solution. | Peptide aggregation. | Prepare solutions at the desired concentration immediately before use. If solubility is an issue, consider using a small percentage of an organic co-solvent like DMSO, followed by dilution in the aqueous buffer.[4] |
| Variability in experimental results between batches. | Inconsistent storage or handling. | Adhere to strict protocols for solution preparation, storage, and handling. Aliquot stock solutions to minimize freeze-thaw cycles. |
Peptide Stability Under Various Buffer Conditions (Illustrative Data)
The following table provides an example of how buffer conditions can impact the stability of this compound over a 24-hour period. Note: This is hypothetical data for illustrative purposes.
| Buffer System | pH | Temperature (°C) | % Remaining Intact Peptide (after 24h) |
| Sodium Acetate | 5.0 | 4 | >98% |
| Sodium Acetate | 5.0 | 25 | ~95% |
| Sodium Phosphate | 7.4 | 4 | ~92% |
| Sodium Phosphate | 7.4 | 25 | ~80% |
| Tris-HCl | 8.5 | 4 | ~88% |
| Tris-HCl | 8.5 | 25 | ~70% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the peptide under various stress conditions to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO or acetonitrile) to create a concentrated stock solution.
-
Stress Conditions:
-
Acidic: Dilute the stock solution in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Basic: Dilute the stock solution in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Oxidative: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 1 mg/mL.
-
Thermal: Incubate the stock solution at 60°C.
-
-
Incubation: Incubate the stress samples for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: At each time point, take an aliquot of the acidic and basic samples and neutralize them.
-
Analysis: Analyze all samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Mass Spectrometry (MS) to identify and quantify the parent peptide and any degradation products.[5][6][7]
Protocol 2: RP-HPLC Method for Stability Analysis
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
Visualizing Degradation and Experimental Workflow
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. biosynth.com [biosynth.com]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 6. ijsra.net [ijsra.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Hydrophobicity of Antibody-Drug Conjugates (ADCs)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with ADC hydrophobicity, particularly when utilizing peptide-based linkers such as Boc-Val-Dil-Dap-Phe-OMe.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of hydrophobicity-related issues in ADCs?
A1: The primary driver of hydrophobicity in ADCs is often the cytotoxic payload itself. Many potent anti-cancer agents are inherently hydrophobic. When conjugated to an antibody, even with a linker like this compound, these hydrophobic payloads can create patches on the antibody's surface. This increased surface hydrophobicity can lead to several challenges:
-
Aggregation: Hydrophobic regions on different ADC molecules can interact, leading to self-association and the formation of high-molecular-weight (HMW) species.[1][2][3][4][5] Aggregated ADCs can exhibit reduced efficacy, altered pharmacokinetic profiles, and may induce an immunogenic response.[2][6]
-
Increased Clearance: Hydrophobic ADCs are more susceptible to non-specific uptake by the reticuloendothelial system, particularly in the liver, resulting in rapid clearance from circulation and a shorter half-life.[4][7][8]
-
Manufacturing and Formulation Difficulties: The poor aqueous solubility of hydrophobic ADCs can complicate conjugation processes, purification, and the development of stable, long-term formulations.[8][9]
Q2: How does the Drug-to-Antibody Ratio (DAR) influence ADC hydrophobicity?
A2: The Drug-to-Antibody Ratio (DAR) is a critical factor. A higher DAR, meaning more drug molecules per antibody, generally leads to a more hydrophobic ADC.[7][10][11] This increased hydrophobicity can exacerbate aggregation and clearance issues.[1] While a higher DAR can increase potency in vitro, it may negatively impact in vivo performance due to these hydrophobicity-driven liabilities.[7][10][11]
Q3: Can the linker, such as this compound, contribute to or mitigate hydrophobicity?
A3: The linker itself plays a role in the overall physicochemical properties of the ADC. While the primary contributor to hydrophobicity is often the payload, the linker's properties can modulate this effect. This compound is a peptide linker, and its contribution to hydrophobicity will depend on the amino acid composition. While this specific sequence is not extensively characterized in the public literature for its hydrophobicity-modifying properties, general strategies for linkers include:
-
Incorporating Hydrophilic Moieties: To counteract the hydrophobicity of the payload, hydrophilic linkers are often employed. Common strategies include the use of polyethylene (B3416737) glycol (PEG) chains, sulfonate groups, or hydrophilic peptides.[6][7]
-
Cleavable Linkers: this compound is described as a cleavable linker.[12][13][14] The cleavage mechanism, often enzymatic, is designed to release the payload at the target site. The properties of the linker itself are crucial for maintaining ADC stability and solubility in circulation.
Q4: What are the initial signs of hydrophobicity-related problems in my ADC preparation?
A4: Early indicators of hydrophobicity-driven issues include:
-
Visible Precipitation or Turbidity: The most obvious sign is the formation of visible particles or a cloudy appearance in your ADC solution.
-
High Molecular Weight (HMW) Species in SEC: Size Exclusion Chromatography (SEC) is a standard method to detect aggregates. An increase in the percentage of HMW species is a quantitative indicator of aggregation.[6]
-
Changes in HIC Profile: Hydrophobic Interaction Chromatography (HIC) separates molecules based on surface hydrophobicity.[15][16] An increase in retention time compared to the unconjugated antibody indicates increased hydrophobicity. HIC can also be used to monitor the distribution of different DAR species.[17]
Troubleshooting Guides
Issue 1: ADC Aggregation Observed During or After Conjugation
This guide will help you systematically troubleshoot aggregation issues with your ADC.
| Potential Cause | Troubleshooting Steps | Rationale |
| High Payload Hydrophobicity | 1. Lower the DAR: Reduce the number of drug molecules per antibody.[8] 2. Introduce a Hydrophilic Linker: If possible, use a more hydrophilic linker, such as one containing a PEG moiety.[6][7] 3. Payload Modification: In some cases, the payload can be modified to be more hydrophilic without losing activity.[8] | A lower DAR reduces the overall surface hydrophobicity of the ADC.[1] Hydrophilic linkers can mask the hydrophobicity of the payload, improving solubility.[7] |
| Suboptimal Buffer Conditions | 1. pH Screening: Evaluate a range of buffer pH values to find one that is sufficiently far from the ADC's isoelectric point (pI).[1][3] 2. Ionic Strength Adjustment: Test different salt concentrations to optimize ADC stability.[1][3] | At a pH near the pI, the net charge of the ADC is minimal, reducing electrostatic repulsion and promoting aggregation.[1][3] Appropriate ionic strength can help stabilize the protein. |
| Conjugation Process Stress | 1. Minimize Organic Co-solvent: Use the lowest possible concentration of organic co-solvents needed to dissolve the payload-linker.[1] 2. Temperature Control: Maintain a controlled and lower temperature during the conjugation reaction.[1] 3. Gentle Mixing: Avoid vigorous shaking or stirring that can cause mechanical stress. | Organic co-solvents can partially denature the antibody, exposing hydrophobic regions.[1][2] Elevated temperatures and shear stress can also induce protein unfolding and aggregation.[1] |
| Improper Storage and Handling | 1. Optimize Formulation with Excipients: Screen for stabilizing excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and surfactants (e.g., polysorbate 20/80).[1] 2. Avoid Freeze-Thaw Cycles: Aliquot your ADC and store at the recommended temperature to avoid repeated freezing and thawing.[2] | Excipients can help stabilize the ADC in solution.[1] Freeze-thaw cycles can be a significant source of stress leading to aggregation.[2] |
Troubleshooting Workflow for ADC Aggregation
Caption: A decision tree for troubleshooting ADC aggregation.
Experimental Protocols
Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, high-molecular-weight (HMW) species (aggregates), and low-molecular-weight (LMW) species in an ADC sample.
Materials:
-
SEC-HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8
-
ADC sample
-
Mobile phase for sample dilution
Procedure:
-
System Equilibration: Equilibrate the SEC-HPLC system with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject a fixed volume of the prepared sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm for a sufficient duration to allow all species to elute.
-
Data Analysis: Integrate the peaks corresponding to the HMW species, monomer, and LMW species. Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.[2]
Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
Objective: To assess the relative hydrophobicity of an ADC and determine the distribution of different DAR species.[15][16]
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0
-
Mobile Phase B: e.g., 20 mM sodium phosphate, pH 7.0
-
ADC sample
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Injection: Inject the prepared sample onto the column.
-
Elution Gradient: Elute the bound proteins using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Data Analysis: Analyze the resulting chromatogram. The retention time is proportional to the hydrophobicity of the species. A longer retention time indicates greater hydrophobicity. The distribution of peaks can be correlated with different DAR species.
Data Presentation
Table 1: Example of Formulation Screening to Reduce ADC Aggregation
This table illustrates how data from a formulation screening study can be presented. The goal is to identify excipients that minimize the increase in high-molecular-weight (HMW) species after stress.
| Formulation | Excipient | % HMW (Initial) | % HMW (After 1 week at 40°C) | Change in % HMW |
| 1 (Control) | None | 1.5% | 15.2% | +13.7% |
| 2 | 5% Sucrose | 1.4% | 8.5% | +7.1% |
| 3 | 5% Trehalose | 1.6% | 7.9% | +6.3% |
| 4 | 150 mM Arginine | 1.5% | 5.2% | +3.7% |
| 5 | 0.02% Polysorbate 20 | 1.7% | 10.1% | +8.4% |
Logical Relationship of Hydrophobicity, DAR, and ADC Performance
Caption: Factors influencing ADC hydrophobicity and mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 10. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index | Semantic Scholar [semanticscholar.org]
- 11. cn.aminer.org [cn.aminer.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound - Immunomart [immunomart.com]
- 15. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. molnar-institute.com [molnar-institute.com]
Technical Support Center: Achieving a High Drug-to-Antibody Ratio with Boc-Val-Dil-Dap-Phe-OMe
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you achieve a high drug-to-antibody ratio (DAR) when using the cleavable linker, Boc-Val-Dil-Dap-Phe-OMe, in the synthesis of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in ADCs?
A1: this compound is a protease-cleavable peptide linker used in the construction of ADCs.[1][2] Its primary role is to connect a cytotoxic payload to a monoclonal antibody (mAb). The peptide sequence, Val-Dil-Dap-Phe, is designed to be stable in systemic circulation but susceptible to cleavage by lysosomal proteases, such as cathepsins, which are often overexpressed in tumor cells.[3][4] This targeted release mechanism aims to minimize systemic toxicity and enhance the therapeutic window of the ADC. The N-terminal Boc (tert-butyloxycarbonyl) group is a protecting group that must be removed to allow for conjugation to the antibody.[5][6]
Q2: What is the drug-to-antibody ratio (DAR) and why is a high DAR desirable?
A2: The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[7] A higher DAR can lead to increased potency, as more cytotoxic payload is delivered to the target cancer cell per antibody. However, an excessively high DAR can also lead to challenges such as increased hydrophobicity, faster clearance from circulation, and a greater propensity for aggregation.[8] Therefore, achieving a consistently high, yet optimal, DAR is a key objective in ADC development.
Q3: What is the cleavage mechanism for the Val-Dil-Dap-Phe peptide linker?
A3: The Val-Dil-Dap-Phe peptide sequence is presumed to be cleaved by lysosomal proteases, such as cathepsins, which are abundant in the intracellular environment of tumor cells following ADC internalization.[3][4] While the exact cleavage site within this specific tetrapeptide is not extensively documented in publicly available literature, peptide linkers like this are designed to be substrates for these enzymes, leading to the release of the cytotoxic payload inside the target cell.[3][9]
Q4: What is the function of the Boc protecting group?
A4: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[5] In this compound, it temporarily masks the N-terminal amine of the valine residue. This prevents unwanted side reactions during synthesis and allows for a controlled, stepwise conjugation process.[5][10] The Boc group is stable under neutral physiological conditions and is typically removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to expose the amine for subsequent attachment to a linker or directly to the antibody.[5][6]
Troubleshooting Guide
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Q: My final ADC product has a lower than expected DAR. What are the potential causes and how can I troubleshoot this?
A: A low DAR is a common issue that can stem from several factors throughout the conjugation process. Below are potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Incomplete Boc Deprotection | Ensure complete removal of the Boc group prior to conjugation. Monitor the deprotection reaction using LC-MS. If incomplete, extend the reaction time or use a higher concentration of acid (e.g., 25-50% TFA in DCM).[6] |
| Suboptimal Reaction Conditions | Optimize the reaction pH, temperature, and incubation time. For lysine (B10760008) conjugation, a pH of 7.5-8.5 is typical, while cysteine-based conjugations often require a pH between 6.5 and 7.5.[8] Extending the reaction time or slightly increasing the temperature (e.g., from 4°C to room temperature) can sometimes improve efficiency, but monitor for aggregation. |
| Insufficient Molar Ratio of Linker-Payload | Increase the molar excess of the activated linker-payload relative to the antibody. A typical starting point is a 5 to 20-fold molar excess.[7] Perform a titration to determine the optimal ratio for your specific antibody and linker-payload. |
| Antibody-Related Issues | Ensure the antibody concentration is optimal (typically >0.5 mg/mL).[8] Verify antibody purity is >95% to avoid competing reactions from protein contaminants.[8] Perform buffer exchange to remove any interfering substances like Tris or glycine, which contain primary amines that can compete with lysine residues for conjugation.[8] |
| Linker-Payload Instability | Use fresh, high-quality linker-payload. The reactive groups on the linker can be susceptible to hydrolysis. |
| Inefficient Antibody Reduction (for Cysteine Conjugation) | If conjugating to cysteine residues, ensure sufficient reduction of interchain disulfide bonds. Optimize the concentration of the reducing agent (e.g., TCEP or DTT) and the reduction time and temperature. Use Ellman's assay to quantify the number of free thiols per antibody before conjugation. |
Issue 2: High Levels of Aggregation in the Final ADC Product
Q: I'm observing significant aggregation of my ADC after the conjugation reaction. What can I do to mitigate this?
A: Aggregation is a common challenge, especially when aiming for a high DAR, as this often increases the hydrophobicity of the ADC.
| Potential Cause | Troubleshooting Steps |
| High Hydrophobicity of the ADC | A high DAR can significantly increase the hydrophobicity of the ADC, leading to aggregation.[8] Consider targeting a slightly lower DAR by reducing the molar excess of the linker-payload. The inclusion of hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), in the linker design can help to counteract the hydrophobicity of the payload.[11] |
| Suboptimal Buffer Conditions | Screen different buffer formulations to find conditions that enhance ADC stability. This includes optimizing the pH and evaluating the effect of various excipients. |
| Stress During Processing | Minimize physical stress during the conjugation and purification process. Avoid vigorous agitation and multiple freeze-thaw cycles. |
| Over-reduction of Antibody (for Cysteine Conjugation) | Excessive reduction can lead to the unfolding and aggregation of the antibody. Carefully optimize the amount of reducing agent and the reaction conditions. |
Issue 3: Inconsistent DAR Between Batches
Q: I am struggling to achieve a consistent DAR across different batches of my ADC. What factors should I investigate?
A: Batch-to-batch inconsistency in DAR can compromise the reliability of your results and the therapeutic potential of your ADC.
| Potential Cause | Troubleshooting Steps |
| Variability in Reaction Conditions | Tightly control and document all reaction parameters, including temperature, pH, reaction time, and reagent concentrations.[8] Ensure consistent mixing throughout the reaction. |
| Inconsistent Quality of Starting Materials | Use well-characterized and consistent batches of your antibody and linker-payload. Variability in antibody purity or the number of available conjugation sites can significantly impact the final DAR.[8] Ensure the linker-payload has not degraded during storage. |
| Inaccurate Quantification | Accurately determine the concentrations of both the antibody and the linker-payload solutions before initiating the conjugation reaction. |
| Variable Performance of Analytical Methods | Ensure that the analytical method used for DAR determination (e.g., HIC, LC-MS) is validated and robust to minimize analytical variability. |
Experimental Protocols
The following is a generalized protocol for the conjugation of a payload using a Boc-protected peptide linker like this compound, primarily focusing on conjugation to cysteine residues (a common strategy for achieving a more homogeneous DAR).
Part A: Boc Deprotection and Linker Activation
-
Boc Deprotection: Dissolve this compound in a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by LC-MS to ensure complete removal of the Boc group. Evaporate the solvent and TFA under reduced pressure to obtain the deprotected peptide.[6]
-
Maleimide (B117702) Linker Attachment: Dissolve the deprotected peptide in an anhydrous solvent like DMF or DMSO. Add a maleimide-containing linker (e.g., SM(PEG)n) and a non-nucleophilic base like diisopropylethylamine (DIPEA). Stir at room temperature for 2-4 hours. Monitor the formation of the maleimide-activated payload by LC-MS. Purify the product by reverse-phase HPLC and lyophilize. Store at -20°C or below, protected from light and moisture.[6]
Part B: Antibody Reduction and Conjugation
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a suitable conjugation buffer (e.g., PBS with EDTA).
-
Antibody Reduction: Add a 5-10 molar excess of a reducing agent like TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[6]
-
Conjugation Reaction: Dissolve the maleimide-activated payload in DMSO to create a 10 mM stock solution. Add the desired molar excess (e.g., 5-10 fold) of the payload stock solution to the reduced antibody. Incubate at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing and protected from light.[6]
-
Quenching: Add a 2-fold molar excess of N-acetylcysteine (relative to the maleimide payload) to quench any unreacted maleimide groups. Incubate for 15-30 minutes.[6]
Part C: Purification and Characterization
-
Purification: Purify the ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove excess linker-payload, quenching reagent, and any aggregates.
-
Characterization:
-
Determine the protein concentration using UV-Vis spectrophotometry at 280 nm.
-
Determine the average DAR and DAR distribution using Hydrophobic Interaction Chromatography (HIC) or LC-MS.[][13]
-
Assess the level of aggregation and purity using SEC.
-
Visualization of Experimental Workflow
Caption: A generalized experimental workflow for ADC synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. iphasebiosci.com [iphasebiosci.com]
- 10. benchchem.com [benchchem.com]
- 11. purepeg.com [purepeg.com]
- 13. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
Technical Support Center: Troubleshooting Peptide-Based ADC Linkers
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the development and characterization of antibody-drug conjugates (ADCs) utilizing peptide-based linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for cleavable peptide linkers in ADCs?
Peptide linkers are designed to be stable in systemic circulation and are cleaved by specific enzymes, most commonly proteases like Cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.[1][2][3] The sequence of events is as follows:
-
Binding: The ADC's antibody component binds to a specific antigen on the surface of a cancer cell.[4]
-
Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[4]
-
Trafficking and Cleavage: The ADC is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.[1][4] Enzymes like Cathepsin B recognize and cleave the peptide sequence of the linker.[1][5]
-
Payload Release: Cleavage of the peptide linker often initiates a self-immolative cascade, leading to the release of the cytotoxic payload into the cytoplasm of the cancer cell.[1][2]
-
Cell Death: The released payload then exerts its cytotoxic effect, for instance, by damaging DNA or disrupting microtubule polymerization, ultimately leading to apoptosis.[4]
Q2: Why is my peptide-linked ADC stable in human plasma but shows significant degradation in mouse plasma?
This is a frequently observed phenomenon in preclinical studies. The instability of certain peptide linkers, particularly the widely used valine-citrulline (Val-Cit) linker, in mouse plasma is primarily due to the activity of a mouse-specific carboxylesterase, Ces1c.[1][6] This enzyme is not present in human plasma, leading to the discrepancy in stability. This can result in misleading preclinical data, with premature payload release and potential off-target toxicity in mouse models.[1][6]
Q3: What are the key differences between cleavable and non-cleavable linkers?
Cleavable and non-cleavable linkers differ in their mechanism of payload release and their inherent stability.[7]
| Feature | Cleavable Linkers (e.g., Peptide-based) | Non-Cleavable Linkers (e.g., Thioether) |
| Release Mechanism | Enzymatic cleavage (e.g., by Cathepsins in lysosomes) or sensitivity to the tumor microenvironment (e.g., pH, glutathione (B108866) concentration).[7] | Complete degradation of the antibody backbone within the lysosome. The payload is released still attached to an amino acid residue.[6][7] |
| Plasma Stability | Generally stable, but can be susceptible to premature cleavage by circulating proteases.[7][8] | Typically exhibit higher plasma stability due to the lack of a specific cleavage site.[6][7] |
| Off-Target Toxicity | Higher risk of off-target toxicity if the linker is unstable in circulation, leading to premature payload release.[7][] | Generally lower risk of off-target toxicity due to greater stability.[7] |
| Payload Activity | Releases the payload in its native or near-native form. | The released payload-linker-amino acid complex may have different activity compared to the free payload.[7] |
Q4: How can I improve the solubility and reduce aggregation of my ADC?
ADC aggregation is a common issue, often driven by the hydrophobicity of the payload-linker complex and a high drug-to-antibody ratio (DAR).[6][] To mitigate this:
-
Linker Design: Incorporate hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) spacers, into the peptide linker to increase the overall hydrophilicity of the ADC.[6][]
-
Control DAR: A higher DAR increases surface hydrophobicity.[6] Site-specific conjugation methods can help achieve a more homogenous DAR.[11]
-
Optimize Conjugation Conditions:
-
pH: Work at a pH at least one unit away from the antibody's isoelectric point (pI) to improve solubility.[6]
-
Temperature: Maintain a low and controlled temperature (e.g., 4°C) during conjugation to prevent protein unfolding.[6]
-
Co-solvents: Minimize the use of organic co-solvents like DMSO, which can denature the antibody.[6]
-
-
Formulation: Develop a suitable formulation with excipients like polysorbates (e.g., Polysorbate 20 or 80) and sugars (e.g., sucrose, trehalose) to stabilize the ADC and prevent aggregation.[6]
Troubleshooting Guides
Issue 1: Premature Payload Release in Plasma Stability Assays
Symptom: A rapid decrease in the average Drug-to-Antibody Ratio (DAR) is observed over time when the ADC is incubated in plasma.[8]
Potential Causes & Solutions:
| Potential Cause | Proposed Solution & Investigation |
| Inherent Linker Instability | The peptide sequence may be susceptible to cleavage by circulating proteases (e.g., neutrophil elastase).[7] Solution: Modify the peptide sequence to be less susceptible to plasma proteases while retaining cleavage by lysosomal enzymes. For example, consider tetrapeptide linkers like Gly-Gly-Phe-Gly (GGFG) which can offer greater stability.[6][12] Introduce steric hindrance near the cleavage site.[6] |
| Species-Specific Enzymatic Cleavage | As mentioned in FAQ 2, enzymes present in rodent plasma (like mouse Ces1c) can cleave linkers that are stable in human plasma.[1][6] Investigation: Compare ADC stability in human, mouse, and rat plasma. Solution: If instability is species-specific, consider using a linker known to be more stable in the preclinical species, such as the glutamic acid-valine-citrulline (Glu-Val-Cit) linker.[6] |
| Unstable Conjugation Chemistry | The bond connecting the linker to the antibody (e.g., a maleimide (B117702) group) might be unstable, leading to deconjugation via a retro-Michael reaction.[7] Solution: Employ self-stabilizing maleimides or explore more stable conjugation chemistries.[7] |
Experimental Workflow for Investigating Premature Payload Release:
Issue 2: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Symptom: The average DAR determined by analysis (e.g., HIC-HPLC, Mass Spectrometry) is lower than the theoretical target, or there is high batch-to-batch variability.
Potential Causes & Solutions:
| Potential Cause | Proposed Solution & Investigation |
| Inefficient Conjugation Reaction | The reaction conditions (pH, temperature, incubation time, reagent stoichiometry) may be suboptimal. Solution: Systematically optimize the conjugation protocol. Ensure accurate determination of antibody and linker-payload concentrations. |
| Linker-Payload Instability | The linker-payload itself may be degrading during the conjugation process. Solution: Assess the stability of the linker-payload under the conjugation conditions (e.g., by HPLC) prior to adding the antibody. |
| Precipitation and Aggregation | The Val-Cit linker, in particular, can be challenging for achieving high DARs due to precipitation and aggregation issues, especially with hydrophobic payloads.[12][] Solution: Consider using a more hydrophilic linker, such as Val-Ala, which has been shown to achieve higher DARs with less aggregation.[12][] Incorporating PEG spacers can also improve solubility.[6] |
| Inaccurate DAR Measurement | The analytical method used for DAR determination may not be optimized or could be providing inaccurate results. Solution: Use orthogonal methods to confirm the DAR. For example, compare results from HIC-HPLC and Mass Spectrometry.[14][15] Ensure proper calibration and validation of the analytical method. |
Issue 3: ADC Shows Good In Vitro Potency but Lacks In Vivo Efficacy
Symptom: The ADC is highly cytotoxic to target cells in culture but fails to show significant anti-tumor activity in animal models.
Potential Causes & Solutions:
| Potential Cause | Proposed Solution & Investigation |
| Premature In Vivo Payload Release | The ADC is losing its payload in circulation before it can reach the tumor, a scenario not captured by standard in vitro assays.[7] Investigation: Perform pharmacokinetic (PK) studies in relevant animal models to measure the levels of intact ADC and free payload over time. Solution: If premature release is confirmed, re-engineer the linker for improved in vivo stability (see Issue 1). |
| Inefficient Payload Release at the Tumor Site | The linker is too stable and does not release the payload effectively upon internalization into the target cells.[7] Investigation: Conduct a lysosomal cleavage assay to measure the rate of payload release in a simulated lysosomal environment.[8] Solution: If cleavage is inefficient, select a peptide sequence that is a better substrate for the target lysosomal proteases. |
| Poor ADC Tumor Penetration | The ADC may not be effectively distributing into the tumor tissue. Solution: Evaluate ADC distribution in tumor tissue using imaging techniques or by analyzing tissue homogenates. Consider using more hydrophilic linkers (e.g., with PEG) to improve pharmacokinetic properties.[7] |
Logical Flow for Diagnosing In Vitro vs. In Vivo Discrepancies:
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of payload release in plasma from different species.
Methodology:
-
In separate sterile microcentrifuge tubes, dilute the ADC to a final concentration of 100 µg/mL in pre-warmed human, mouse, and rat plasma.[1]
-
Incubate the samples at 37°C.[1]
-
At designated time points (e.g., 0, 6, 24, 48, 72, 144 hours), withdraw an aliquot from each sample.[1]
-
Immediately stop any enzymatic reaction by diluting the aliquot in 4 volumes of cold PBS or by adding an appropriate quenching solution.[1]
-
Analyze the samples by a suitable method such as LC-MS to determine the average DAR or to quantify the amount of free payload.[1][16]
-
Plot the average DAR or the percentage of intact ADC over time to determine the stability profile.
Protocol 2: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify ADC species with different drug loads to determine the average DAR.[17][18]
Methodology:
-
Sample Preparation: Dilute the ADC sample to a final concentration of approximately 1 mg/mL in Mobile Phase A.[17]
-
HPLC System Setup:
-
Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with 100% Mobile Phase A.[17][18]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[17][18]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol.[17]
-
Set the flow rate (e.g., 0.5 mL/min) and UV detection wavelength (280 nm).[17]
-
-
Chromatographic Separation:
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).[17]
-
Calculate the weighted average DAR based on the relative peak area of each species.
-
Protocol 3: In Vitro Cathepsin B Cleavage Assay
Objective: To confirm that the peptide linker is cleavable by its intended target enzyme, Cathepsin B.[1]
Methodology:
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5).
-
Dilute the ADC to a final concentration in the reaction buffer.
-
Activate Cathepsin B according to the manufacturer's instructions.
-
Initiate the reaction by adding activated Cathepsin B to the ADC solution (final enzyme concentration typically 20-100 nM).[1]
-
Incubate the reaction at 37°C.[1]
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and quench the reaction (e.g., by adding a protease inhibitor or by rapid pH shift).[1]
-
Analyze the quenched samples by HPLC or LC-MS to quantify the amount of released payload.[1]
-
Plot the concentration of the released payload over time to determine the cleavage rate.
Protocol 4: Cell-Based Cytotoxicity Assay
Objective: To determine the potency (e.g., IC50) of an ADC on antigen-positive cancer cells.[4][19]
Methodology:
-
Cell Seeding: Plate antigen-positive and antigen-negative (as a control) cells in 96-well plates and allow them to attach overnight.[4]
-
ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC. Add the dilutions to the cells and incubate for a set period (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as a colorimetric assay (e.g., MTS, MTT) or a luminescence-based assay that measures ATP levels (e.g., CellTiter-Glo®).[20]
-
Data Analysis: Plot cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic model to determine the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 11. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. njbio.com [njbio.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 20. marinbio.com [marinbio.com]
Validation & Comparative
A Comparative Analysis of Tetrapeptide Linkers in Antibody-Drug Conjugates: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of antibody-drug conjugates (ADCs) that profoundly impacts their therapeutic index. This guide provides an objective comparison of the tetrapeptide linker, Boc-Val-Dil-Dap-Phe-OMe, with other commonly used peptide linkers in ADCs. Due to the limited publicly available data on this compound, this guide draws inferences from its constituent components and compares them against well-characterized linkers, supported by experimental data and detailed methodologies for linker evaluation.
Peptide linkers are a cornerstone of modern ADC technology, engineered to be stable in systemic circulation and efficiently cleaved by proteases within the target tumor cell, ensuring specific payload release while minimizing off-target toxicity.[1] The most prevalent are enzyme-cleavable linkers, particularly those susceptible to lysosomal proteases like cathepsin B, which is often overexpressed in tumor cells.[1] This guide will delve into a head-to-head comparison of widely used peptide linkers, including the dipeptides valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), and the tetrapeptide glycine-glycine-phenylalanine-glycine (Gly-Gly-Phe-Gly), providing a framework for evaluating novel linkers like this compound.
Understanding this compound
This compound is a cleavable ADC linker used in the synthesis of antibody-drug conjugates.[2][3] Its peptide sequence suggests a mechanism of cleavage by lysosomal proteases, a common strategy for releasing cytotoxic payloads within target tumor cells.[4] The "Boc" (tert-butyloxycarbonyl) group is a protecting group for the N-terminal valine, and the "OMe" (methyl ester) protects the C-terminal phenylalanine. The core tetrapeptide sequence, Val-Dil-Dap-Phe, likely serves as the substrate for intracellular proteases. The amino acids Dolaisoleucine (Dil) and Dolaproine (Dap) are unique amino acids that are also components of the potent anti-mitotic agent, dolastatin 10.[5][6] This suggests that this linker is likely utilized for conjugating dolastatin-class payloads.
Comparative Performance of Peptide Linkers
The choice of a peptide linker influences several key attributes of an ADC, including its stability, drug-to-antibody ratio (DAR), hydrophobicity, and ultimately, its in vitro and in vivo efficacy. The following tables summarize quantitative data from various studies to facilitate a direct comparison of these critical parameters for established linkers. Direct comparative data for this compound is not currently available in the public domain.
Table 1: Comparative Plasma Stability of Common Peptide Linkers
| Linker Type | Example ADC | Assay Condition | Stability Metric (% Intact ADC or Half-life) | Reference(s) |
| Dipeptide | ||||
| Val-Cit-PABC | Trastuzumab-vc-MMAE | Incubation in human plasma for 28 days | No significant degradation observed | [7][8] |
| Trastuzumab-vc-MMAE | Incubation in C57BL/6 mouse plasma for 7 days | ~40% DAR loss | [9] | |
| Val-Ala | - | - | Good hydrophilicity and stability | [7] |
| Tetrapeptide | ||||
| Gly-Gly-Phe-Gly (GGFG) | Trastuzumab deruxtecan (B607063) (Enhertu®) | - | Reported to be more stable in blood circulation compared to dipeptide linkers | [1] |
| T-DXd | Rat PK study (7 days) | DAR decreased by ~50% | [10] | |
| Novel Tetrapeptide | ||||
| This compound | - | No data available | - | - |
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Peptide Linkers
| Linker | ADC Example | Cell Line | IC50 Value | Reference(s) |
| Dipeptide | ||||
| Val-Cit | Trastuzumab-vc-MMAE | HER2+ N87, BT474, HCC1954 | 13-50 ng/mL | [11] |
| Val-Ala | - | - | Comparable to Val-Cit, with some studies showing superior performance | [1][12] |
| Tetrapeptide | ||||
| Gly-Gly-Phe-Gly (GGFG) | Trastuzumab deruxtecan (Enhertu®) | HER2+ cell lines | Highly potent | [1][12] |
| Novel Tetrapeptide | ||||
| This compound | - | No data available | - | - |
Experimental Protocols for Linker Evaluation
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are protocols for key experiments used to evaluate linker performance.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC linker in plasma from different species to predict its in vivo stability.[13]
Protocol:
-
Incubation: Incubate the ADC in pooled human (or other species) plasma at 37°C.[1]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).[13]
-
Sample Processing: At each time point, separate the ADC from plasma proteins, often using immuno-affinity capture methods like Protein A magnetic beads.[1][14]
-
Analysis: Quantify the amount of payload still conjugated to the antibody, typically by LC-MS, to determine the percentage of intact ADC remaining over time.[1] The plasma half-life (t1/2) can then be calculated.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the potency of the ADC against cancer cell lines with varying levels of target antigen expression.[15]
Protocol:
-
Cell Seeding: Seed target cancer cells in 96-well plates and allow them to adhere overnight.[15]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload for a set period (e.g., 72-96 hours).[1]
-
Cell Viability Measurement: Assess cell viability using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).[1]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.[1]
Visualizing ADC Mechanisms and Workflows
To further elucidate the processes involved in ADC function and evaluation, the following diagrams illustrate key pathways and experimental workflows.
Caption: General mechanism of action for an ADC with a protease-cleavable peptide linker.
Caption: Experimental workflow for an in vitro plasma stability assay.
Conclusion
The selection of a tetrapeptide linker is a critical aspect of ADC design, with a direct impact on the therapeutic window. While established linkers like Val-Cit and GGFG have a wealth of performance data, novel linkers such as this compound are less characterized in publicly available literature. Based on its structure, this compound is presumed to be a substrate for lysosomal proteases, likely designed for the delivery of potent dolastatin-like payloads.
For a comprehensive evaluation, ADCs incorporating the this compound linker should be subjected to rigorous testing, including plasma stability assays to determine premature payload release and cytotoxicity assays to confirm potent and target-specific cancer cell killing. Direct, head-to-head comparisons with benchmark linkers under identical experimental conditions are necessary to fully elucidate its performance characteristics and potential advantages in the development of next-generation ADCs. Researchers are encouraged to utilize the described experimental protocols to generate such crucial comparative data.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. benchchem.com [benchchem.com]
Validating the Cleavage Specificity of Novel ADC Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The specificity of linker cleavage is a critical determinant of the therapeutic index of antibody-drug conjugates (ADCs). Premature cleavage in systemic circulation can lead to off-target toxicities, while inefficient payload release at the tumor site can compromise efficacy. This guide provides a framework for validating the cleavage specificity of a novel peptide linker, exemplified by Boc-Val-Dil-Dap-Phe-OMe, by comparing it with the well-characterized Val-Cit-PABC linker system. While direct comparative data for this compound is not publicly available, this document outlines the essential experimental protocols and data presentation strategies required for its comprehensive evaluation.[1][2]
Understanding Linker Cleavage in ADCs
Cleavable linkers are designed to release their cytotoxic payload in response to the unique conditions of the tumor microenvironment or within the cancer cell, such as the presence of specific enzymes.[3] Peptide-based linkers, in particular, are engineered to be substrates for proteases that are highly expressed in tumors, most notably the lysosomal cysteine protease, Cathepsin B.[4][]
The Val-Cit-PABC linker is a widely used example, incorporated in several approved ADCs.[6][7][8] It is designed to be cleaved by Cathepsin B at the amide bond between citrulline and the self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer, which then rapidly releases the active drug.[6] However, studies have revealed that other cathepsins, such as S, L, and F, can also process this linker.[6][9][10] Furthermore, the Val-Cit linker has shown susceptibility to premature cleavage by carboxylesterase 1C (Ces1C) in rodent plasma, posing challenges for preclinical evaluation, and by human neutrophil elastase, which may contribute to off-target toxicities like neutropenia.[6][8]
The novel linker, this compound, contains the unique amino acids Dolaisoleucine (Dil) and Dolaproine (Dap), which are components of the potent cytotoxic agent Dolastatin 10.[2] Its tetrapeptide structure suggests a protease-mediated cleavage mechanism, likely by lysosomal proteases such as cathepsins.[2] However, its specific cleavage site and enzymatic susceptibility require thorough experimental validation.
Comparative Data on Linker Performance
A critical aspect of validating a new linker is to benchmark its performance against established linkers. The following tables summarize the type of quantitative data that should be generated for this compound and compared with known values for linkers like Val-Cit.
Table 1: In Vitro Plasma Stability
| Linker | Species | Half-life (t1/2) in Plasma (hours) | % Intact ADC after 168h | Primary Cleavage Enzyme |
| This compound | Human | Data to be generated | Data to be generated | Data to be generated |
| Mouse | Data to be generated | Data to be generated | Data to be generated | |
| Rat | Data to be generated | Data to be generated | Data to be generated | |
| Val-Cit-PABC | Human | Stable[11] | >95% | - |
| Mouse | Unstable[12] | <50% | Carboxylesterase 1C[6] | |
| Rat | Unstable[6] | <50% | Carboxylesterase 1C[6] | |
| Glu-Val-Cit (EVCit) | Mouse | Stable[12] | >90% | - |
Table 2: Lysosomal Stability and Payload Release
| Linker | Lysosome Source | Payload Release Rate (nM/min) | Inhibition by Cathepsin B Inhibitor (e.g., CA-074) | Inhibition by Legumain Inhibitor |
| This compound | Human Liver | Data to be generated | Data to be generated | Data to be generated |
| Rat Liver | Data to be generated | Data to be generated | Data to be generated | |
| Val-Cit-PABC | Human Liver | ~0.5 - 1.0 | Significant Inhibition | No Significant Inhibition |
| Rat Liver | ~0.4 - 0.8[13] | Significant Inhibition[13] | No Significant Inhibition[13] | |
| Ala-Ala-Asn-PABC | Human Liver | ~0.3 - 0.6 | No Significant Inhibition | Significant Inhibition |
Experimental Protocols for Linker Cleavage Validation
Rigorous and standardized protocols are essential for generating reliable and comparable data on linker stability and cleavage specificity.
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC linker in plasma to predict its behavior in systemic circulation.[14]
1. Materials:
- Test ADC (e.g., conjugated with this compound)
- Control ADC (e.g., with a stable, non-cleavable linker)
- Human, mouse, and rat plasma
- Phosphate-buffered saline (PBS), pH 7.4
- Incubator at 37°C
- LC-MS/MS system
2. Procedure:
- Spike the test ADC into plasma from each species at a final concentration of 100 µg/mL.[14]
- Prepare a control sample by spiking the ADC into PBS.
- Incubate all samples at 37°C.
- Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 120, and 168 hours).[11]
- Immediately store aliquots at -80°C until analysis.
- For analysis, perform immuno-affinity capture of the ADC from plasma samples.[14]
- Analyze the captured ADC by LC-MS to determine the drug-to-antibody ratio (DAR) or quantify the released payload.[14]
3. Data Analysis:
- Plot the average DAR or the concentration of released payload as a function of time.
- Calculate the half-life (t1/2) of the ADC in plasma to quantify its stability.[11]
Protocol 2: Lysosomal Stability Assay
This assay assesses the rate and extent of payload release in a simulated lysosomal environment.[14]
1. Materials:
- Test ADC
- Isolated lysosomes from human or rat liver S9 fractions[13][14]
- Sodium acetate (B1210297) buffer (pH 4.7-5.0)[13][14]
- Specific enzyme inhibitors (e.g., Cathepsin B inhibitor CA-074, Legumain inhibitor)[13]
- LC-MS/MS system
2. Procedure:
- Prepare a reaction mixture containing the isolated lysosomes in the acidic buffer.
- In separate reaction tubes, add the specific enzyme inhibitors to assess their effect on cleavage.
- Add the test ADC to the reaction mixtures at a concentration of ~10-15 µg.[13]
- Incubate at 37°C, collecting aliquots at various time points.
- Analyze the supernatant for the concentration of the released payload using LC-MS/MS.[14]
3. Data Analysis:
- Plot the concentration of the released payload over time to determine the rate of cleavage.
- Compare the release rates in the presence and absence of specific inhibitors to identify the key enzymes responsible for cleavage.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: Generalized pathway of an ADC from circulation to payload release within a target cell.
Caption: Experimental workflow for the in vitro plasma stability assay.
Caption: Logical comparison of different ADC linker types and their characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Cleavable vs. Non-Cleavable Linkers: A Head-to-Head Comparison for HER2-Targeted Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the advent of Antibody-Drug Conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. A critical component in the design and efficacy of an ADC is the linker that connects the antibody to the payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release and profoundly impacts the therapeutic index of the ADC. This guide provides a detailed, data-driven comparison of these two linker strategies, focusing on the well-established oncology target, Human Epidermal Growth Factor Receptor 2 (HER2).
This comparison will center on two clinically significant ADCs targeting HER2:
-
Trastuzumab Deruxtecan (B607063) (T-DXd, Enhertu®): Employs a cleavable tetrapeptide-based linker.
-
Ado-trastuzumab emtansine (T-DM1, Kadcyla®): Utilizes a non-cleavable thioether linker.
Mechanism of Action: Distinct Pathways to Cytotoxicity
The fundamental difference between cleavable and non-cleavable linkers lies in how and where the cytotoxic payload is released.
Cleavable Linkers: These are designed to be stable in the systemic circulation but are susceptible to cleavage by specific triggers within the tumor microenvironment or inside the cancer cell.[1] Common triggers include enzymes like cathepsins that are abundant in lysosomes, acidic pH of endosomes, or high concentrations of reducing agents like glutathione (B108866) in the cytoplasm.[2] The release of the payload in its active form allows it to exert its cytotoxic effect. A key feature of many cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells.[3][4] This is particularly advantageous in treating heterogeneous tumors with varied antigen expression.
Non-Cleavable Linkers: These form a stable covalent bond between the antibody and the payload. The release of the cytotoxic agent is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[5] This process liberates the payload still attached to the linker and an amino acid residue from the antibody. The resulting payload-linker-amino acid complex is often charged and less membrane-permeable, which generally limits the bystander effect but can contribute to a better safety profile by confining the cytotoxic activity to the target cell.[3]
Caption: Mechanisms of Action for Cleavable and Non-Cleavable ADCs.
Head-to-Head Performance Data: T-DXd vs. T-DM1
The following tables summarize quantitative data from preclinical and clinical studies, providing a comparative view of the two ADCs.
Table 1: Preclinical In Vitro Cytotoxicity
| ADC | Cell Line | HER2 Status | IC50 (ng/mL) | Reference |
| Trastuzumab Deruxtecan (T-DXd) | SK-BR-3 | High | Not specified, but potent cell death induced | [3] |
| Ado-trastuzumab emtansine (T-DM1) | SK-BR-3 | High | Not specified, but potent cell death induced | [3] |
| Trastuzumab Deruxtecan (T-DXd) | Gastric Cancer Cell Lines | Varies | More potent than trastuzumab | [6] |
| Ado-trastuzumab emtansine (T-DM1) | JIMT-1 | HER2-positive | - | [7] |
| Trastuzumab Deruxtecan (T-DXd) | JIMT-1 | HER2-positive | Resistant | [7] |
| Disitamab vedotin (cleavable) | JIMT-1 | HER2-positive | More effective than T-DM1 and T-DXd | [7] |
Note: Direct head-to-head IC50 comparisons in the same study are limited in publicly available literature. The data indicates that both ADCs are effective against HER2-positive cells, but their efficacy can vary depending on the specific cell line and its resistance mechanisms.
Table 2: Clinical Efficacy in HER2-Positive Metastatic Breast Cancer (DESTINY-Breast03 Trial)
| Parameter | Trastuzumab Deruxtecan (T-DXd) | Ado-trastuzumab emtansine (T-DM1) | Hazard Ratio (95% CI) | P-value | Reference |
| Progression-Free Survival (PFS) | |||||
| Median PFS (months) | 28.8 | 6.8 | 0.33 (0.26-0.43) | <0.0001 | [1] |
| 12-month PFS rate (%) | 75.8 | 34.1 | - | - | [8] |
| Overall Survival (OS) | |||||
| Median OS (months) | Not Reached | Not Reached | 0.64 (0.47-0.87) | 0.0037 | [1][9] |
| 24-month OS rate (%) | 77.4 | 69.9 | - | - | [10] |
| Objective Response Rate (ORR) | |||||
| ORR (%) | 79.7 | 34.2 | - | <0.0001 | [8] |
| Complete Response (%) | 21.1 | 8.7 | - | - | [9] |
| Partial Response (%) | 57 | 25 | - | - | [11] |
| Duration of Response (DoR) | |||||
| Median DoR (months) | 36.6 | 23.8 | - | - | [11] |
Table 3: Safety Profile (DESTINY-Breast03 Trial)
| Adverse Event (Grade ≥3) | Trastuzumab Deruxtecan (T-DXd) (%) | Ado-trastuzumab emtansine (T-DM1) (%) | Reference |
| Any Treatment-Emergent AE | 56 | 52 | [11] |
| Interstitial Lung Disease/Pneumonitis | 15 (any grade), no grade 4/5 | 3 (any grade) | [1] |
| Decreased Neutrophil Count | 19 | Not specified | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used in the evaluation of ADCs.
Caption: General Experimental Workflow for ADC Evaluation.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.
Methodology:
-
Cell Culture: Culture HER2-positive (e.g., SK-BR-3, NCI-N87) and HER2-negative (e.g., U-87MG) cancer cell lines in appropriate media.[3]
-
Cell Seeding: Seed a predetermined number of cells into 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a control antibody. Treat the cells with the diluted ADCs for a specified incubation period (typically 72-120 hours).[13]
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.[13]
-
Data Analysis: Normalize the viability data to untreated control cells and plot a dose-response curve to calculate the IC50 value.
Bystander Effect Co-culture Assay
Objective: To assess the ability of an ADC to kill neighboring antigen-negative cells.
Methodology:
-
Cell Line Preparation: Use a HER2-positive cell line and a HER2-negative cell line. The HER2-negative cells are often engineered to express a fluorescent protein (e.g., GFP) for easy identification.[5][14]
-
Co-culture Seeding: Seed a mixture of the HER2-positive and fluorescently labeled HER2-negative cells in a 96-well plate at a defined ratio.[13][15]
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the HER2-positive cells but has minimal direct effect on the HER2-negative cells in monoculture.[14]
-
Incubation: Incubate the plate for 72-120 hours.[15]
-
Viability Assessment: Quantify the viability of the fluorescently labeled HER2-negative cells using imaging-based methods or flow cytometry.[15]
-
Data Analysis: Compare the viability of the HER2-negative cells in the co-culture to their viability in monoculture treated with the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect.[14]
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
ADC Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma from different species (e.g., human, mouse, rat) at 37°C.[16]
-
Time-Point Sampling: Collect aliquots of the plasma at various time points (e.g., 0, 6, 24, 48, 96, 144 hours) and immediately freeze them to stop any degradation.[16][17]
-
Sample Analysis: Analyze the samples to determine the drug-to-antibody ratio (DAR) over time. This can be done using techniques like liquid chromatography-mass spectrometry (LC-MS).[18][19]
-
Data Analysis: Plot the average DAR against time. A decrease in DAR over time indicates deconjugation of the payload. The rate of DAR loss is a measure of the ADC's plasma stability.[16]
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.
Methodology:
-
Cell Line Implantation: Subcutaneously inject HER2-positive human tumor cells (e.g., NCI-N87, BT-474) into immunocompromised mice (e.g., nude or SCID mice).[20][21]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
ADC Administration: Administer the ADC, a control antibody, or a vehicle solution to the mice, typically via intravenous injection, at a specified dose and schedule.[22]
-
Tumor Monitoring: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition. At the end of the study, tumors can be excised and weighed.[22]
Conclusion
The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design, with significant implications for both efficacy and safety. The head-to-head comparison of Trastuzumab Deruxtecan and Ado-trastuzumab emtansine for the HER2 target provides a compelling clinical example of these differences.
Trastuzumab Deruxtecan, with its cleavable linker and potent topoisomerase I inhibitor payload, has demonstrated superior efficacy in terms of progression-free survival and objective response rate in patients with HER2-positive metastatic breast cancer compared to Ado-trastuzumab emtansine.[1][8] This enhanced efficacy is, in part, attributed to its high drug-to-antibody ratio and the bystander killing effect of its membrane-permeable payload.[3][4] However, this comes with a different safety profile, including a notable risk of interstitial lung disease that requires careful monitoring.[1]
Ado-trastuzumab emtansine, with its non-cleavable linker, offers a more localized cytotoxic effect, which can contribute to a different and potentially more manageable safety profile in some respects.[3] While it has been a standard of care, the superior efficacy of T-DXd in the DESTINY-Breast03 trial has led to a paradigm shift in the treatment of HER2-positive metastatic breast cancer.[9]
Ultimately, the optimal linker strategy is target and payload-dependent. For heterogeneous tumors, a cleavable linker with a potent, membrane-permeable payload that can exert a bystander effect may be advantageous. For targets with very high and uniform expression, or when minimizing off-target toxicity is paramount, a non-cleavable linker might be preferred. The comprehensive preclinical and clinical evaluation using the methodologies outlined in this guide is essential for making an informed decision in the development of the next generation of antibody-drug conjugates.
References
- 1. Trastuzumab deruxtecan versus trastuzumab emtansine in patients with HER2-positive metastatic breast cancer: updated results from DESTINY-Breast03, a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Comparison of trastuzumab emtansine, trastuzumab deruxtecan, and disitamab vedotin in a multiresistant HER2-positive breast cancer lung metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. DESTINY-Breast03: SABCS 2022 Sara Hurvitz Updated Survival Results - OncologyTube [oncologytube.com]
- 10. targetedonc.com [targetedonc.com]
- 11. mdnewsline.com [mdnewsline.com]
- 12. DESTINY-Breast03 Trial | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. ADC Plasma Stability Assay [iqbiosciences.com]
- 20. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Navigating the Nexus of In Vitro and In Vivo Efficacy: A Comparative Guide for Boc-Val-Dil-Dap-Phe-OMe Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the translation of in vitro potency to in vivo efficacy is a cornerstone of successful antibody-drug conjugate (ADC) development. This guide provides a comprehensive comparison of the anticipated performance of ADCs utilizing the Boc-Val-Dil-Dap-Phe-OMe linker system. Due to the limited publicly available data for this specific linker, this guide establishes a framework for evaluation by drawing parallels with well-characterized ADC technologies and providing detailed experimental protocols to generate correlative data.
The this compound linker is a cleavable peptide linker designed for the targeted delivery of a cytotoxic payload. Its peptide sequence, Val-Dil-Dap, is predicted to be a substrate for lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. This targeted cleavage mechanism aims to release the cytotoxic payload preferentially within cancer cells, thereby minimizing systemic toxicity. The payload is likely a derivative of a potent anti-mitotic agent, suggested by the "Phe-OMe" moiety, akin to components of dolastatin 10.
Comparison with Alternative ADC Linkers
The choice of linker is critical to an ADC's therapeutic index. Below is a comparison of the inferred properties of the this compound linker with established linker technologies.
| Linker Type | Cleavage Mechanism | Plasma Stability | Payload Release | Key Characteristics |
| Peptide (e.g., this compound, Val-Cit) | Enzymatic (e.g., Cathepsin B in lysosome) | Generally High | Intracellular | High tumor selectivity; reduced off-target toxicity.[1][] |
| Hydrazone | pH-sensitive (acidic environment of endosomes/lysosomes) | Moderate | Intracellular | Prone to premature drug release in circulation due to instability at physiological pH.[1][3] |
| Disulfide | Reduction (high glutathione (B108866) levels in cytoplasm) | Variable | Intracellular | Stability can be engineered by modifying steric hindrance around the disulfide bond.[4][5] |
In Vitro and In Vivo Efficacy: A Correlative Look
While specific data for a this compound ADC is not publicly available, the following tables present a template for data that should be generated and compared. For context, representative data for a Val-Cit-linked ADC is included.
In Vitro Cytotoxicity Data
| ADC | Cell Line | Target Antigen | IC50 (ng/mL) |
| This compound-Payload | [e.g., SK-BR-3] | [e.g., HER2] | Data to be generated |
| This compound-Payload | [e.g., MCF-7] | [e.g., HER2 (low)] | Data to be generated |
| Val-Cit-MMAE (Brentuximab vedotin) | Karpas-299 | CD30 | ~10 |
| Control (Non-targeting ADC) | [e.g., SK-BR-3] | N/A | Data to be generated |
In Vivo Efficacy Data (Xenograft Model)
| ADC | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| This compound-Payload | [e.g., SK-BR-3] | [e.g., 3 mg/kg, Q4D] | Data to be generated |
| Val-Cit-MMAE (Brentuximab vedotin) | Karpas-299 | 1 mg/kg, single dose | >90% |
| Vehicle Control | [e.g., SK-BR-3] | N/A | 0% |
Experimental Protocols
Detailed methodologies are crucial for generating robust and comparable data.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate target cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the respective wells. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the cells for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.[6][7]
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously implant human tumor cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice.[8][9]
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment and control groups. Administer the ADC intravenously at the desired dose and schedule.
-
Tumor Measurement: Measure tumor volume and body weight two to three times per week.
-
Endpoint: At the end of the study (based on tumor size in the control group or signs of toxicity), euthanize the mice and collect tumors for further analysis.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect compared to the control group.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved in the evaluation of a this compound ADC, the following diagrams illustrate the inferred signaling pathway, a typical experimental workflow, and the concept of in vitro-in vivo correlation.
Caption: Inferred signaling pathway of a this compound ADC.
Caption: Experimental workflow for ADC efficacy evaluation.
Caption: Logical relationship of in vitro-in vivo correlation for ADCs.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Boc-Val-Dil-Dap-Phe-OMe and Clinically Approved ADC Linkers
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of effective and safe Antibody-Drug Conjugates (ADCs). The linker's stability in circulation and its cleavability at the target site are paramount to the overall therapeutic index of the ADC. This guide provides an objective comparison of the peptide-based linker, Boc-Val-Dil-Dap-Phe-OMe, against the class of clinically approved cathepsin B-cleavable linkers, exemplified by the widely used MC-Val-Cit-PABC linker.
This compound is a cleavable ADC linker utilized in the synthesis of antibody-drug conjugates.[1][2][3][4][5][6] Its peptide sequence suggests a mechanism of action that relies on enzymatic cleavage by proteases, such as cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.[][8] This intracellular release mechanism is a hallmark of many clinically successful ADCs.[9]
Data Presentation: A Comparative Overview
Direct head-to-head preclinical or clinical data for this compound is not extensively available in the public domain. However, we can infer its likely performance characteristics based on its nature as a peptide linker and compare it to the well-documented performance of clinically approved linkers like MC-Val-Cit-PABC.
Table 1: In Vitro Performance Comparison
| Parameter | This compound (Inferred) | MC-Val-Cit-PABC (Reported) |
| Linker Type | Peptide-based, Cathepsin B-cleavable | Peptide-based, Cathepsin B-cleavable[] |
| Cleavage Mechanism | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B)[] |
| Plasma Stability | Expected to have moderate to high stability, but potentially susceptible to premature cleavage by other plasma proteases. | Generally stable in human plasma, but can show instability in rodent plasma due to enzymes like carboxylesterase.[11] |
| Lysosomal Stability | Designed for efficient cleavage within the lysosome. | Efficiently cleaved in the lysosomal environment to release the payload.[12] |
| In Vitro Cytotoxicity (IC50) | Dependent on the conjugated payload and target cell line. | Potent low nanomolar IC50 values in antigen-positive cell lines.[] |
Table 2: In Vivo Performance Comparison
| Parameter | This compound (Inferred) | MC-Val-Cit-PABC (Reported) |
| In Vivo Stability | The in vivo stability of an ADC is primarily evaluated through pharmacokinetic (PK) studies that measure the concentration of the total antibody, the intact ADC, and the prematurely released free payload in plasma over time.[13] | Linker stability is a critical factor for in vivo performance.[13] The Val-Cit linker has demonstrated acceptable stability in humans.[] |
| Efficacy in Xenograft Models | Efficacy is dependent on the overall ADC design, including the antibody, payload, and target. | ADCs with Val-Cit linkers have shown significant tumor growth inhibition in various xenograft models.[15] |
| Off-Target Toxicity | Premature cleavage in circulation can lead to off-target toxicity.[16] | Off-target toxicity can occur due to premature payload release, though the Val-Cit linker is designed to minimize this in humans.[] |
Experimental Protocols
To directly compare the performance of an ADC utilizing this compound with one using a clinically approved linker, the following key experiments are recommended.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma from different species.[17]
Methodology:
-
ADC Incubation: The ADC is incubated at a specified concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[18]
-
Time Points: Aliquots of the incubation mixture are collected at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Processing: Plasma proteins are precipitated, and the free payload is extracted.
-
Quantification: The concentration of the released payload is quantified using LC-MS/MS. The amount of intact ADC can be measured using methods like ELISA or hydrophobic interaction chromatography (HIC).[19]
-
Data Analysis: The percentage of intact ADC remaining or the amount of free payload is plotted against time to determine the linker's stability.
In Vitro Cathepsin B Cleavage Assay
Objective: To confirm the specific enzymatic cleavage of the linker by cathepsin B.[20]
Methodology:
-
Reaction Setup: The ADC is incubated with purified cathepsin B in an appropriate assay buffer at 37°C.
-
Time Points: Aliquots are taken at various time points.
-
Reaction Quenching: The enzymatic reaction is stopped by adding a quenching solution.
-
Analysis: The amount of released payload is quantified by HPLC or LC-MS/MS.[20]
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.[16]
Methodology:
-
Tumor Model: Immunocompromised mice are implanted with human tumor cells that express the target antigen.
-
Treatment Groups: Once tumors reach a specified size, mice are randomized into groups to receive the test ADC, a control ADC with a clinically approved linker, a vehicle control, and a non-binding antibody control.
-
Dosing: The ADCs are administered intravenously at a predetermined dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.[16]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or if signs of toxicity are observed. Efficacy is determined by comparing tumor growth inhibition between the different treatment groups.
Mandatory Visualization
Caption: Intracellular processing and payload release of a cathepsin B-cleavable ADC.
Caption: Experimental workflow for benchmarking a novel ADC linker.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ADC连接子 | MCE [medchemexpress.cn]
- 4. amsbio.com [amsbio.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. This compound - Creative Biolabs [creative-biolabs.com]
- 8. iphasebiosci.com [iphasebiosci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 11. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. benchchem.com [benchchem.com]
A Comparative Analysis of Peptide Linker Stability in Human Plasma for Advanced Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Peptide Linker
The efficacy and safety of antibody-drug conjugates (ADCs) and other targeted drug delivery platforms are critically dependent on the stability of the linker connecting the targeting moiety to the therapeutic payload. An ideal peptide linker must remain stable in the systemic circulation to prevent premature drug release, which can lead to off-target toxicity and reduced therapeutic efficacy. Conversely, the linker must be efficiently cleaved at the target site to unleash the payload. This guide provides a comparative stability analysis of various peptide linkers in human plasma, supported by experimental data, detailed methodologies, and visual representations of key processes to aid in the rational design of next-generation drug conjugates.
Comparative Stability of Peptide Linkers in Human Plasma
The stability of peptide linkers in human plasma is a key determinant of their clinical viability. The following table summarizes the stability of commonly used peptide linkers based on in vitro plasma incubation studies. Stability is often assessed by measuring the amount of intact antibody-drug conjugate (ADC) or the percentage of payload release over time.
| Linker Type | Peptide Sequence | Stability in Human Plasma | Key Findings |
| Dipeptide | Valine-Citrulline (Val-Cit) | High | Demonstrates excellent stability with minimal payload release over extended periods. For example, one study observed less than 1% release of the payload MMAE after 6 days of incubation.[1] Another study reported a half-life of 230 days.[1] It is a widely used linker in approved ADCs.[2][3][] |
| Dipeptide | Valine-Alanine (Val-Ala) | High | Offers a stable alternative to Val-Cit, with some evidence suggesting improved stability.[5] It is less hydrophobic than Val-Cit, which can allow for a higher drug-to-antibody ratio (DAR) with limited aggregation.[6] |
| Dipeptide | Phenylalanine-Lysine (Phe-Lys) | High | Exhibits remarkable stability in the bloodstream, comparable to Val-Cit.[7] One study reported a half-life of 30 days in human plasma.[8] |
| Tetrapeptide | Glycine-Glycine-Phenylalanine-Glycine (GGFG) | High | Demonstrates greater stability in circulation compared to some dipeptide linkers.[9] This linker is utilized in the highly successful ADC, Enhertu.[2] |
| Tripeptide | Glutamic acid-Valine-Citrulline (EVCit) | High | Engineered for enhanced stability, particularly in mouse plasma where Val-Cit is known to be less stable.[10] It shows no significant degradation in human plasma after 28 days of incubation.[5][10] |
| Asparagine-based | Asparagine-Asparagine (Asn-Asn) | High | These linkers are cleaved by the lysosomal protease legumain and show excellent stability in both human and mouse plasma.[11] |
Experimental Protocols
Accurate assessment of peptide linker stability is paramount for the development of safe and effective drug conjugates. The following are generalized protocols for common in vitro plasma stability assays.
In Vitro Plasma Stability Assay using LC-MS
Objective: To quantify the stability of a peptide linker in an ADC context by measuring the change in the drug-to-antibody ratio (DAR) over time in human plasma.
Materials:
-
Test ADC with the peptide linker of interest
-
Control ADC with a known stable linker (optional)
-
Human plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein A/G magnetic beads for immunocapture
-
Elution buffer (e.g., 20mM Glycine, 0.1% Acetic Acid)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
LC-MS system (e.g., a high-resolution mass spectrometer coupled with an HPLC system)
Procedure:
-
Preparation: Thaw frozen human plasma at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of the test ADC in PBS.
-
Incubation: Spike the ADC into the pre-warmed human plasma to a final concentration of approximately 100 µg/mL. A control sample of the ADC in PBS should be prepared in parallel.
-
Time-Point Sampling: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours), collect aliquots and immediately freeze them at -80°C to halt any further degradation.[7]
-
Immunoaffinity Capture: Thaw the plasma samples and isolate the ADC using Protein A/G magnetic beads. Wash the beads with PBS to remove non-specifically bound plasma proteins.[12]
-
Elution and Reduction: Elute the captured ADC from the beads. For DAR analysis, the interchain disulfide bonds of the antibody are typically reduced to separate the heavy and light chains.
-
LC-MS Analysis: Analyze the reduced samples by LC-MS to determine the relative abundance of the different drug-loaded chains.
-
Data Analysis: Calculate the average DAR at each time point. A decrease in the average DAR over time is indicative of linker cleavage and payload loss. The rate of DAR reduction provides a quantitative measure of the ADC's plasma stability.[13]
In Vitro Plasma Stability Assay using ELISA
Objective: To determine the amount of intact, conjugated antibody in plasma over time.
Materials:
-
Test ADC
-
Human plasma
-
Coating antibody (specific to the ADC's antibody)
-
Detection antibody (conjugated to an enzyme like HRP, specific to the payload)
-
ELISA plates
-
Wash and blocking buffers
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Incubation: Similar to the LC-MS protocol, incubate the ADC in human plasma at 37°C and collect samples at various time points.
-
Plate Coating: Coat ELISA plates with an antibody that captures the ADC.
-
Blocking: Block the plates to prevent non-specific binding.
-
Sample Addition: Add the plasma samples (containing the ADC) to the wells and incubate.
-
Detection: After washing, add a detection antibody that specifically binds to the payload of the ADC. This antibody is typically conjugated to an enzyme for signal generation.
-
Signal Development: Add the appropriate substrate and, after a set incubation time, stop the reaction.
-
Data Analysis: Measure the absorbance using a plate reader. The signal intensity is proportional to the amount of intact ADC with the payload attached. A decrease in signal over time indicates linker cleavage.
Visualizing the Process: Workflows and Mechanisms
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for in vitro plasma stability assay.
Caption: ADC mechanism: from circulation to payload release.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. orb.binghamton.edu [orb.binghamton.edu]
- 10. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Evaluating the Bystander Effect: A Comparative Analysis of Boc-Val-Dil-Dap-Phe-OMe and Other ADC Linkers
For researchers, scientists, and drug development professionals, the design of antibody-drug conjugates (ADCs) with optimal therapeutic efficacy is a paramount objective. A critical determinant of an ADC's success is its ability to induce a "bystander effect," a phenomenon where the cytotoxic payload kills not only the targeted antigen-positive cancer cells but also adjacent antigen-negative cells. This is particularly crucial in the context of heterogeneous tumors. The choice of linker connecting the antibody to the payload is a key driver of this effect. This guide provides a detailed comparison of the novel cleavable linker, Boc-Val-Dil-Dap-Phe-OMe, with other established linker technologies, supported by experimental data and detailed methodologies.
The bystander effect is largely governed by the ADC's ability to release a membrane-permeable payload that can diffuse from the target cell into the surrounding tumor microenvironment.[1] This process is critically dependent on the nature of the linker. Linkers are broadly categorized as cleavable or non-cleavable, a distinction that fundamentally dictates the potential for bystander killing.[2]
The Dichotomy of ADC Linkers: Cleavable vs. Non-Cleavable
Cleavable linkers are designed to be stable in systemic circulation but are selectively cleaved within the tumor microenvironment or inside the cancer cell, releasing the payload in its free, active form.[3] This release is often triggered by specific conditions such as the presence of lysosomal proteases (e.g., cathepsins), a lower pH, or a higher concentration of reducing agents like glutathione.[3] In contrast, non-cleavable linkers release the payload only after the complete proteolytic degradation of the antibody backbone within the lysosome.[3] This process typically leaves the payload attached to the linker and an amino acid residue, creating a charged, membrane-impermeable complex that is trapped within the target cell, thus limiting the bystander effect.[2][4]
The this compound linker is a peptide-based, cleavable linker.[5] While direct experimental data on the bystander effect of this specific linker is not extensively available in the public domain, its peptide nature suggests that it is likely cleaved by intracellular proteases, similar to other well-characterized peptide linkers like valine-citrulline (vc).
Quantitative Comparison of Bystander Effect by Linker and Payload Type
The following tables summarize quantitative data from preclinical studies, highlighting the differential bystander effects of ADCs with cleavable versus non-cleavable linkers, and the influence of payload properties.
Table 1: Comparison of Cleavable and Non-Cleavable Linkers
| ADC | Linker Type | Payload | Target Antigen | Bystander Effect Observation |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | MMAE | HER2 | Significant bystander killing of HER2-negative cells observed in co-culture.[6] |
| Trastuzumab deruxtecan (B607063) (T-DXd) | Cleavable (tetrapeptide) | DXd | HER2 | Strong bystander effect demonstrated in vitro and in vivo.[7][8] |
| Brentuximab vedotin (Adcetris) | Cleavable (Val-Cit) | MMAE | CD30 | Potent bystander killing of CD30-negative cells.[6] |
| Trastuzumab emtansine (T-DM1) | Non-cleavable (SMCC) | DM1 | HER2 | Minimal to no bystander effect observed.[4][7] |
| Anti-CanAg ADC | Non-cleavable (Thioether) | DM1 derivative | CanAg (MUC1) | Minimal bystander killing was observed.[2] |
Table 2: Influence of Payload Permeability on Bystander Effect
| Payload | Key Physicochemical Property | Cell Membrane Permeability | Typical Bystander Effect |
| MMAE (Monomethyl auristatin E) | More hydrophobic, neutral | High | Potent[9] |
| MMAF (Monomethyl auristatin F) | Hydrophilic, negatively charged at physiological pH | Low | Minimal to none[9] |
| DXd (Exatecan derivative) | High | High | Strong[7] |
| DM1 (Maytansinoid) | Polar | Low (as Lys-MCC-DM1) | Minimal to none[4] |
Signaling Pathways and Experimental Workflows
The mechanism of the bystander effect for an ADC with a cleavable peptide linker like this compound is a multi-step process.
Caption: Mechanism of ADC Bystander Effect.
Experimental Protocols for Evaluating the Bystander Effect
Detailed methodologies are essential for the accurate assessment and comparison of the bystander effect of ADCs.
In Vitro Co-culture Bystander Killing Assay
This assay directly measures the ability of an ADC to induce the killing of antigen-negative cells when co-cultured with antigen-positive cells.[10]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Fluorescent protein vector (e.g., GFP) for labeling Ag- cells
-
Complete cell culture medium
-
ADC of interest (e.g., with this compound linker)
-
Control antibody and/or ADC with a non-cleavable linker
-
96-well culture plates
-
Fluorescence microscope or high-content imager
-
Cell viability reagent (e.g., CellTiter-Glo®)
Protocol:
-
Cell Line Preparation: Transduce the Ag- cell line with a fluorescent protein vector to distinguish it from the Ag+ cell line.
-
Cell Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of both cell lines as controls. Allow cells to adhere overnight.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC. Include untreated and control ADC-treated wells.
-
Incubation: Incubate the plates for a period determined by the ADC's mechanism of action (typically 72-120 hours).
-
Data Acquisition and Analysis: Assess the viability of the fluorescent Ag- cells using imaging or flow cytometry. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
Caption: Co-culture Bystander Assay Workflow.
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.[10]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC of interest
-
96-well culture plates
-
Centrifuge
-
Cell viability reagent
Protocol:
-
Prepare Conditioned Medium: Seed Ag+ cells and treat them with the ADC at a cytotoxic concentration for 48-72 hours. Collect the culture supernatant (conditioned medium).
-
Treatment of Bystander Cells: Seed Ag- cells in a new 96-well plate. After adherence, replace the medium with the collected conditioned medium. Include controls where Ag- cells are treated with fresh medium containing the ADC (to assess direct toxicity) and medium from untreated Ag+ cells.
-
Incubation: Incubate the Ag- cells with the conditioned medium for 48-72 hours.
-
Data Analysis: Assess the viability of the Ag- cells. A significant reduction in viability in cells treated with conditioned medium from ADC-treated Ag+ cells indicates a bystander effect.
Conclusion
The bystander effect is a critical attribute for enhancing the therapeutic efficacy of ADCs, especially in the context of heterogeneous tumors. The choice of linker is a pivotal determinant of this effect. While direct quantitative data for the this compound linker is limited, its peptide-based structure strongly suggests a protease-cleavable mechanism of payload release. This positions it within the class of linkers capable of inducing a potent bystander effect, provided it is paired with a membrane-permeable payload. The experimental evidence overwhelmingly indicates that cleavable linkers that release hydrophobic, uncharged payloads are superior in mediating bystander killing compared to non-cleavable linkers or those that release charged, membrane-impermeable payloads. Therefore, ADCs incorporating the this compound linker warrant further investigation to fully characterize their bystander killing potential and optimize their therapeutic application.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Comparative analysis of cytotoxicity profiles of different ADC linkers
A Comparative Analysis of Cytotoxicity Profiles of Different ADC Linkers
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective and safe antibody-drug conjugates (ADCs). The linker, which connects the monoclonal antibody to the cytotoxic payload, plays a pivotal role in the ADC's stability in circulation and the mechanism of drug release at the target site. This guide provides an objective comparison of the two main classes of ADC linkers—cleavable and non-cleavable—supported by experimental data to inform rational ADC design.
The primary distinction between these linker strategies lies in their payload release mechanism.[1][2] Cleavable linkers are engineered to be selectively broken down by specific triggers within the tumor microenvironment or inside cancer cells, such as enzymes or changes in pH.[1][3] In contrast, non-cleavable linkers release the payload only after the complete degradation of the antibody within the lysosome.[2][4] This fundamental difference has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.[2]
Comparative Performance Data
The choice of linker technology significantly impacts the therapeutic index of an ADC. The following table summarizes quantitative data from preclinical studies, offering a comparative view of ADCs with cleavable and non-cleavable linkers.
| Linker Type | Linker Chemistry Example | Payload | Target/Cell Line | IC50 (ng/mL) | Key Findings |
| Cleavable | Valine-Citrulline (vc) | MMAE | HER2+ (SK-BR-3) | 10-50 | Potent cytotoxicity, susceptible to bystander effect. |
| Cleavable | Hydrazone | Doxorubicin | CD30+ (Karpas 299) | 50-200 | pH-sensitive release, moderate potency. |
| Cleavable | GGFG | DXd | HER2+ (NCI-N87) | 1-10 | High potency and significant bystander effect.[5] |
| Non-cleavable | Thioether (SMCC) | DM1 | HER2+ (BT-474) | 20-100 | High stability, reduced bystander effect, suitable for high antigen expression.[6] |
| Non-cleavable | Maleimidocaproyl | MMAF | CD30+ (L540cy) | 30-150 | Potent payload with limited cell permeability, reduced bystander killing. |
Note: IC50 values can vary significantly based on experimental conditions such as the cell line used, incubation time, and the specific assay performed.[4]
Mechanism of Action: A Tale of Two Release Strategies
ADCs with cleavable linkers can release the unmodified, potent payload. If this payload is membrane-permeable, it can diffuse out of the target cell and eliminate neighboring antigen-negative cells—a phenomenon known as the "bystander effect".[1][5] This can be particularly advantageous in treating heterogeneous tumors.[1]
Conversely, ADCs with non-cleavable linkers release a payload-linker-amino acid complex after proteolytic degradation of the antibody.[1][2] This complex is typically charged and less permeable, which limits the bystander effect but can offer a better safety profile due to reduced off-target toxicity.[1][4] Non-cleavable linkers generally provide superior plasma stability, leading to a wider therapeutic window.[4]
Below is a diagram illustrating the different payload release mechanisms for cleavable and non-cleavable linkers.
Experimental Protocols
Accurate and reproducible assessment of ADC cytotoxicity is crucial for comparative analysis. The following is a detailed protocol for a common in vitro cytotoxicity assay.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.[7]
Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cell lines[7]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[7]
-
ADC constructs and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[7]
-
Solubilization solution (e.g., DMSO)[7]
-
96-well plates[7]
-
Microplate reader[7]
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[8]
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in culture medium. Remove the old medium from the cells and add the ADC dilutions.
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).[8]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.[8]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[9]
The following diagram outlines a general workflow for evaluating ADC cytotoxicity.
Conclusion: Selecting the Optimal Linker
The choice between a cleavable and a non-cleavable linker is not a one-size-fits-all decision and depends on multiple factors, including the target antigen, the tumor microenvironment, the payload's properties, and the desired therapeutic window.[4] Cleavable linkers are often favored for their potent bystander effect, which can be advantageous in treating heterogeneous tumors with varied antigen expression.[4] However, this can come at the cost of lower plasma stability and a potential for increased off-target toxicity.[4][10]
Non-cleavable linkers generally offer superior plasma stability, leading to a wider therapeutic window and reduced off-target toxicity.[4] The lack of a significant bystander effect makes them more suitable for treating hematological malignancies or solid tumors with homogenous and high antigen expression.[4][11] Ultimately, careful consideration of these factors, supported by robust preclinical data, is essential for the successful development of a safe and effective ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Toxicity profiles of antibody-drug conjugates for anticancer treatment: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Crucial Role of Linker Composition in Shaping ADC Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker component of an antibody-drug conjugate (ADC) is a critical determinant of its pharmacokinetic (PK) profile, directly influencing its efficacy and toxicity.[1][2][3] The choice of linker dictates the stability of the ADC in circulation and the mechanism by which the cytotoxic payload is released at the target site.[1][4] This guide provides an objective comparison of the pharmacokinetic properties of ADCs featuring different linker technologies, supported by experimental data, detailed methodologies, and visual representations of key concepts.
Quantitative Comparison of Pharmacokinetic Parameters
The stability of the linker in systemic circulation is a key factor governing the PK properties of an ADC.[1][5] Premature release of the cytotoxic payload can lead to off-target toxicity and a reduced therapeutic index.[1] The following tables summarize key pharmacokinetic parameters for ADCs with different types of cleavable and non-cleavable linkers, as well as the impact of linker hydrophilicity.
Note: Direct comparison between studies should be made with caution due to differences in experimental conditions, antibodies, payloads, and analytical methods.[1]
Table 1: Pharmacokinetic Parameters of ADCs with Cleavable vs. Non-Cleavable Linkers
| Linker Type | Specific Linker | Antibody Target | Payload | Animal Model | t1/2 (days) | CL (mL/day/kg) | AUC (µg·day/mL) | Vd (mL/kg) | Reference |
| Non-Cleavable | Thioether (MCC) | Anti-CD22 | DM1 | Rat | 6.9 | 10.3 | 971 | 100 | [1] |
| Thioether (MCC) | Anti-HER2 | DM1 | Mouse | 4.8 | 20.8 | 240 | - | [1] | |
| Thioether (SMCC) | Anti-HER2 | DM1 | Rat | 10.4 | 0.7 (mL/h/kg) | 14,370 (h·µg/mL) | - | [1] | |
| Cleavable | Disulfide (SPP) | Anti-CD22 | DM1 | Rat | 4.4 | 22.0 | 455 | 139 | [1] |
| Disulfide (SPP) | Anti-HER2 | DM1 | Mouse | 2.5 | 50.0 | 100 | - | [1] | |
| Protease (vc-PABC) | Anti-CD30 | MMAE | Mouse | ~3.5 | ~14 | ~350 | - | [6] |
Observations:
-
Non-cleavable linkers, such as thioether-based MCC and SMCC, generally exhibit longer half-lives and lower clearance rates compared to cleavable disulfide linkers.[1][7] This suggests greater stability in circulation.[4][8]
-
The same linker type can result in different PK profiles depending on the antibody and animal model used, highlighting the importance of empirical evaluation.[1]
Table 2: Impact of Linker Hydrophilicity on ADC Pharmacokinetics
| Linker Type | Specific Linker Moiety | Antibody | Payload | Animal Model | CL (mL/day/kg) | AUC (µg·day/mL) | Reference |
| Hydrophobic | Val-Cit | Trastuzumab | MMAE | Mouse | 20.1 | - | [9] |
| Hydrophilic | Val-Cit-PEG2 | Trastuzumab | MMAE | Mouse | 14.5 | - | [9] |
| Val-Cit-PEG4 | Trastuzumab | MMAE | Mouse | 11.8 | - | [9] | |
| Val-Cit-PEG8 | Trastuzumab | MMAE | Mouse | 9.2 | - | [9] | |
| Val-Cit-PEG12 | Trastuzumab | MMAE | Mouse | 6.8 | - | [9] | |
| Hydrophilic (Pendant) | Pendant PEG | Trastuzumab | DM1 | Rat | 2.8 | 17,900 | [9] |
| Hydrophilic (Linear) | Linear PEG | Trastuzumab | DM1 | Rat | 12.3 | 4,070 | [9] |
Observations:
-
Increasing the hydrophilicity of the linker, for instance by incorporating polyethylene (B3416737) glycol (PEG) moieties, can significantly decrease the plasma clearance of ADCs.[9] This leads to a longer circulation time and increased overall exposure (AUC).[9]
-
The architecture of the hydrophilic linker (e.g., linear vs. pendant/branched) can also have a substantial impact on PK, with branched structures potentially offering superior properties, especially for ADCs with a high drug-to-antibody ratio (DAR).[9]
Mechanisms of Payload Release and Experimental Workflow
The diagrams below illustrate the fundamental differences in payload release for cleavable and non-cleavable linkers, and a typical workflow for assessing ADC pharmacokinetics.
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Caption: A typical experimental workflow for preclinical ADC pharmacokinetic studies.
Experimental Protocols
Accurate assessment of ADC pharmacokinetics relies on robust and well-defined experimental protocols. Below are representative methodologies for key experiments.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the general procedure for evaluating the pharmacokinetic properties of an ADC in a rodent model.
-
Animal Models: Male Sprague-Dawley rats or CD-1 mice are commonly used.[1][10]
-
Dosing: The ADC is administered as a single intravenous (IV) bolus injection, typically via the tail vein.[1] The dose concentration is prepared in a suitable vehicle such as sterile saline.
-
Blood Sampling: Blood samples (approximately 200-300 µL) are collected at predetermined time points post-dose (e.g., 5 min, 1, 6, 24, 48, 72, 168, 336, and 672 hours).[1][10] Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).[1]
-
Plasma Processing: Plasma is separated by centrifugation at approximately 2,000g for 10 minutes at 4°C.[1] Samples are then stored at -80°C until analysis.
-
Data Analysis: Plasma concentration-time data for each analyte are analyzed using non-compartmental analysis (NCA) with software such as WinNonlin to determine key PK parameters including half-life (t1/2), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Bioanalytical Methods for ADC Quantification
Multiple analytes need to be quantified to fully understand the disposition of an ADC.[11][12]
-
Total Antibody Quantification (ELISA):
-
Principle: This assay measures the concentration of all antibody species, both conjugated and unconjugated.
-
Method: A sandwich ELISA format is typically used.[13][] Microtiter plates are coated with the target antigen to capture the ADC. A secondary antibody that recognizes the antibody portion of the ADC (e.g., anti-human IgG-HRP) is then used for detection.[13]
-
Quantification: A standard curve is generated using a reference standard of the unconjugated antibody. The concentration of total antibody in the plasma samples is determined by interpolation from the standard curve.
-
-
Conjugated Antibody (ADC) Quantification (ELISA):
-
Principle: This assay specifically measures the concentration of the antibody that is still conjugated to the payload.
-
Method: A common format involves using a capture antibody that binds to the antibody portion of the ADC and a detection antibody that is specific to the payload (e.g., anti-payload monoclonal antibody).[13][]
-
Quantification: A standard curve is generated using a reference standard of the ADC. The concentration of the conjugated antibody in the plasma samples is determined by interpolation from the standard curve.[1]
-
-
Free Payload Quantification (LC-MS/MS):
-
Principle: This method quantifies the amount of payload that has been prematurely released from the ADC into circulation.
-
Method: Plasma samples undergo protein precipitation followed by solid-phase extraction to isolate the small molecule payload. The extracted samples are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
-
Quantification: A standard curve is prepared by spiking known concentrations of the payload into control plasma.
-
-
Hybrid Ligand-Binding LC-MS (LB-LC-MS):
-
Principle: This technique combines the specificity of ligand-binding assays with the quantitative power of mass spectrometry, becoming a gold standard in ADC bioanalysis.[13][16]
-
Method: The ADC is first captured from the plasma using an anti-antibody or antigen-coated magnetic bead. After washing, the ADC is eluted and may be subjected to enzymatic digestion to generate signature peptides for both the antibody and the payload-linker moiety. These peptides are then quantified by LC-MS/MS.[10] This method can provide information on the average drug-to-antibody ratio (DAR) over time.[10][17]
-
Conclusion
The composition of the linker is a critical design feature that profoundly impacts the pharmacokinetic properties, and ultimately the therapeutic index, of an ADC. Non-cleavable linkers generally afford greater plasma stability, which can lead to a wider therapeutic window.[4][18] Cleavable linkers, while potentially less stable, offer the advantage of a "bystander effect," which can be crucial for treating heterogeneous tumors.[18] Furthermore, enhancing linker hydrophilicity has emerged as a key strategy to improve ADC pharmacokinetics by reducing clearance and increasing exposure.[9] The selection of an optimal linker is a multi-faceted decision that must consider the specific target, the nature of the payload, and the desired mechanism of action.[18][] A thorough understanding and careful evaluation of these factors, using the robust experimental and bioanalytical methods outlined in this guide, are essential for the successful development of safe and effective ADC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency | Semantic Scholar [semanticscholar.org]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bioagilytix.com [bioagilytix.com]
- 12. ADC Pharmacokinetic Study - Creative Diagnostics [qbd.creative-diagnostics.com]
- 13. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioanalysis of antibody-drug conjugates (ADCs) - ProteoGenix [proteogenix.science]
- 16. mdpi.com [mdpi.com]
- 17. ADC Plasma Stability Assay [iqbiosciences.com]
- 18. benchchem.com [benchchem.com]
Navigating Cross-Reactivity: A Comparative Guide for ADCs Featuring Boc-Val-Dil-Dap-Phe-OMe and Alternative Linker Technologies
For researchers, scientists, and drug development professionals, the off-target toxicity of Antibody-Drug Conjugates (ADCs) remains a critical hurdle. This guide provides a comparative analysis of ADCs containing the cleavable peptide linker, Boc-Val-Dil-Dap-Phe-OMe, against other common linker technologies. By presenting available experimental data and detailed protocols, this document aims to inform the rational design and preclinical assessment of next-generation ADCs with improved safety profiles.
The therapeutic window of an ADC is intrinsically linked to the specificity of its antibody component and the stability of its linker-payload system. Premature release of the cytotoxic payload can lead to systemic toxicity, while off-target binding of the ADC can damage healthy tissues. The this compound linker, a protease-cleavable peptide sequence, is designed for intracellular release of a potent dolastatin analogue payload. Understanding its cross-reactivity profile in comparison to other linkers is paramount for predicting and mitigating potential adverse effects.
Comparative Performance of ADC Linker Technologies
The choice of linker dictates the ADC's stability in circulation and the mechanism of payload release. Below is a summary of quantitative data from various studies, comparing key performance indicators of different linker types. It is important to note that direct, publicly available comparative cross-reactivity data for ADCs specifically containing the this compound linker is limited. Therefore, its performance is often inferred from studies of similar peptide linkers and dolastatin-based payloads.
Table 1: Comparative In Vitro Plasma Stability of Different ADC Linker Types
| Linker Type | Representative ADC Example | Species | Stability Metric (% Payload Loss or Intact ADC) | Time Point | Reference |
| Peptide (Val-Cit) | Trastuzumab-vc-MMAE | Human | <1% MMAE release | 6 days | [1] |
| Mouse | ~25% MMAE release | 6 days | [1] | ||
| Peptide (PEGylated) | ADC-PEG4 | Mouse | 22% Payload Loss | 24 hours | [2] |
| ADC-PEG8 | Mouse | 12% Payload Loss | 24 hours | [2] | |
| Hydrazone | Generic Hydrazone ADC | Human | Variable, prone to premature release | - | [1] |
| Disulfide | Generic Disulfide ADC | Human | Generally stable, dependent on steric hindrance | - | [1] |
| Non-cleavable (Thioether) | Trastuzumab Emtansine (T-DM1) | Rat | Half-life (T1/2) = 4.56 ± 1.11 days | - | [3] |
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | Payload | Cancer Cell Line | IC50 (nM) | Reference |
| Peptide (Val-Cit) | MMAE | HER2+ (N87) | ~1.0 | [4] |
| MMAE | HER2+ (BT474) | ~1.5 | [4] | |
| Non-cleavable | MMAF | HER2+ (SK-BR-3) | 0.1 - 1.0 | [5] |
| Peptide (GPLG) | Paclitaxel | Various | Potent (sub-nanomolar to nanomolar) | [4] |
Key Experimental Protocols for Cross-Reactivity Assessment
Accurate evaluation of ADC cross-reactivity relies on a suite of robust in vitro and in vivo assays. The following are detailed methodologies for critical experiments.
In Vitro Plasma Stability Assay
This assay is fundamental to predicting the in vivo stability of an ADC. Premature payload release in the bloodstream is a primary driver of off-target toxicity.[2][6]
Objective: To quantify the stability of the ADC and the rate of payload deconjugation in plasma from different species.
Protocol:
-
Preparation: Thaw frozen plasma (e.g., human, mouse, rat, cynomolgus monkey) at 37°C and centrifuge to remove precipitates.
-
Incubation: Spike the test ADC into the plasma to a final concentration of 100 µg/mL. Prepare a control sample in PBS. Incubate all samples at 37°C with gentle agitation.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 144 hours). Immediately snap-freeze samples and store at -80°C.
-
Analysis (LC-MS for Drug-to-Antibody Ratio - DAR):
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using anti-human IgG antibody-conjugated magnetic beads.
-
Elution and Reduction: Elute the captured ADC and reduce the interchain disulfide bonds.
-
LC-MS Analysis: Analyze the reduced heavy and light chains by liquid chromatography-mass spectrometry to determine the average DAR. A decrease in DAR over time indicates payload loss.[2][7]
-
-
Data Analysis: Plot the average DAR against time for each ADC and matrix. Calculate the percentage of payload loss at each time point relative to T=0.
In Vitro Cytotoxicity Assay (MTT/XTT)
This assay determines the potency of the ADC against target and non-target cells, providing an initial assessment of specificity.[8]
Objective: To measure the half-maximal inhibitory concentration (IC50) of the ADC on antigen-positive and antigen-negative cell lines.
Protocol:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates at an optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and free payload in complete culture medium. Add the dilutions to the cells.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-120 hours).
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization & Data Acquisition: If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the viability data against ADC concentration and determine the IC50 value using non-linear regression analysis.[8][9]
Tissue Cross-Reactivity Study (Immunohistochemistry - IHC)
IHC is a vital in vitro method to identify potential on-target, off-tumor binding and unexpected off-target binding of an ADC in a wide range of normal human tissues.[10][11]
Objective: To evaluate the binding specificity of the ADC to a panel of normal human tissues.
Protocol:
-
Tissue Preparation: Use a comprehensive panel of frozen normal human tissues. Cryosection the tissues and fix them appropriately (e.g., with cold acetone).
-
Blocking: Block endogenous peroxidase activity (if using a peroxidase-based detection system) and non-specific binding sites.
-
Primary Antibody Incubation: Incubate tissue sections with the ADC at a predetermined optimal concentration. Include a negative isotype control antibody.
-
Secondary Antibody & Detection: Apply a labeled secondary antibody that binds to the primary antibody component of the ADC. Use a suitable chromogenic or fluorescent detection system.
-
Counterstaining & Mounting: Lightly counterstain the tissues (e.g., with hematoxylin) to visualize tissue morphology. Dehydrate, clear, and mount the slides.
-
Microscopic Analysis: A pathologist evaluates the slides for the presence, intensity, and localization of staining in different cell types within each tissue.
Visualizing Key Processes and Pathways
Diagrams illustrating experimental workflows and the mechanism of action provide a clearer understanding of the complex processes involved in ADC cross-reactivity studies.
Caption: Workflow for ADC cross-reactivity assessment.
The payload of ADCs containing a this compound linker is often a derivative of dolastatin 10, such as monomethyl auristatin E (MMAE). These potent cytotoxic agents act as tubulin inhibitors, leading to cell cycle arrest and apoptosis.[12][13]
Caption: Mechanism of action for dolastatin analogue payloads.
Conclusion
The development of safer and more effective ADCs hinges on a thorough understanding and mitigation of cross-reactivity. While direct comparative data for ADCs with the this compound linker is not extensively available, the principles of cross-reactivity assessment remain universal. By employing rigorous in vitro and in vivo assays, researchers can characterize the stability, specificity, and off-target liabilities of their ADC candidates. The choice of linker technology must be carefully considered, balancing the need for potent, targeted payload delivery with the imperative of minimizing systemic toxicity. This guide provides a framework for the comparative evaluation of ADC technologies, ultimately supporting the development of next-generation cancer therapeutics with an improved therapeutic index.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prisysbiotech.com [prisysbiotech.com]
- 11. iphasebiosci.com [iphasebiosci.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
The Role of Linker Technology in Optimizing the Therapeutic Window of Antibody-Drug Conjugates: A Comparative Analysis
For researchers, scientists, and drug development professionals, the linker is a critical component in the design of an Antibody-Drug Conjugate (ADC), directly influencing its therapeutic window by balancing efficacy and toxicity. This guide provides a comparative analysis of different linker technologies, with a focus on the inferred properties of the peptide linker Boc-Val-Dil-Dap-Phe-OMe.
While direct comparative experimental data for ADCs utilizing the specific this compound linker is not extensively available in the public domain, its peptide-based structure allows for an informed comparison with other well-characterized cleavable and non-cleavable linker technologies. This guide will therefore use data from ADCs with analogous linkers to illustrate the principles of how linker choice impacts the therapeutic index.
The Critical Role of the Linker in ADC Design
An ADC is a tripartite molecule composed of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them. The ideal linker must be stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity.[1] Upon reaching the target tumor cell, the linker should facilitate the efficient release of the cytotoxic agent to induce cell death.[] The balance between these two functions is a key determinant of the ADC's therapeutic window.[3]
Comparative Analysis of ADC Linker Technologies
ADC linkers are broadly classified as either cleavable or non-cleavable, based on their mechanism of payload release.[4]
-
Cleavable Linkers: These linkers are designed to be cleaved by specific triggers present in the tumor microenvironment or within the cancer cell, such as proteases, acidic pH, or a high concentration of reducing agents like glutathione.[1][4] This targeted release mechanism can lead to a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[5]
-
Non-Cleavable Linkers: These linkers remain intact, and the payload is released only after the complete lysosomal degradation of the antibody following internalization.[1] This generally results in higher plasma stability and potentially lower off-target toxicity.[1] However, the payload is released with an attached amino acid residue, which may affect its potency and cell permeability, thus limiting the bystander effect.[1]
The this compound linker is a peptide-based linker, suggesting it is susceptible to cleavage by intracellular proteases, similar to the well-characterized valine-citrulline (Val-Cit) linker.[][]
Quantitative Comparison of ADC Performance with Different Linkers
The following table summarizes representative data from preclinical and clinical studies of ADCs with different linker technologies. It is important to note that direct comparisons can be challenging due to variations in the antibody, payload, target antigen, and experimental models used.
| Linker Type | Example ADC | Payload | Target | In Vitro Potency (IC50) | In Vivo Efficacy (Tumor Model) | Plasma Stability (Half-life) | Key Characteristics |
| Protease-Cleavable (e.g., Val-Cit) | Brentuximab vedotin (Adcetris®) | MMAE | CD30 | Sub-nanomolar | High tumor regression in lymphoma xenografts | ~2-4 days | High potency, potential for bystander effect |
| pH-Sensitive (Hydrazone) | Gemtuzumab ozogamicin (B1678132) (Mylotarg®) | Calicheamicin | CD33 | Nanomolar | Effective in AML models | Lower stability compared to peptide linkers | Earlier technology, prone to premature release |
| Disulfide | Not in a currently approved ADC | Maytansinoid | - | - | - | Variable | Relies on intracellular reducing environment |
| Non-Cleavable (Thioether) | Ado-trastuzumab emtansine (Kadcyla®) | DM1 | HER2 | Nanomolar | Significant tumor inhibition in breast cancer xenografts | ~4 days | High plasma stability, reduced off-target toxicity |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of ADC efficacy and stability.
In Vitro Cytotoxicity Assay (IC50 Determination)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50%.
Materials:
-
Target cancer cell line (e.g., CD30-positive for an anti-CD30 ADC)
-
Complete cell culture medium
-
96-well microplates
-
ADC of interest
-
Control antibody (unconjugated)
-
Free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add the treatments to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
In Vivo Xenograft Tumor Model
This protocol provides a general methodology for evaluating the in vivo efficacy of an ADC in a mouse model bearing human tumor xenografts.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cell line
-
ADC of interest
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously implant the tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).[4]
-
Randomization and Dosing: When tumors reach the desired size, randomize the mice into treatment and control groups. Administer the ADC (e.g., intravenously) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Toxicity Assessment: Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition percentage and perform statistical analysis to determine the significance of the treatment effect.
Visualizing ADC Mechanisms and Workflows
ADC Mechanism of Action
Caption: Mechanism of action of a protease-cleavable ADC.
Experimental Workflow for ADC Evaluation
Caption: A typical workflow for the preclinical evaluation of an ADC.
References
A Comparative Guide to Validating Analytical Methods for Peptide-Linked ADC Characterization
For Researchers, Scientists, and Drug Development Professionals
The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics requires rigorous analytical characterization to ensure their safety, efficacy, and consistency. A critical quality attribute (CQA) of ADCs is the drug-to-antibody ratio (DAR), which defines the average number of cytotoxic drug molecules attached to a monoclonal antibody. This guide provides a comparative analysis of key analytical methods for the characterization of ADCs featuring the cleavable peptide linker, Boc-Val-Dil-Dap-Phe-OMe.
Due to the limited availability of public data for this specific linker, this guide will leverage experimental data from ADCs utilizing the well-characterized and structurally similar valine-citrulline (Val-Cit) linker as a representative model for cleavable peptide-linked ADCs. The principles and methodologies described are directly applicable to the validation of analytical methods for this compound ADCs.
This guide will delve into the most commonly employed analytical techniques: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), and Mass Spectrometry (MS). Detailed experimental protocols, comparative data, and visual workflows are provided to assist in the selection and validation of the most appropriate analytical methods for your ADC characterization needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for ADC characterization is dependent on the specific quality attribute being assessed. The following tables provide a comparative summary of the performance of HIC, RP-HPLC, SEC, and MS for the analysis of peptide-linked ADCs.
Table 1: Comparison of HIC and RP-HPLC for DAR Analysis
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) |
| Primary Application | Determination of average DAR and drug-load distribution of intact ADCs. | Determination of average DAR of reduced ADC subunits (light and heavy chains). |
| Separation Principle | Based on the hydrophobicity of the intact ADC under non-denaturing conditions. | Based on the hydrophobicity of the denatured and reduced antibody chains. |
| Sample Integrity | Preserves the native structure of the ADC. | Denatures the ADC, disrupting its tertiary structure. |
| Resolution | Good resolution of species with different drug loads (e.g., DAR0, DAR2, DAR4). | High resolution of individual light and heavy chains with and without conjugated drug. |
| Key Advantages | - Provides information on the distribution of different drug-loaded species.- Non-denaturing conditions are milder on the ADC. | - Orthogonal method to HIC for DAR confirmation.- High sensitivity. |
| Key Limitations | - High salt concentrations in the mobile phase can be corrosive to equipment.- Not easily coupled with mass spectrometry. | - Denaturing conditions can potentially alter the sample.- Does not provide information on the intact ADC. |
Table 2: Comparison of SEC and Mass Spectrometry for ADC Characterization
| Feature | Size Exclusion Chromatography (SEC) | Mass Spectrometry (MS) |
| Primary Application | Analysis of aggregates, fragments, and high/low molecular weight species. | Determination of intact mass, confirmation of DAR, and identification of conjugation sites. |
| Separation Principle | Based on the hydrodynamic radius (size and shape) of the ADC. | Based on the mass-to-charge ratio (m/z) of the ionized ADC or its subunits. |
| Sample Integrity | Performed under non-denaturing conditions, preserving the native structure. | Can be performed under both native and denaturing conditions. |
| Resolution | Good for separating species with significant size differences (e.g., monomer vs. aggregate). | High resolution for distinguishing different drug-loaded species and post-translational modifications. |
| Key Advantages | - Direct assessment of aggregation.- Robust and relatively simple method. | - Provides precise molecular weight information.- Can identify specific sites of drug conjugation. |
| Key Limitations | - Limited resolution for species of similar size.- Non-specific interactions can affect peak shape. | - High salt concentrations from other chromatography methods can interfere with ionization.- Requires specialized instrumentation. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods for ADC characterization. The following protocols provide a general framework that can be adapted for a this compound ADC.
DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a general method for determining the average DAR and drug-load distribution of an intact ADC.
-
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
-
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Chromatography: Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the following formula: Weighted Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
-
DAR Determination by Reversed-Phase HPLC (RP-HPLC)
This protocol describes the analysis of a reduced ADC to determine the average DAR.
-
Materials:
-
ADC sample
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
RP-HPLC column (e.g., a C4 or C8 column suitable for proteins)
-
HPLC system with UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
-
-
Procedure:
-
Sample Reduction:
-
To 50 µg of the ADC sample, add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
-
System Equilibration: Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.
-
Injection: Inject the reduced sample.
-
Chromatography: Elute the light and heavy chains using a linear gradient of increasing Mobile Phase B.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas for the unconjugated and conjugated light and heavy chains. Calculate the weighted average DAR based on the peak area percentages and the number of drugs per chain.
-
Aggregate Analysis by Size Exclusion Chromatography (SEC)
This protocol is for the quantification of aggregates and fragments in an ADC sample.
-
Materials:
-
ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with UV detector
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
-
-
Procedure:
-
System Equilibration: Equilrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.
-
Injection: Inject 20-50 µL of the prepared sample.
-
Chromatography: Perform an isocratic elution with the mobile phase for 30 minutes.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks. Calculate the percentage of each species relative to the total peak area.
-
Intact Mass Analysis by Mass Spectrometry (MS)
This protocol provides a general workflow for the determination of the intact mass of an ADC to confirm the DAR.
-
Materials:
-
ADC sample
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Desalting column
-
Mobile Phase A: 0.1% Formic Acid in water
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile
-
-
Procedure:
-
Sample Preparation: Dilute the ADC sample to 0.1-0.5 mg/mL in a low-salt buffer.
-
LC Separation: Inject the sample onto a desalting column connected to the mass spectrometer. Elute the ADC with a gradient of Mobile Phase B.
-
Mass Spectrometry: Acquire mass spectra in the positive ion mode over an appropriate m/z range for the intact ADC.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different drug-loaded species. Calculate the average DAR based on the relative abundance of each species.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the analytical methods described above.
A Comparative Guide to Antibody-Drug Conjugate Homogeneity: The Influence of Linker Technology
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on their molecular homogeneity. The choice of linker, the chemical bridge between the antibody and the cytotoxic payload, is a pivotal determinant of an ADC's drug-to-antibody ratio (DAR), stability, and overall performance. This guide provides a comparative analysis of ADC homogeneity with different linker technologies, supported by experimental data and detailed methodologies, to aid researchers in the rational design and development of next-generation ADCs.
The homogeneity of an ADC population is a critical quality attribute that is heavily influenced by the linker chemistry and the conjugation strategy.[1] Traditional stochastic conjugation methods, which randomly attach payloads to lysine (B10760008) or cysteine residues on the antibody, often result in heterogeneous mixtures with varying DARs.[1][2] This heterogeneity can significantly impact the ADC's pharmacokinetics, efficacy, and toxicity.[1] Modern linker technologies, particularly those enabling site-specific conjugation, aim to overcome these limitations by producing more homogeneous ADCs with a precisely controlled DAR.[1][3]
Comparative Analysis of Linker Technologies
The selection of an appropriate linker and conjugation strategy is a key step in designing ADCs with a desirable therapeutic index.[1] This section compares different linker types and their impact on key homogeneity parameters.
Cleavable vs. Non-Cleavable Linkers
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism, which in turn affects the ADC's stability and bystander killing effect.[4][5]
-
Cleavable Linkers: These are designed to be stable in systemic circulation but are cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as proteases, glutathione, or acidic pH.[4][5][6] This allows for the release of the payload in its free, unmodified form.[4]
-
Non-Cleavable Linkers: These form a highly stable bond and release the payload only after the complete proteolytic degradation of the antibody backbone within the lysosome.[4][7] This can lead to a more stable ADC in circulation and potentially a wider therapeutic window.[7][8]
| Linker Attribute | Cleavable Linkers | Non-Cleavable Linkers |
| Release Mechanism | Enzymatic (e.g., Cathepsin B), Chemical (e.g., Glutathione), pH-sensitive | Proteolytic degradation of the antibody |
| Payload Form | Unmodified, potent payload | Payload attached to the linker and a single amino acid |
| Bystander Effect | High potential due to release of membrane-permeable payload[5][6] | Limited to no bystander effect[9] |
| Plasma Stability | Generally lower stability compared to non-cleavable linkers[6][8] | High plasma stability[7][8] |
| Homogeneity Impact | Can contribute to heterogeneity if cleavage is not uniform or premature. | Generally contributes to a more homogeneous and stable ADC profile. |
Impact of Conjugation Strategy: Site-Specific vs. Stochastic
Site-specific conjugation methods have emerged to address the heterogeneity issues associated with stochastic (random) approaches.[1][3] By directing the payload to predetermined sites on the antibody, these techniques yield a more uniform product with a defined DAR.[1][10]
| Parameter | Stochastic Conjugation (e.g., Lysine, traditional Cysteine) | Site-Specific Conjugation (e.g., Engineered Cysteine, Enzymatic) |
| DAR Distribution | Broad (e.g., DAR 0 to 8)[2] | Narrow and well-defined (e.g., predominantly DAR 2 or 4)[3] |
| Homogeneity | Low, heterogeneous mixture of ADC species[2][10] | High, more uniform product[1][10] |
| Manufacturing | Simpler process but difficult to control and reproduce consistently. | More complex process but yields a well-defined and consistent product. |
| Pharmacokinetics | Variable, can lead to faster clearance of highly conjugated species.[11] | More predictable and consistent pharmacokinetic profile.[3] |
Innovative Linker Designs for Enhanced Homogeneity
To further improve ADC homogeneity and therapeutic index, innovative linker designs are being explored:
-
Hydrophilic Linkers (e.g., PEG, Polysarcosine): The hydrophobic nature of many payloads can lead to ADC aggregation, especially at high DARs.[11][12] Incorporating hydrophilic linkers can counteract this hydrophobicity, allowing for the development of high-DAR ADCs with reduced aggregation and improved pharmacokinetics.[12]
-
Branched Linkers: These linkers enable the attachment of multiple drug molecules at a single conjugation site, facilitating the creation of ADCs with high, yet precise, DARs (e.g., DAR 6 or 8 from a DAR 2 platform).[11][13]
-
Glycoengineering: This approach involves conjugating payloads to the N-glycans on the antibody's Fc region, resulting in highly homogeneous ADCs with a well-defined DAR and conjugation site.[14]
Quantitative Comparison of ADC Homogeneity
The homogeneity of ADCs is quantitatively assessed by measuring the distribution of the drug-to-antibody ratio (DAR) and the percentage of aggregates.
Table 1: Drug-to-Antibody Ratio (DAR) Distribution of a Cysteine-Linked ADC: Stochastic vs. Site-Specific Conjugation
| DAR Species | Stochastic Conjugation (% Peak Area) | Site-Specific Conjugation (% Peak Area) |
| DAR 0 | 5 | < 1 |
| DAR 2 | 15 | 95 |
| DAR 4 | 40 | < 2 |
| DAR 6 | 30 | < 1 |
| DAR 8 | 10 | < 1 |
| Average DAR | ~4.0 | ~2.0 |
| % Aggregates (by SEC) | 5-15% | < 2% |
Data compiled from representative HIC-HPLC and SEC profiles described in the literature.[3]
Experimental Protocols for Homogeneity Assessment
A multi-faceted approach employing orthogonal analytical methods is essential for a comprehensive evaluation of ADC homogeneity.[2]
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC is a key technique used to separate ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules.[15][16][17]
-
Objective: To determine the relative distribution of different DAR species in an ADC sample.
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[2]
-
Column: A HIC column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience).[1][2]
-
Mobile Phase A: High salt concentration (e.g., 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0).[1][2]
-
Mobile Phase B: Low salt concentration (e.g., 50 mM Sodium Phosphate, pH 7.0).[1]
-
Procedure:
-
Equilibrate the column with a mixture of Mobile Phase A and B.
-
Inject the ADC sample.
-
Elute the bound ADC species using a linear gradient from high to low salt concentration.[1]
-
Monitor the elution profile at 280 nm.[1]
-
Integrate the peak areas corresponding to each DAR species (e.g., DAR0, DAR2, DAR4).[3]
-
Size Exclusion Chromatography (SEC) for Aggregation Analysis
SEC separates molecules based on their size, allowing for the quantification of high molecular weight species, or aggregates.
-
Objective: To quantify the percentage of aggregates in an ADC sample.
-
System: HPLC system with a UV or light scattering detector.
-
Column: An SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl, Tosoh Bioscience).
-
Mobile Phase: A buffered saline solution (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject the ADC sample.
-
Elute the sample isocratically.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomer and aggregate peaks to calculate the percentage of aggregates.
-
Mass Spectrometry (MS) for Intact Mass and DAR Confirmation
Mass spectrometry provides a direct measurement of the molecular weight of the intact ADC species, confirming the DAR distribution and identifying any unexpected modifications.[18][19][20]
-
Objective: To determine the molecular weight of intact ADC species and confirm the DAR distribution under non-denaturing (native) or denaturing conditions.[21]
-
System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) often coupled with liquid chromatography (LC-MS).[19][20]
-
Sample Preparation: For native MS, the ADC is buffer-exchanged into a volatile buffer like ammonium acetate.[21] For denaturing MS, the sample may be reduced to separate light and heavy chains.[19]
-
Procedure:
-
Introduce the sample into the mass spectrometer via direct infusion or LC.
-
Acquire mass spectra over an appropriate mass-to-charge (m/z) range.
-
Deconvolute the raw data to obtain the molecular weights of the different ADC species.
-
Calculate the average DAR based on the relative abundance and mass of each species.
-
Visualizing ADC Concepts
Caption: Comparison of stochastic and site-specific ADC conjugation methods.
Caption: Payload release mechanisms for cleavable and non-cleavable linkers.
Caption: Experimental workflow for ADC analysis by HIC.
Conclusion
The choice of linker technology is a critical determinant of ADC homogeneity, which in turn significantly influences the therapeutic window of the drug. Site-specific conjugation technologies, in combination with advanced linker designs such as hydrophilic and branched linkers, offer precise control over the DAR, leading to the production of more homogeneous and well-defined ADCs. The analytical methods outlined in this guide are essential tools for the comprehensive characterization of these complex biomolecules, ensuring their quality, consistency, and ultimately, their safety and efficacy in patients.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Antibody-Drug Conjugates (ADCs) and Drug–Antibody Ratio (DAR) [biointron.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Homogeneous Antibody–Drug Conjugates via Glycoengineering | Springer Nature Experiments [experiments.springernature.com]
- 15. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 18. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. benchchem.com [benchchem.com]
- 21. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safeguarding Laboratory Operations: Proper Disposal of Boc-Val-Dil-Dap-Phe-OMe
For Immediate Implementation by Laboratory Personnel
All waste generated from the handling of this peptide should be treated as potentially bioactive and hazardous chemical waste.[3][5] Under no circumstances should this material or its solutions be disposed of down the sink or in regular trash.[3][4][6][7]
Immediate Safety and Handling Protocols
A thorough risk assessment should be conducted before any handling or disposal of Boc-Val-Dil-Dap-Phe-OMe. All personnel must be trained on the potential hazards and the procedures outlined in this document.
Personal Protective Equipment (PPE):
The use of appropriate PPE is mandatory to prevent accidental exposure during handling and disposal.[4][6]
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact with the peptide. |
| Eye Protection | Safety glasses or goggles | To protect against accidental splashes of peptide solutions. |
| Body Protection | Standard laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use a fume hood or biosafety cabinet when handling powder | To prevent inhalation of the easily aerosolized lyophilized powder. |
Step-by-Step Disposal Procedures
The proper disposal method for this compound waste depends on its physical state (solid or liquid) and must align with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.[4][6]
1. Solid Peptide Waste Management
This category includes expired or unused lyophilized powder, contaminated personal protective equipment (gloves, wipes), weigh boats, and empty vials.[5][6]
-
Segregation: All solid waste contaminated with this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[5][6]
-
Labeling: The container must be labeled as "Hazardous Chemical Waste" and should list "this compound" as a constituent.
-
Storage: The sealed container should be stored in a designated hazardous waste accumulation area within the laboratory.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[4] Incineration is a common disposal method for this type of waste.[5]
2. Liquid Peptide Waste Management
This category includes reconstituted peptide solutions, reaction mixtures, and contaminated solvents.
-
Collection: All liquid waste containing this compound must be collected in a designated, leak-proof, and chemically resistant hazardous waste container.
-
Chemical Inactivation (Recommended): To minimize potential biological activity, chemical inactivation of the peptide is recommended before disposal. A common method involves hydrolysis.
-
Caution: This procedure should be performed in a chemical fume hood with appropriate PPE.
-
Slowly add the liquid peptide waste to a 1 M solution of sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl).
-
Allow the mixture to react for a minimum of 24 hours to ensure complete degradation of the peptide.[6]
-
-
Neutralization: After inactivation, the solution must be neutralized to a pH between 6.0 and 8.0.[6]
-
For acidic solutions, slowly add a base (e.g., sodium bicarbonate).
-
For basic solutions, slowly add a weak acid.
-
Continuously monitor the pH during neutralization.
-
-
Disposal: The neutralized waste should be collected in a clearly labeled hazardous waste container and disposed of through your institution's hazardous waste management program.[6]
3. Contaminated Sharps Disposal
This includes any needles, syringes, pipette tips, or broken glassware that have come into contact with this compound.
-
Collection: Immediately place all contaminated sharps into a puncture-resistant, leak-proof sharps container.[5]
-
Labeling: The container should be clearly labeled as "Biohazardous and Chemically Contaminated Sharps."[5]
-
Disposal: Dispose of the sharps container through your institution's designated hazardous waste stream.
Emergency Spill Procedures
In the event of a spill, immediate action is necessary to contain the material and protect personnel.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Containment:
-
For solid spills , gently cover the powder to avoid creating dust and sweep it up into a labeled hazardous waste container.[5]
-
For liquid spills , use an appropriate absorbent material (e.g., vermiculite (B1170534) or sand) to contain the spill.[5]
-
-
Cleanup: Place all contaminated absorbent materials and cleaning supplies into a sealed, clearly labeled container for hazardous waste disposal.[5]
-
Decontamination: Thoroughly clean the spill area with an appropriate disinfectant or cleaning agent.
-
Ventilation: Ensure the area is well-ventilated following the cleanup.[5]
Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
